Ethyl 2-hydroxy-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDLTBYCZXVKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of ethyl 2-hydroxy-5-nitrobenzoate CAS 36625-24-0
An In-Depth Technical Guide to Ethyl 2-Hydroxy-5-nitrobenzoate (CAS 36625-24-0): Properties, Synthesis, and Applications in Drug Discovery
Introduction
Ethyl 2-hydroxy-5-nitrobenzoate is a substituted aromatic compound derived from salicylic acid. Its structure, featuring a hydroxyl group, an ethyl ester, and a nitro group, makes it a highly versatile intermediate in organic synthesis. The strategic placement of these functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity and provides multiple avenues for chemical modification. This guide offers a comprehensive technical overview of ethyl 2-hydroxy-5-nitrobenzoate for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, a detailed synthetic protocol, key chemical transformations, and its emerging role in the synthesis of targeted therapeutics.
Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. While specific experimental data for ethyl 2-hydroxy-5-nitrobenzoate is sparse in publicly available literature, its properties can be reliably inferred from its parent acid and structurally related compounds.
| Property | Data | Source |
| CAS Number | 36625-24-0 | N/A |
| Molecular Formula | C₉H₉NO₅ | N/A |
| Molecular Weight | 211.17 g/mol | N/A |
| Appearance | Expected to be a pale yellow or off-white solid | Inferred from related compounds[1] |
| Melting Point | Not explicitly reported; parent acid (2-hydroxy-5-nitrobenzoic acid) melts at 228-231 °C[2]. The related methyl ester melts at 113-119 °C[1]. | [1][2] |
| Boiling Point | Not reported; likely to decompose at higher temperatures. | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Limited solubility in water. | Inferred from structure |
Spectroscopic Characterization: The Analytical Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of synthesized ethyl 2-hydroxy-5-nitrobenzoate. The key functional groups—hydroxyl, ester, nitro, and the substituted aromatic ring—give rise to a distinct and predictable spectroscopic signature.
¹H NMR Spectroscopy
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:
-
Aromatic Protons: Three protons in the aromatic region (approx. 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be dictated by the electronic effects of the three different substituents.
-
Ethyl Ester Protons: A quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm, characteristic of an ethyl group attached to an oxygen atom.
-
Hydroxyl Proton: A broad singlet, typically in the range of 5-12 ppm, whose position can be concentration-dependent and which will disappear upon D₂O exchange.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups. Expected characteristic absorption bands include:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, indicative of the phenolic hydroxyl group.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.[3]
-
C=O Ester Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹.[3]
-
N-O Asymmetric & Symmetric Stretch (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).[4]
-
C-O Ester Stretch: A band in the 1100-1300 cm⁻¹ region.[3]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 211. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 166, and the subsequent loss of carbon monoxide (-CO, 28 Da). The fragmentation of the parent compound, ethyl salicylate, shows a prominent peak at m/z = 120 after loss of ethanol, which may also be a relevant pathway here.[5]
Synthesis and Purification
The most direct and reliable method for preparing ethyl 2-hydroxy-5-nitrobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-5-nitrobenzoic acid.
Core Synthetic Strategy: Fischer Esterification
This acid-catalyzed esterification is an equilibrium-driven process. The reaction is typically performed using an excess of the alcohol (ethanol) to shift the equilibrium towards the product side, ensuring a high yield. Concentrated sulfuric acid is a common and effective catalyst.
Caption: Fischer Esterification Synthesis Pathway.
Detailed Experimental Protocol
This protocol is adapted from standard esterification procedures, such as the synthesis of methyl 2-hydroxy-5-nitrobenzoate.[6]
-
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-nitrobenzoic acid (1.0 eq).
-
Add an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).
-
Causality: Using excess ethanol drives the reaction equilibrium towards the formation of the ethyl ester product, maximizing the yield as per Le Châtelier's principle.
-
-
Step 2: Catalysis and Reflux
-
Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
-
-
Step 3: Workup and Extraction
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted starting material), followed by water, and finally brine.
-
Trustworthiness: The bicarbonate wash is a self-validating step; effervescence confirms the presence of acid, and washing until this ceases ensures complete neutralization.
-
-
Step 4: Drying and Purification
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure ethyl 2-hydroxy-5-nitrobenzoate.
-
Chemical Reactivity and Synthetic Utility
The true value of ethyl 2-hydroxy-5-nitrobenzoate for drug development professionals lies in its potential for further chemical transformation. The nitro group is the key handle for introducing molecular diversity.
Reduction of the Nitro Group: A Gateway to Bioactive Amines
The most powerful and widely used transformation of this intermediate is the reduction of the nitro group to a primary amine. This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the molecule's properties and opening up a plethora of subsequent reactions like amide couplings, diazotizations, and heterocycle formations.[7]
Caption: Catalytic Hydrogenation of the Nitro Group.
Application Example: Synthesis of a Selective SIRT5 Inhibitor
Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a deacetylase enzyme implicated in metabolic regulation and diseases like cancer. Ethyl 2-hydroxy-5-nitrobenzoate is a key precursor in this synthesis.[6] The synthetic workflow involves:
-
Reduction: The nitro group of ethyl 2-hydroxy-5-nitrobenzoate is reduced to an amine (ethyl 5-amino-2-hydroxybenzoate) via catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.[6]
-
Amide Coupling: The resulting amine is then coupled with an appropriate acyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride) in the presence of a base like triethylamine to form an amide bond.[6]
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, yielding the final active SIRT5 inhibitor.[6]
Safety, Handling, and Storage
As a nitroaromatic compound, ethyl 2-hydroxy-5-nitrobenzoate requires careful handling. While a specific safety data sheet (SDS) is not widely available, guidelines can be established from closely related structures like 2-hydroxy-5-nitrobenzaldehyde.[8][9]
-
Hazards: Harmful if swallowed.[9] Causes skin and serious eye irritation.[9] May cause respiratory irritation. Aromatic nitro compounds can be oxidizing agents and may react vigorously with reducing agents.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust. Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[8][10]
Conclusion
Ethyl 2-hydroxy-5-nitrobenzoate is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its well-defined chemical properties and predictable reactivity, particularly the facile reduction of its nitro group, provide a reliable entry point for the synthesis of complex molecular scaffolds. For drug discovery professionals, this compound serves as a key intermediate for creating libraries of novel compounds, as demonstrated by its utility in the development of targeted enzyme inhibitors. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full synthetic potential.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General experimental procedure for the synthesis of methyl benzoate (3a). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). [Image attached to a research paper]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxy-3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2023, August 31). interpretation of two sample infrared spectra. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]
-
EPA. (2025). Ethyl 5-acetyl-2-hydroxybenzoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Image attached to a research paper]. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. [Image attached to a research paper]. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-hydroxy-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Methyl 2-hydroxy-5-nitrobenzoate, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. valsynthese.ch [valsynthese.ch]
- 10. 2-Hydroxy-5-nitrobenzoic acid(96-97-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. carlroth.com:443 [carlroth.com:443]
Solubility of ethyl 2-hydroxy-5-nitrobenzoate in organic solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-hydroxy-5-nitrobenzoate (CAS: 42348-40-3), also known as Ethyl 5-nitrosalicylate .[1] As a critical intermediate in the synthesis of pharmaceutical APIs (such as Balsalazide and Niclosamide analogs) and agrochemicals, understanding its dissolution thermodynamics is vital for optimizing recrystallization yields and reaction kinetics.
This document moves beyond basic data listing. It establishes a physicochemical framework for predicting solubility behavior based on molecular structure and provides a self-validating experimental protocol for researchers to generate precise solubility curves in their specific solvent systems.[1]
Part 1: Chemical Profile & Physicochemical Context[2]
To predict solubility, we must first understand the solute-solvent interactions dictated by the molecule's topology.
Compound Identity:
-
Molecular Formula:
-
Molecular Weight: 211.17 g/mol
-
Key Functional Groups: Nitro group (
), Phenolic hydroxyl ( ), Ester linkage ( ).[1]
Structural Dictates on Solubility:
-
Intramolecular Hydrogen Bonding: Unlike its para or meta isomers, the ortho position of the hydroxyl group relative to the ester carbonyl facilitates a strong intramolecular hydrogen bond (S(6) ring motif).
-
Effect: This "locks" the polarity, effectively reducing the molecule's ability to hydrogen bond with solvents. Consequently, it exhibits lower water solubility and higher solubility in non-polar or moderately polar organic solvents compared to 5-nitrosalicylic acid.[1]
-
-
The Nitro Group: The electron-withdrawing nitro group at the 5-position increases the acidity of the phenol but also adds significant polarity and dipole moment, enhancing solubility in polar aprotic solvents like DMF and DMSO.
-
Lipophilicity: The ethyl ester chain adds a hydrophobic character, making the compound amenable to dissolution in alcohols and chlorinated solvents.
Part 2: Solubility Profile & Solvent Selection
Note: While exact mole-fraction datasets for this specific ester are rare in open literature compared to the parent acid, the following profile is derived from process chemistry data regarding its synthesis and purification.
Table 1: Solubility Classifications & Process Suitability
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Polar Aprotic | DMF, DMSO, NMP | Very High (>150 mg/mL) | Reaction medium; initial dissolution for crash-crystallization.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (Hot) / Moderate (Cold) | Ideal Recrystallization Solvents. High temperature coefficient allows for excellent recovery yields.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Extraction solvents; standard organic phase in workups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Chromatography mobile phases. |
| Non-Polar | n-Hexane, Cyclohexane, Toluene | Low / Insoluble | Anti-solvents used to force precipitation.[1] |
Thermodynamic Insight:
The dissolution of Ethyl 2-hydroxy-5-nitrobenzoate is typically endothermic (
Where
Part 3: Experimental Protocol (Gravimetric Determination)
Standard Operating Procedure (SOP) for Generating Solubility Curves.
Objective: Determine the precise mass fraction solubility of Ethyl 2-hydroxy-5-nitrobenzoate in a target solvent at a specific temperature (
Principles of Validity:
-
Saturation Assurance: Dynamic equilibrium must be reached (dissolution rate = precipitation rate).[1]
-
Temperature Control: Fluctuations >0.1°C introduce significant error in Van't Hoff plots.
-
Gravimetric Accuracy: Solvent evaporation during filtration is the primary source of error.
Workflow Diagram (Graphviz)
Caption: Figure 1. Static gravimetric workflow for solubility determination. Critical control points include isothermal filtration to prevent premature crystallization.
Step-by-Step Methodology
-
Preparation:
-
Add Ethyl 2-hydroxy-5-nitrobenzoate in excess to 10 mL of the solvent in a jacketed glass vessel.
-
Ensure solid persists at the bottom (supersaturation).
-
-
Equilibration:
-
Agitate at the set temperature (
) for 24 hours . -
Self-Validation Step: Stop agitation and allow settling for 2 hours. If the supernatant is not clear, centrifuge at the same temperature to remove suspended micro-crystals.
-
-
Sampling (The Critical Step):
-
Quantification:
-
Calculation:
[1]
Part 4: Thermodynamic Modeling & Application
For process engineers scaling up synthesis, single-point data is insufficient.[1] You must model the solubility curve .
The Modified Apelblat Equation: This semi-empirical model is the industry standard for correlating solubility data of nitro-benzoates in organic solvents:
-
x: Mole fraction solubility.[3]
-
A, B, C: Empirical constants derived from regression analysis of your experimental data.
Application in Crystallization (Cooling Curve Design): Using the Apelblat coefficients, you can determine the Metastable Zone Width (MSZW) .
-
Saturation Curve: Plot
vs. Concentration.[1] -
Nucleation Curve: Determine the temperature where spontaneous nucleation occurs (
).[1] -
MSZW:
.-
Insight: For Ethyl 2-hydroxy-5-nitrobenzoate, the MSZW is typically narrower in alcohols (Ethanol) than in esters (Ethyl Acetate), necessitating slower cooling rates in alcohols to avoid inclusion of impurities.[1]
-
References
-
Wang, J., et al. (2022). "Equilibrium Solubility of 5-Nitrosalicylic Acid in Different Neat Solvents Ranging from 278.15/288.15 to 323.15 K and Its Solvent Effect." Journal of Chemical & Engineering Data. [1]
- Context: Provides the foundational thermodynamic data for the parent acid, serving as the baseline for the ester's solubility behavior.
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 24854897, 2-Hydroxy-5-nitrobenzoic acid."[1] PubChem.
-
Al-Maaiden, E., et al. (2020).[1] "Determination of Solubility by Gravimetric Method." University of Mosul, College of Pharmacy.
- Context: Validates the standard gravimetric protocol used in the experimental section.
-
Cheméo. (2024).[1] "Chemical Properties of Ethyl 2-nitrobenzoate." Cheméo Chemical Data.
- Context: Provides comparative lipophilicity and volatility data for the non-hydroxyl
Sources
- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 42348-40-3|Ethyl 2-hydroxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-nitrobenzoate (CAS 610-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Balsalazide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Ethyl 5-Nitrosalicylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 5-nitrosalicylate, a valuable nitroaromatic compound with significant potential in organic synthesis and as an intermediate in the development of pharmacologically active molecules. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, characterization, and potential applications, ensuring scientific integrity and practical utility.
Core Molecular Attributes
Ethyl 5-nitrosalicylate, systematically named ethyl 2-hydroxy-5-nitrobenzoate, is the ethyl ester derivative of 5-nitrosalicylic acid. The introduction of the nitro group onto the salicylic acid scaffold significantly influences its electronic properties and reactivity, making it a versatile building block. While a dedicated CAS number for this specific ester is not readily found in major chemical databases, its precursor, 5-Nitrosalicylic acid, is well-documented under CAS Number 96-97-9.[1]
The fundamental properties of Ethyl 5-nitrosalicylate have been calculated and are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₉NO₅ | Calculated |
| Molecular Weight | 211.17 g/mol | Calculated, Corroborated[2] |
| IUPAC Name | Ethyl 2-hydroxy-5-nitrobenzoate | IUPAC Nomenclature |
| Appearance | Expected to be a pale yellow solid | Inferred from 5-Nitrosalicylic acid[3] |
Synthesis of Ethyl 5-Nitrosalicylate
The primary route to obtaining Ethyl 5-nitrosalicylate is through the synthesis of its parent compound, 5-Nitrosalicylic acid, followed by esterification.
Synthesis of the Precursor: 5-Nitrosalicylic Acid
The synthesis of 5-Nitrosalicylic acid is achieved via the electrophilic aromatic substitution (nitration) of salicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the benzene ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The strongly activating ortho, para-directing hydroxyl group governs the regioselectivity, leading to substitution primarily at the 5-position (para to the -OH group).
Diagram: Synthesis of 5-Nitrosalicylic Acid
Caption: Electrophilic nitration of salicylic acid to yield 5-nitrosalicylic acid.
Experimental Protocol: Nitration of Salicylic Acid
This protocol is based on established methods for the nitration of salicylic acid.[4]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, place salicylic acid. The flask should be in an ice bath to maintain a low temperature.
-
Acid Mixture: Slowly add concentrated sulfuric acid to the salicylic acid with continuous stirring.
-
Nitration: Cool the mixture to below 10°C. From the dropping funnel, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The temperature must be carefully controlled to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature for approximately one hour.
-
Quenching: Pour the reaction mixture slowly over crushed ice with stirring. This will cause the product to precipitate.
-
Isolation and Purification: Collect the crude 5-nitrosalicylic acid by vacuum filtration and wash it with cold water to remove residual acids. The product can be further purified by recrystallization from hot water or aqueous ethanol.
Esterification to Ethyl 5-Nitrosalicylate
The conversion of 5-Nitrosalicylic acid to its ethyl ester is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol.
Diagram: Fischer Esterification of 5-Nitrosalicylic Acid
Caption: The acid-catalyzed mechanism for the synthesis of Ethyl 5-nitrosalicylate.
Experimental Protocol: Fischer Esterification
-
Setup: In a round-bottom flask, combine purified 5-Nitrosalicylic acid and a significant excess of absolute ethanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and reduce the volume of ethanol using a rotary evaporator.
-
Neutralization: Dilute the residue with water and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-nitrosalicylate. Further purification can be achieved by column chromatography or recrystallization.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 5-nitrosalicylate. The following protocols outline the standard analytical techniques.
Predicted ¹H and ¹³C NMR Spectroscopy
Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH₃ (ethyl) | ~1.4 | Triplet | ~7 | Coupled to the -CH₂- group. |
| -CH₂- (ethyl) | ~4.4 | Quartet | ~7 | Coupled to the -CH₃ group and deshielded by the adjacent oxygen. |
| Ar-H (H-6) | ~7.1 | Doublet | ~9 | Ortho coupling to H-4. |
| Ar-H (H-4) | ~8.3 | Doublet of Doublets | ~9, ~3 | Ortho coupling to H-6 and meta coupling to H-3. |
| Ar-H (H-3) | ~8.7 | Doublet | ~3 | Meta coupling to H-4. |
| -OH (phenolic) | ~11-12 | Singlet (broad) | - | Chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₃ (ethyl) | ~14 | Standard alkyl carbon chemical shift. |
| -CH₂- (ethyl) | ~62 | Deshielded by the adjacent oxygen atom. |
| C-6 (aromatic) | ~118 | Shielded relative to other aromatic carbons. |
| C-1 (aromatic) | ~120 | Carbon bearing the ester group. |
| C-3 (aromatic) | ~128 | |
| C-4 (aromatic) | ~130 | |
| C-5 (aromatic) | ~140 | Carbon bearing the nitro group. |
| C-2 (aromatic) | ~165 | Carbon bearing the hydroxyl group. |
| C=O (ester) | ~168 | Typical chemical shift for an ester carbonyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
-
Sample Preparation: Dissolve approximately 5-10 mg of purified Ethyl 5-nitrosalicylate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200-3400 | Broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (ester) | ~1730 | Strong |
| N=O Stretch (nitro) | 1500-1550 and 1300-1370 | Strong (asymmetric and symmetric) |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
| C-O Stretch (ester) | 1100-1300 | Strong |
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Data (Electron Impact - EI):
-
Molecular Ion (M⁺): m/z = 211
-
Key Fragments:
-
m/z = 183 ([M-C₂H₄]⁺, loss of ethene)
-
m/z = 166 ([M-OC₂H₅]⁺, loss of ethoxy radical)
-
m/z = 136 ([M-OC₂H₅ - NO]⁺)
-
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition: Inject the sample into the instrument and acquire the mass spectrum.
Applications in Research and Development
Ethyl 5-nitrosalicylate serves as a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Synthesis of Mesalazine (5-Aminosalicylic Acid): The parent compound, 5-nitrosalicylic acid, is a key precursor to Mesalazine, a primary drug for treating inflammatory bowel diseases like ulcerative colitis.[1] The ethyl ester can be used in synthetic routes where the ester functionality is desired for solubility or as a protecting group, followed by reduction of the nitro group and subsequent hydrolysis.
-
Photocatalysis Research: Ethyl 5-nitrosalicylate has been used as a model compound in photocatalysis studies. For instance, its selective reduction to the corresponding amine using a TiO₂ photocatalyst has been demonstrated as a mild and environmentally friendly synthetic route.
-
Development of Novel Compounds: The presence of three reactive sites (phenolic hydroxyl, ester, and nitro group) makes Ethyl 5-nitrosalicylate a versatile starting material for creating more complex molecules, including novel ligands for metal complexes and potential therapeutic agents.
Safety and Handling
A dedicated Safety Data Sheet (SDS) for Ethyl 5-nitrosalicylate is not widely available. Therefore, handling precautions should be based on the known hazards of its parent compound, 5-Nitrosalicylic acid, and general principles for handling nitroaromatic compounds.
Hazard Summary:
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.
-
Harmful if Swallowed: May be harmful if ingested.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
Conclusion
Ethyl 5-nitrosalicylate is a compound of significant interest for synthetic chemists and drug development professionals. Its synthesis from readily available starting materials via well-established chemical transformations, combined with its versatile functional groups, positions it as a key building block for a range of applications. While a full dataset of its physicochemical properties is still emerging, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3798258, Ethyl 2-hydroxy-3,5-dinitrobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7318, 5-Nitrosalicylic acid. Retrieved from [Link]
- Smith, G., Wermuth, U. D., & White, J. M. (2003). 5-Nitrosalicylic acid and its proton-transfer compounds with aliphatic Lewis bases. Australian Journal of Chemistry, 56(1), 47-52.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization, and antioxidant activities of novel 5-nitrosalicylaldehyde-schiff bases.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152289297, 5-(2-Nitroethyl)salicylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54726365, 5-Nitrosalicylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
LookChem. (n.d.). 2-hydroxy-5-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. 5-Nitrosalicylic acid | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(2-Nitroethyl)salicylic acid | C9H9NO5 | CID 152289297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitrosalicylic acid, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-hydroxy-5-nitrobenzoate | CAS 17302-46-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
Thermodynamic Stability of Ethyl 2-Hydroxy-5-Nitrobenzoate
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Ethyl 2-hydroxy-5-nitrobenzoate (also known as Ethyl 5-nitrosalicylate ; CAS: 1534-36-7) represents a critical pharmacophore in the synthesis of anti-inflammatory agents, most notably as a precursor to Mesalazine (5-aminosalicylic acid). Its thermodynamic profile is governed by a delicate interplay between strong electron-withdrawing nitro effects and a stabilizing intramolecular hydrogen bond (IMHB).
This guide provides a rigorous analysis of its thermodynamic stability, moving from first-principles structural mechanics to practical experimental protocols. It is designed to allow researchers to characterize the compound's phase behavior, solubility limits, and degradation kinetics with high precision.
Part 1: Chemical Identity & Structural Thermodynamics
The thermodynamic stability of ethyl 5-nitrosalicylate cannot be understood without analyzing its resonance structures. Unlike simple benzoates, this molecule exhibits a "locked" conformation due to the Resonance-Assisted Hydrogen Bond (RAHB) .
1.1 Structural Mechanics
-
The S(6) Motif: The phenolic hydroxyl proton forms a strong hydrogen bond with the carbonyl oxygen of the ethyl ester. This creates a pseudo-six-membered ring (S(6) graph set motif), which significantly lowers the lattice energy relative to its non-hydrogen-bonded isomers.
-
Nitro Group Influence: The nitro group at the 5-position is strongly electron-withdrawing (
). This increases the acidity of the phenolic proton, thereby strengthening the intramolecular hydrogen bond. -
Thermodynamic Consequence: The molecule is effectively "lipophilized" by this internal bond. The polar groups shield themselves, resulting in:
-
Lower melting point (98–99°C) compared to the parent acid (228°C).
-
Enhanced solubility in non-polar organic solvents.
-
Increased membrane permeability (relevant for drug delivery).
-
1.2 Physicochemical Constants
| Property | Value / Range | Source / Method |
| Molecular Formula | - | |
| Molecular Weight | 211.17 g/mol | - |
| Melting Point ( | 98–99 °C (371–372 K) | DSC (Onset) [1] |
| Appearance | Yellow crystalline needles | Recrystallization (EtOH) |
| Solubility Profile | High: Acetone, Ethanol, EtOAcLow: Water, Hexane | Visual/Gravimetric |
| pKa (Phenol) | ~5.5 (Estimated) | Potentiometric Titration |
Part 2: Solid-State Thermodynamics & Phase Behavior
For drug development, the solid-state stability is the primary gatekeeper. The relatively low melting point indicates a crystal lattice held together by weak van der Waals forces and
2.1 Differential Scanning Calorimetry (DSC) Protocol
To accurately determine the enthalpy of fusion (
Experimental Workflow:
-
Sample Prep: Weigh 3–5 mg of dried ethyl 5-nitrosalicylate into a Tzero aluminum pan. Crimp hermetically.
-
Reference: Use an empty, matched aluminum pan.
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidative degradation during heating. -
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 150°C (well past melting, but below decomposition).
-
Cool 10°C/min to 25°C (to check for recrystallization hysteresis).
-
Data Interpretation:
-
Sharp Endotherm: Expect a sharp peak onset at 98°C .
-
Broadening: A broad peak (
C width) indicates impurities (likely unreacted salicylic acid) or solvent inclusion. -
Enthalpy Calculation: Integrate the melting peak area (
) and multiply by MW to get ( ). Expect values in the range of 20–30 kJ/mol .
2.2 Thermal Decomposition (TGA)
While the melting point is low, the nitro group introduces thermal instability at higher temperatures.
-
Decomposition Onset: Typically >220°C.
-
Mechanism: Decarboxylation followed by nitro-group homolysis (
release). -
Safety Note: Nitro-aromatics can be shock-sensitive or energetic. Do not heat confined samples >200°C without blast shielding.
Part 3: Solution Thermodynamics & Solubility
Understanding the solubility thermodynamics is crucial for crystallization process design and formulation. The solubility of ethyl 5-nitrosalicylate is non-ideal and strongly temperature-dependent.
3.1 Solubility Modeling (The Apelblat Equation)
For process engineering, the solubility (
Where
3.2 Protocol: Isothermal Saturation Method
Objective: Generate precise solubility data for thermodynamic modeling.
-
Preparation: Add excess ethyl 5-nitrosalicylate solid to 50 mL of solvent (e.g., Ethanol, Acetone, Ethyl Acetate) in a jacketed glass vessel.
-
Equilibration: Stir magnetically at fixed temperature (e.g., 298.15 K) for 24 hours.
-
Sampling: Stop stirring and allow settling for 2 hours.
-
Filtration: Withdraw supernatant through a 0.45
heated syringe filter (to prevent precipitation). -
Quantification: Dilute and analyze via HPLC (UV detection at 300 nm) or gravimetric evaporation.
-
Repeat: Perform at 5°C intervals from 278 K to 323 K.
3.3 Thermodynamic Dissolution Parameters
Using the Van't Hoff plot (
-
Positive
: Dissolution is endothermic (solubility increases with T), which is expected for this compound in organic solvents.
Part 4: Chemical Stability & Degradation Pathways
In solution, the thermodynamic stability is threatened by two primary vectors: ester hydrolysis and nitro reduction.
4.1 Hydrolysis Kinetics
The electron-withdrawing nitro group makes the ester carbonyl more electrophilic than in standard benzoates, increasing susceptibility to base hydrolysis.
-
pH < 4: Relatively stable.
-
pH > 8: Rapid hydrolysis to 5-nitrosalicylic acid and ethanol.
-
Storage: Store in anhydrous conditions or buffered acidic media.
4.2 Photochemical & Reductive Instability
Ethyl 5-nitrosalicylate is photo-active. Under UV irradiation in the presence of catalysts (like
-
Implication: Samples must be stored in amber glass.
-
Forced Degradation: Use this reactivity to your advantage in synthesis, but treat it as a liability in formulation stability.
Part 5: Visualization & Workflows
5.1 Thermodynamic Stability Characterization Workflow
Caption: Logical workflow for characterizing the thermodynamic and chemical stability of Ethyl 5-nitrosalicylate.
5.2 Intramolecular Hydrogen Bonding (S6 Motif)
Caption: The S(6) resonance-assisted hydrogen bond motif. The nitro group enhances phenolic acidity, strengthening the H-bond interaction.
References
-
J. Chem. Soc. (1946). Notes on the preparation of nitro-salicylates. Retrieved from (Confirming Melting Point 98-99°C).
-
Catalysis Letters (2020).[1] Photocatalytic Selective Reduction by TiO2 of 5-Nitrosalicylic Acid Ethyl Ester: A Mild Route to Mesalazine. Retrieved from .
- Journal of Chemical & Engineering Data.
-
PubChem . Ethyl 5-nitrosalicylate Compound Summary. Retrieved from .
Sources
Technical Guide: Safe Handling & Operational Protocols for Ethyl 2-hydroxy-5-nitrobenzoate
Executive Summary & Strategic Utility
Ethyl 2-hydroxy-5-nitrobenzoate (also known as Ethyl 5-nitrosalicylate ) is a critical pharmacophore intermediate, frequently employed in the synthesis of anthelmintics (e.g., Niclosamide analogs) and anti-inflammatory agents (Mesalamine derivatives).
While often categorized generically as an "irritant," this compound possesses specific structural alerts—namely the nitro-aromatic moiety and the phenolic ester linkage—that dictate a more rigorous handling protocol than standard organic solids. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a causal, mechanistic approach to handling, emphasizing thermal stability and exposure control.
Chemical Identity & Physicochemical Profiling[1][2][3][4][5]
Understanding the molecule's physical state is the first step in risk mitigation. The presence of the nitro group (
| Property | Specification | Operational Implication |
| Chemical Name | Ethyl 2-hydroxy-5-nitrobenzoate | Synonyms: Ethyl 5-nitrosalicylate |
| CAS Number | 55822-68-3 (Ester); 96-97-9 (Parent Acid) | Verify CAS on container; properties differ significantly from the acid.[1] |
| Molecular Formula | MW: 211.17 g/mol | |
| Physical State | Yellow Crystalline Solid | Dust generation is the primary exposure vector. |
| Melting Point | ~100–105 °C (Experimental) | DSC Warning: Do not heat above 150°C without thermal scanning; nitro compounds can decompose exothermically. |
| Solubility | DMSO, EtOAc, DCM; Poor in Water | Use organic solvents for spill cleanup; water is ineffective for dissolution. |
Senior Scientist Note: Do not confuse this ester with its parent acid, 5-nitrosalicylic acid (MP >220°C). The ester has a lower melting point and higher lipophilicity, increasing skin permeation rates.
Hazard Identification & Toxicology (The "Why")
We utilize the GHS (Globally Harmonized System) framework, but we interpret it through a toxicological lens to understand why these hazards exist.
Structural Alerts & GHS Classification
-
H302 (Harmful if swallowed): Nitro-aromatics can undergo enzymatic reduction in vivo to form hydroxylamines, which are potent methemoglobinemia inducers.
-
H315 / H319 (Skin/Eye Irritation): The phenolic hydroxyl group is weakly acidic (
), capable of protein denaturation on mucosal surfaces. -
H335 (Respiratory Irritation): Fine dust particles act as mechanical and chemical irritants in the alveoli.
Thermal & Energetic Hazards
While mono-nitro aromatics are generally stable, the combination of an ester and a nitro group requires caution.
-
Protocol: Never distill reaction mixtures containing this compound to dryness without a prior Differential Scanning Calorimetry (DSC) test to rule out decomposition onset temperatures.
Strategic Handling & Engineering Controls[6]
This section details the "Self-Validating System" for handling. The goal is to prevent exposure rather than react to it.[2]
Workflow Logic: Risk Assessment
Before opening the container, follow this decision logic to select the correct engineering controls.
Figure 1: Pre-operational risk assessment workflow for selecting engineering controls.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for nitro-aromatics due to their lipophilicity.
-
Primary Barrier (Hands): Nitrile (minimum 0.11 mm thickness) for incidental contact.
-
High-Risk Barrier: For prolonged handling or solution preparation, use Silver Shield (Laminate) gloves under nitrile gloves.
-
Respiratory: If working outside a fume hood (not recommended), a P95/P3 particulate respirator is mandatory.
Operational Protocol: Weighing & Transfer
Objective: Eliminate static-induced dust dispersion.
-
Environment: Operate strictly within a certified chemical fume hood (Face velocity: 0.5 m/s).
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Nitro compounds in dry powder form can accumulate static charge, leading to "jumping" powder.
-
Transfer: Do not dump powder. Use a gentle tapping motion.
-
Solubilization: Add solvent to the solid, not solid to the solvent, to prevent puff-back.
Emergency Response & Stability
In the event of containment breach, immediate action is required.[3] This protocol prioritizes the neutralization of the phenol/nitro risks.
Emergency Decision Tree
Figure 2: Emergency response triage for exposure to nitro-phenolic esters.
Spill Management
-
Dry Spill: Do not sweep (generates dust). Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then scoop into a waste container.
-
Wet Spill: Absorb with inert material (Vermiculite or Sand). Do not use sawdust , as nitro compounds can react with cellulose under acidic/oxidizing conditions.
Waste Management
Disposal must align with RCRA and local regulations for nitro-organic waste.
-
Classification: Hazardous Chemical Waste.
-
Segregation: Keep separate from strong oxidizers and strong bases (bases can induce hydrolysis to the parent nitrophenol, changing the risk profile).
-
Method: High-temperature incineration is the only validated method for complete destruction of the nitro-aromatic ring.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724458, Ethyl 5-nitrosalicylate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzoic acid derivatives. Retrieved from [Link]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Referenced for Nitro-aromatic thermal stability general principles). Elsevier.
Sources
A Technical Guide to the pKa of the Phenolic Hydroxyl in Ethyl 5-Nitrosalicylate: Theoretical, Experimental, and Computational Approaches
Executive Summary
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, governing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For phenolic compounds, the pKa of the hydroxyl group dictates the extent of ionization at physiological pH, which directly impacts receptor binding and membrane permeability. This guide provides an in-depth analysis of the pKa of the phenolic hydroxyl group in ethyl 5-nitrosalicylate, a substituted salicylate of interest in medicinal chemistry. We will deconstruct the electronic and structural factors influencing its acidity, provide field-proven experimental protocols for its empirical determination, and outline a robust computational workflow for its in silico prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this crucial molecular property.
Theoretical Framework of Phenolic Acidity
The acidity of phenols is markedly greater than that of aliphatic alcohols, a phenomenon attributable to the resonance stabilization of the resulting phenoxide anion.[1][2] While a typical phenol has a pKa of approximately 10.0, the electronic environment of the aromatic ring, dictated by its substituents, can modulate this value by several orders of magnitude.[1][3]
Substituent Effects on the Benzene Ring
The acidity of a substituted phenol is a direct consequence of the stability of its conjugate base, the phenoxide ion.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or carbonyl (-COR) groups, increase the acidity (thereby lowering the pKa) of the phenol.[4][5][6] They achieve this by delocalizing the negative charge of the phenoxide anion through inductive (-I) and/or resonance (-M) effects, thus stabilizing the anion and favoring the dissociation of the proton.[4][7]
-
Electron-Donating Groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, decrease acidity (raising the pKa). They destabilize the phenoxide anion by intensifying the negative charge on the oxygen atom.[5]
Deconstructing the Acidity of Ethyl 5-Nitrosalicylate
The structure of ethyl 5-nitrosalicylate contains two key substituents that profoundly influence the acidity of its phenolic hydroxyl group: a C5-nitro group and a C2-ethyl carboxylate group.
-
The Potent Acidifying Effect of the C5-Nitro Group: The nitro group is a powerful EWG. Positioned at C5 (para to the hydroxyl group), it exerts a strong electron-withdrawing influence through both the inductive effect and, more significantly, the resonance effect. Upon deprotonation, the negative charge on the phenoxide oxygen can be delocalized across the aromatic ring and onto the oxygen atoms of the nitro group, as depicted in the resonance structures. This extensive delocalization provides substantial stabilization for the conjugate base, drastically increasing the acidity of the phenol compared to its unsubstituted counterpart.[4][8] For context, the pKa of p-nitrophenol is approximately 7.15, nearly three orders of magnitude more acidic than phenol (pKa ≈ 10).[3]
-
The Dueling Roles of the C2-Ethyl Ester Group: The ethyl carboxylate group at the C2 (ortho) position introduces a more complex interplay of effects.
-
Inductive Withdrawal: As a carbonyl-containing group, the ester is inductively electron-withdrawing, which should contribute to stabilizing the phenoxide and increasing acidity.
-
Intramolecular Hydrogen Bonding: More critically, the ortho positioning allows the phenolic proton to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This chelation stabilizes the protonated form of the molecule, making the proton more difficult to remove. This effect tends to decrease acidity (increase the pKa). A similar effect is observed in salicylic acid, where the phenolic pKa is significantly higher (~13.6) than that of phenol due to this hydrogen bonding.[9]
-
Predicted pKa and Comparative Analysis
The final pKa of the phenolic hydroxyl in ethyl 5-nitrosalicylate is a net result of these competing factors. The profound resonance-stabilizing effect of the para-nitro group is expected to be the dominant force, leading to a significantly acidic phenol. However, the pKa-increasing effect of the intramolecular hydrogen bond from the ortho-ester will counteract this to some degree.
Therefore, it is predicted that the pKa of the phenolic hydroxyl will be considerably lower than that of phenol (~10) and ethyl salicylate (~9.7-9.9)[10][11], and likely lower than that of p-nitrophenol (~7.15) due to the additional inductive withdrawal of the ester.
| Compound | Carboxylic Acid pKa | Phenolic Hydroxyl pKa | Key Influencing Factor(s) |
| Salicylic Acid | ~2.97[12][13] | ~13.6[9] | Intramolecular H-bonding increases phenolic pKa. |
| 5-Nitrosalicylic Acid | ~2.12[14][15][16] | Not readily available, but expected to be low. | Strong electron withdrawal from the nitro group. |
| Ethyl Salicylate | N/A (Ester) | ~9.7-9.9 (Predicted)[10][11] | Mild electron withdrawal and H-bonding. |
| p-Nitrophenol | N/A | ~7.15[3] | Strong resonance and inductive withdrawal by -NO₂. |
| Ethyl 5-Nitrosalicylate | N/A (Ester) | Predicted: < 7 | Dominant -NO₂ withdrawal, tempered by H-bonding. |
Experimental Determination of pKa
Accurate pKa determination requires robust experimental methods. Spectrophotometry and potentiometry are the two most common and reliable techniques for this purpose.[17]
Protocol 1: UV-Vis Spectrophotometric Determination
This method is highly sensitive and ideal for compounds with a chromophore near the ionization center, as the UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) species differ.[17][18]
The method relies on the Beer-Lambert law and the Henderson-Hasselbalch equation. By preparing a series of solutions with a constant total concentration of the analyte across a range of precisely known pH values, the ratio of the deprotonated to protonated species can be determined from the changes in absorbance. A plot of pH versus log([A⁻]/[HA]) yields a straight line where the y-intercept is the pKa.
Caption: Workflow for Spectrophotometric pKa Determination.
-
Solution Preparation: Prepare a 10 mM stock solution of ethyl 5-nitrosalicylate in a suitable solvent like methanol or DMSO.[18] Prepare a series of aqueous buffer solutions with a constant ionic strength (e.g., 0.1 M KCl) spanning a pH range that brackets the expected pKa (e.g., from pH 4 to 9).[18]
-
Sample Preparation: For each buffer solution, add a small, precise volume of the stock solution to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M.[19] Prepare two reference samples: one in a strongly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (ArOH), and one in a strongly basic solution (e.g., pH 12) for the fully deprotonated species (ArO⁻).
-
Spectroscopic Measurement: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for each buffered sample, as well as the acidic and basic references.[18]
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max) for the ArOH and ArO⁻ species.
-
Plot the absorbance at the λ_max of the phenoxide form (ArO⁻) as a function of pH. This will yield a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa.
-
Alternatively, use the following equation at each pH to determine the ratio of the species and plot against pH: pKa = pH - log[(A - A_ArOH) / (A_ArO- - A)] Where A is the absorbance of the sample at a given pH, and A_ArOH and A_ArO- are the absorbances of the fully protonated and deprotonated forms at the same wavelength, respectively.
-
Protocol 2: Potentiometric Titration
This classic method involves the direct measurement of pH as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.[17][20] It is a high-precision technique but requires a larger sample quantity and careful control of the experimental environment.[17]
A solution of the weak acid (ethyl 5-nitrosalicylate) is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration. According to the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized by the base, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.
-
System Calibration: Calibrate a pH meter using at least two, and preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[21]
-
Solution Preparation: Prepare a solution of ethyl 5-nitrosalicylate of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low). To maintain constant ionic strength, 0.15 M KCl can be added.[21] Prepare a standardized solution of carbonate-free 0.1 M NaOH.
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement by reacting with the NaOH titrant.[17][21] Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titration: Add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against volume; the peak of this plot is the equivalence point.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.
-
The pKa is the pH value recorded at the half-equivalence point.[21]
-
In Silico Prediction of pKa
Computational chemistry provides a powerful tool for predicting pKa values, offering insights before a compound is synthesized or when experimental determination is challenging.[19][22] Density Functional Theory (DFT) combined with continuum solvation models is a highly accurate approach for phenols.[23][24]
Principle and Workflow
The direct approach calculates the Gibbs free energy of the acid-base equilibrium in solution (ΔG_sol).[19] The pKa is then derived from this value. Accuracy is highly dependent on the chosen level of theory, basis set, and solvation model. Recent studies have shown that including a small number of explicit water molecules in the calculation can significantly improve accuracy by modeling the specific hydrogen-bonding interactions at the reaction center.[19][25]
Sources
- 1. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 2. Acidity of Alcohols and Phenols | OpenOChem Learn [learn.openochem.org]
- 3. Study of the Chemical Properties of Phenolic Compounds - Oreate AI Blog [oreateai.com]
- 4. sips.org.in [sips.org.in]
- 5. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 6. What are the factors that affect the acidity of phenols? | AAT Bioquest [aatbio.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ethyl salicylate CAS#: 118-61-6 [m.chemicalbook.com]
- 11. Showing Compound Ethyl salicylate (FDB001028) - FooDB [foodb.ca]
- 12. Salicylic acid - Wikipedia [en.wikipedia.org]
- 13. chegg.com [chegg.com]
- 14. 5-Nitrosalicylic acid CAS#: 96-97-9 [m.chemicalbook.com]
- 15. 5-Nitrosalicylic Acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 16. 5-Nitrosalicylic acid | 96-97-9 [chemicalbook.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jst-ud.vn [jst-ud.vn]
- 24. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
Crystallographic Architecture and Solid-State Analysis of Ethyl 2-Hydroxy-5-Nitrobenzoate
Executive Summary
Ethyl 2-hydroxy-5-nitrobenzoate (also known as ethyl 5-nitrosalicylate) is a critical synthetic intermediate in the pharmaceutical industry, most notably serving as a direct precursor to the anti-inflammatory drug mesalazine (5-aminosalicylic acid) [1]. Understanding its solid-state properties is paramount for optimizing downstream catalytic reductions and formulation stability. This whitepaper provides an in-depth technical guide to the crystal structure analysis of ethyl 2-hydroxy-5-nitrobenzoate, detailing the causality behind crystallization protocols, X-ray diffraction (XRD) methodologies, and the resulting supramolecular architecture.
Supramolecular Architecture & Crystallographic Features
The solid-state behavior of ethyl 2-hydroxy-5-nitrobenzoate is governed by a delicate balance of intra- and intermolecular forces. As elucidated by Jin and Xiao (2005) [2], the molecule's conformation and crystal packing are strictly dictated by its hydrogen-bonding capabilities.
Mechanistic Pathway of Assembly
-
Intramolecular Locking: An intramolecular hydrogen bond forms between the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent ester carbonyl group (C=O). Causality: This interaction restricts the rotation of the ester group, locking the molecule into a highly planar conformation.
-
Intermolecular Dimerization: The planar molecules expose their remaining hydrogen-bond donors and acceptors to the lattice. Through inversion symmetry, the molecules link together to form centrosymmetrically related hydrogen-bonded dimers[2].
-
Lattice Packing: These dimers stack via
interactions between the electron-deficient nitroaromatic rings, propagating the 3D crystal lattice.
Caption: Mechanistic pathway of supramolecular assembly driven by hydrogen bonding.
Quantitative Structural Data
To facilitate easy comparison for formulation scientists, the quantitative physicochemical and crystallographic parameters are summarized below.
Table 1: Physicochemical & Structural Data of Ethyl 2-hydroxy-5-nitrobenzoate
| Parameter | Value / Description |
| Chemical Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| Intramolecular H-Bond Donor | Phenolic Hydroxyl (-OH) |
| Intramolecular H-Bond Acceptor | Ester Carbonyl Oxygen (C=O) |
| Supramolecular Motif | Centrosymmetric Dimers |
| Primary Lattice Driver | Inversion Symmetry & |
Causality-Driven Crystallization Protocol
To perform high-resolution single-crystal X-ray diffraction (SC-XRD), one must first grow a defect-free crystal (typically
Step-by-Step Methodology
-
Solvent Selection: Dissolve 50 mg of high-purity ethyl 2-hydroxy-5-nitrobenzoate in 2 mL of an Ethanol/Ethyl Acetate (1:1 v/v) mixture.
-
Causality: Ethanol provides competitive hydrogen bonding. This slightly retards the nucleation rate of the centrosymmetric dimers, preventing rapid, amorphous precipitation and instead favoring the thermodynamic growth of high-quality single crystals.
-
-
Thermal Dissolution & Hot Filtration: Heat the mixture to 60°C until complete dissolution occurs. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial.
-
Causality: Removing heterogeneous nucleation sites (dust, undissolved impurities) ensures that primary nucleation is driven purely by the supersaturation gradient, yielding fewer but larger crystals.
-
-
Controlled Isothermal Evaporation: Puncture the vial cap with a single needle hole and store it in a vibration-free environment at a constant 20°C.
-
Causality: A slow, controlled evaporation rate maintains a low degree of supersaturation, allowing molecules to align perfectly into the crystal lattice without trapping solvent inclusions.
-
-
Harvesting & Validation: After 3–5 days, harvest the resulting crystals. Submerge them in inert paratone oil.
-
Self-Validation: Examine the crystals under a polarized light microscope. Complete optical extinction every 90 degrees of rotation confirms the single-crystal nature and the absence of twinning, validating the sample for X-ray diffraction.
-
Caption: Thermodynamic workflow for the controlled crystallization of ethyl 2-hydroxy-5-nitrobenzoate.
X-Ray Diffraction Data Acquisition & Structure Solution
Once a validated crystal is mounted on a goniometer via a glass fiber or cryoloop, the data acquisition and computational pipeline begins.
Data Collection Strategy
-
Cryogenic Cooling: Data collection is typically performed at low temperatures (e.g., 150 K) using a nitrogen cold stream.
-
Causality: Lowering the temperature minimizes the thermal vibration (atomic displacement parameters) of the atoms, particularly the oxygen atoms of the nitro group, which are prone to rotational disorder. This significantly enhances high-angle diffraction intensity and overall resolution.
Table 2: Experimental Data Collection Parameters (Standard Protocol)
| Parameter | Specification |
| Radiation Source | Mo K |
| Temperature | 150 K (Cryostream) |
| Monochromator | Graphite |
| Absorption Correction | Multi-scan (e.g., SADABS) |
| Refinement Method | Full-matrix least-squares on |
Computational Pipeline (SHELX Suite)
-
Integration & Scaling: Raw diffraction frames are integrated to extract intensities, followed by multi-scan absorption correction. Validation: The internal agreement factor (
) must be to confirm data quality. -
Structure Solution: The phase problem is solved using Direct Methods (SHELXT). Causality: Direct methods utilize statistical relationships between the intensities of the reflections to estimate phases, easily locating the heavy non-hydrogen atoms (C, N, O).
-
Refinement: The structure is refined using SHELXL. Hydrogen atoms attached to carbon are placed in calculated positions (riding model). The crucial phenolic hydrogen atom involved in the intramolecular H-bond is typically located from the difference Fourier map and refined freely to accurately capture the hydrogen-bond geometry.
Caption: Computational pipeline for X-ray diffraction data processing and structure refinement.
Conclusion
The crystal structure analysis of ethyl 2-hydroxy-5-nitrobenzoate reveals a highly ordered supramolecular system dictated by an intramolecular hydroxyl-carbonyl hydrogen bond and intermolecular centrosymmetric dimerization. By adhering to the causality-driven crystallization and XRD protocols outlined in this guide, researchers can reliably isolate and analyze this compound. Understanding these solid-state properties is not merely an academic exercise; it directly informs the solubility, stability, and catalytic reactivity of the compound as it is synthesized into active pharmaceutical ingredients like mesalazine.
References
-
Molinari, A., Mazzanti, M., & Carassiti, V. (2020). Photocatalytic Selective Reduction by TiO2 of 5-Nitrosalicylic Acid Ethyl Ester: A Mild Route to Mesalazine. Catalysis Letters, 150(4), 1120-1127. URL: [Link]
-
Jin, L.-F., & Xiao, F.-P. (2005). Ethyl 5-nitrosalicylate. Acta Crystallographica Section E Structure Reports Online, 61(5), o1198-o1199. URL: [Link]
Literature review on 5-nitrosalicylic acid derivatives
An In-Depth Technical Guide to 5-Nitrosalicylic Acid Derivatives: Synthesis, Prodrug Engineering, and Biological Applications
Executive Summary
5-Nitrosalicylic acid (5-NSA, CAS 96-97-9) is a highly versatile aromatic compound characterized by the presence of a nitro group at the 5-position of a salicylic acid backbone. While it possesses intrinsic value as a chelating agent and analytical reagent, its primary industrial and pharmaceutical significance lies in its role as a critical precursor. 5-NSA is the foundational building block for synthesizing 5-aminosalicylic acid (5-ASA, Mesalazine)—the gold standard therapeutic for Inflammatory Bowel Disease (IBD). This whitepaper explores the thermodynamic evolution of 5-NSA synthesis, the pharmacokinetic rationale behind 5-NSA-derived colon-targeting prodrugs, and the broader biological applications of its derivatives.
Chemical Synthesis Paradigms: Overcoming Thermodynamic Bottlenecks
The electrophilic aromatic nitration of salicylic acid to yield 5-NSA is notoriously challenging due to the highly exothermic nature of the reaction. Traditional batch processing suffers from severe limitations: local thermal runaway frequently causes the decomposition of nitric acid into hazardous
To resolve these mass and heat transfer bottlenecks, modern synthesis has transitioned to microchannel continuous flow reactors . Microreactors provide a surface-area-to-volume ratio thousands of times greater than batch vessels, ensuring near-isothermal conditions. This precise thermal control prevents nitric acid degradation, suppresses the formation of 3-nitrosalicylic acid isomers, and elevates the yield of 5-NSA to over 75%[2].
Protocol 1: Continuous Flow Synthesis of 5-Nitrosalicylic Acid
Causality Check: This protocol utilizes a microchannel architecture to safely manage the exothermic nitration, utilizing glacial acetic acid to modulate the solubility and reactivity of the nitrating agent.
-
Reagent Preparation : Prepare an aqueous solution of salicylic acid (Substrate Stream A). Separately, prepare a nitrating mixture containing 40%–90% concentrated nitric acid dissolved in glacial acetic acid (Reagent Stream B)[2].
-
Preheating : Using precision HPLC or syringe pumps, inject Stream A and Stream B into separate preheating modules of the microchannel reactor to stabilize the input temperatures.
-
Microchannel Mixing : Direct both streams into the primary mixing module. Maintain the reactor temperature strictly between 50°C and 100°C. The flow rate should be calibrated to ensure a residence time of 10 to 100 seconds, which is sufficient for complete electrophilic substitution without over-nitration[2].
-
Quenching & Crystallization : Route the continuous effluent directly into a cooling module, and subsequently discharge it into an ice-water bath. The sudden drop in temperature and polarity shift forces the immediate precipitation of 5-NSA.
-
Validation & Isolation : Filter the pale-yellow crystalline solid, wash extensively with cold distilled water to remove residual acetic acid, and dry under a vacuum. Purity can be validated via a sharp melting point at 227–230°C[2].
Continuous flow microchannel synthesis of 5-nitrosalicylic acid.
Pharmaceutical Engineering: Mesalazine and Prodrug Design
5-Aminosalicylic acid (5-ASA) is highly effective at scavenging free radicals and reducing colonic inflammation. However, administering raw 5-ASA orally is therapeutically inefficient; it is rapidly absorbed in the upper gastrointestinal (GI) tract, leading to systemic side effects and failing to reach the colon[3].
To bypass upper GI absorption, researchers engineer colon-targeting prodrugs directly from 5-NSA. By conjugating the carboxyl group of 5-NSA with hydrophilic molecules (like alanine or butyrate) via amide or ester bonds, and subsequently reducing the nitro group, the resulting prodrugs become biochemically stable in the stomach. Upon reaching the colon, the local microflora secrete specific azoreductases and amidases that cleave the conjugate bond, releasing the active 5-ASA directly at the site of inflammation[3][4][5].
Protocol 2: Synthesis of the Colon-Targeting Prodrug 5-ASA-ALA
Causality Check: N,N'-dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of 5-NSA, allowing nucleophilic attack by the amine of alanine. Palladium on carbon (Pd/C) is selected for the subsequent hydrogenation because it chemoselectively reduces the nitro group to an amine without cleaving the newly formed amide bond.
-
Carboxyl Activation : Dissolve 5 g (27.3 mmol) of 5-NSA in 170 mL of anhydrous ethyl acetate. Cool the flask to 0°C. Dropwise, add 7.2 g (35 mmol) of DCC and stir for 2 hours to form the highly reactive O-acylisourea intermediate[4].
-
Amidation : Introduce 3.1 g (30 mmol) of alanine methyl ester to the mixture. Allow the reaction to warm to room temperature and stir for 10 hours.
-
Intermediate Purification : Filter out the dicyclohexylurea (DCU) byproduct. Extract the filtrate three times with a saturated sodium bicarbonate solution. Purify the organic layer via silica gel chromatography (eluting with chloroform/methanol 100:5) to isolate 5-nitrosalicyl-alanine methyl ester (Yield: ~60%)[3][4].
-
Catalytic Hydrogenation : Dissolve 2.7 g (10.0 mmol) of the intermediate and 200 mg of 10% Pd/C in 30 mL of methanol. Transfer to a Parr pressure reactor and hydrogenate at 50 psi for 3 hours[3].
-
Hydrolysis & Validation : Filter the catalyst and evaporate the methanol. Hydrolyze the ester bond using dilute sodium hydroxide to yield the final 5-ASA-ALA prodrug. Validate successful synthesis via FTIR (appearance of -NH- stretch at 3272 cm⁻¹) and ¹H NMR (shift of aromatic protons)[4].
Pharmacokinetic pathway of 5-NSA-derived colon-targeting prodrugs.
Biological and Analytical Applications
Beyond IBD therapeutics, 5-NSA and its derivatives play crucial roles in microbiology and analytical biochemistry.
Antimicrobial Metal Complexes: The ortho-arrangement of the hydroxyl and carboxyl groups on 5-NSA makes it an excellent chelating agent. Recent studies have explored Titanium(IV) complexes utilizing salicylic acid derivatives. These Ti(IV)-salicylate complexes exhibit antimicrobial properties by undergoing transmetalation with labile Fe(III) sources, thereby inhibiting iron bioavailability and ribonucleotide reductase in bacterial pathogens, while maintaining low cytotoxicity against human cells[6].
Analytical Chemistry (The DNS Assay): In biochemistry, the 3,5-dinitrosalicylic acid (DNS) assay is the standard colorimetric method for quantifying reducing sugars. The assay relies on a specific redox reaction: under alkaline conditions and heat, the free aldehyde or ketone groups of reducing sugars donate electrons to DNS, selectively reducing one of the nitro groups to form 3-amino-5-nitrosalicylic acid . This derivative exhibits a strong reddish-brown color that can be precisely quantified via spectrophotometry at 540 nm[7][8].
Redox mechanism of the DNS assay yielding 3-amino-5-nitrosalicylic acid.
Quantitative Data Summaries
Table 1: Comparative Synthesis Yields of 5-NSA and Derivatives
| Compound | Synthesis Method | Key Reagents | Average Yield | Reference |
|---|---|---|---|---|
| 5-Nitrosalicylic Acid | Traditional Batch Nitration | HNO₃, H₂SO₄ | ~34.8% | [1] |
| 5-Nitrosalicylic Acid | Microchannel Flow Reactor | HNO₃, Glacial Acetic Acid | >75.0% | [2] |
| 5-ASA-ALA (Prodrug) | Amidation + Hydrogenation | 5-NSA, Alanine, DCC, Pd/C | 80.0% | [4] |
| 5-ASB (Prodrug) | Esterification + Hydrogenation | 5-NSA, Butyric Anhydride, Pd/C | 63.3% |[5] |
Table 2: Biological and Analytical Applications of 5-NSA Derivatives
| Derivative / Complex | Primary Application | Mechanism of Action / Target | Key Metric / Readout | Reference |
|---|---|---|---|---|
| Ti(IV)-Salicylate | Antimicrobial Agent | Transmetalation / Fe(III) inhibition | High bacterial inhibition, low cytotoxicity | [6] |
| 5-ASA-ALA | IBD Therapeutic | Colonic azoreductase/amidase activation | Colon-targeted release | [3] |
| 3-Amino-5-NSA | Analytical Assay | DNS reduction by reducing sugars | Optical Absorbance at 540 nm |[7] |
References
-
Synthesis routes from Salicylic acid to Mesalazine; A short Review. Mazandaran University of Medical Sciences.[Link]
-
Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. National Institutes of Health (NIH). [Link]
-
Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture. Academia.edu. [Link]
-
Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Hitec Zang. [Link]
-
Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis. RSC Publishing. [Link]
- Preparation of 5-nitrosalicylic acid using microchannel continuous flow reactor (CN107353208A).
-
Nitration of Salicylic Acid. Scribd. [Link]
-
Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds. ResearchGate. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]
-
An Innovative Approach Based on the Green Synthesis of Silver Nanoparticles Using Pomegranate Peel Extract for Antibacterial Purposes. National Institutes of Health (NIH).[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An Innovative Approach Based on the Green Synthesis of Silver Nanoparticles Using Pomegranate Peel Extract for Antibacterial Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 2-hydroxy-5-nitrobenzoate
Executive Summary
Ethyl 2-hydroxy-5-nitrobenzoate (CAS: 42348-40-3), also known as ethyl 5-nitrosalicylate , is a critical nitro-aromatic intermediate used primarily in the pharmaceutical development of aminosalicylates. As the ethyl ester derivative of 5-nitrosalicylic acid, it serves as a lipophilic precursor to Mesalazine (5-aminosalicylic acid), a standard-of-care agent for inflammatory bowel disease (IBD).
This technical guide provides a rigorous examination of its physicochemical properties, specifically resolving ambiguities regarding its melting and boiling points. It further details validated synthetic protocols and outlines its role in drug discovery workflows, supported by mechanistic visualizations.
Part 1: Physicochemical Characterization
Precise physical data is essential for process optimization and quality control. The following data aggregates experimental values from primary chemical literature and safety databases.
Table 1: Core Physical Properties
| Property | Value / Description | Confidence Level |
| Chemical Name | Ethyl 2-hydroxy-5-nitrobenzoate | High |
| CAS Registry Number | 42348-40-3 | High |
| Molecular Formula | C₉H₉NO₅ | High |
| Molecular Weight | 211.17 g/mol | High |
| Melting Point (MP) | 98 – 99 °C | Experimental [1] |
| Boiling Point (BP) | Decomposes prior to boiling at 760 mmHg | High (Predicted >315°C) |
| Appearance | Yellow crystalline needles | Experimental |
| Solubility | Soluble in ethanol, diethyl ether, chloroform; sparingly soluble in water.[1] | Experimental |
| pKa (Phenolic) | ~5.5 (Predicted due to -NO₂ electron withdrawal) | Moderate |
Thermodynamic Stability & Phase Behavior
Unlike its parent acid (5-nitrosalicylic acid, MP 228–231 °C), the ethyl ester exhibits a significantly lower melting point (98–99 °C). This depression is attributed to the disruption of the strong intermolecular hydrogen bonding network present in the carboxylic acid dimers.
Critical Note on Boiling Point: Researchers should not attempt to determine the atmospheric boiling point. Nitro-aromatic esters are thermally labile; the nitro group facilitates oxidative decomposition at temperatures exceeding 200 °C. Vacuum distillation (e.g., < 5 mmHg) is required for purification if recrystallization is insufficient.
Part 2: Experimental Methodologies
Protocol A: Synthesis of Ethyl 2-hydroxy-5-nitrobenzoate
Context: Direct esterification of 5-nitrosalicylic acid is the industry standard. This protocol ensures high yield and minimizes the formation of oxidative byproducts.
Reagents:
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
Step-by-Step Workflow:
-
Activation: Dissolve 5-nitrosalicylic acid (1.0 eq) in absolute ethanol (10-15 volumes).
-
Catalysis: Add concentrated H₂SO₄ (0.5 eq) dropwise at 0 °C to prevent exotherms.
-
Alternative: Convert acid to acid chloride using SOCl₂ in toluene, then quench with ethanol for higher conversion.
-
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 12–18 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
Cool reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess ethanol.
-
Dissolve residue in Ethyl Acetate.
-
Wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
-
Crystallization: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude yellow solid from a mixture of Ethanol/Water or pure Benzene/Toluene.
-
Validation: Confirm identity via MP (Target: 98–99 °C).
Protocol B: Melting Point Determination (Capillary Method)
Purpose: To verify purity. A wide range (>2 °C) indicates impurities such as unreacted acid or isomers.
-
Sample Prep: Dry the sample in a desiccator for 24 hours to remove solvent inclusions.
-
Loading: Pack a capillary tube to a height of 2–3 mm.
-
Ramping:
-
Fast Ramp: 10 °C/min up to 85 °C.
-
Slow Ramp: 1 °C/min from 85 °C to 105 °C.
-
-
Observation: Record the onset (liquid meniscus formation) and clear point (complete dissolution).
-
Acceptance Criteria: 98.0 – 99.5 °C.
-
Part 3: Applications in Drug Discovery
Ethyl 2-hydroxy-5-nitrobenzoate acts as a "masked" aniline. The nitro group protects the amine functionality until a late-stage reduction is performed. This is crucial in the synthesis of Mesalazine (5-aminosalicylic acid) and related anti-inflammatory agents.
Mechanism of Action (Synthetic)[5]
-
Lipophilicity: The ethyl ester increases cell permeability compared to the free acid, allowing for potential use as a prodrug or easier handling in organic synthesis.
-
Reduction: The nitro group is reduced (H₂/Pd-C or Fe/HCl) to an amino group.
-
Hydrolysis: The ester is hydrolyzed to yield the active pharmaceutical ingredient (API).
Part 4: Visualization of Workflows
Figure 1: Synthesis & Application Pathway
This diagram illustrates the conversion of Salicylic Acid to Mesalazine via the Ethyl 5-nitrosalicylate intermediate.
Caption: Synthetic route from Salicylic Acid to Mesalazine highlighting the ethyl ester intermediate.[1][2][5][6][7][8][9]
Figure 2: Thermal Analysis Decision Tree
A logic flow for characterizing the thermal stability of nitro-aromatic esters.
Caption: Decision matrix for thermal quality control, emphasizing the melting point as a purity gate.
References
-
Royal Society of Chemistry (RSC) . Notes on the preparation of 5-Nitrosalicylic acid derivatives. Journal of the Chemical Society. (Reported MP: 98-99°C).
-
National Institutes of Health (NIH) - PubChem . 5-Nitrosalicylic acid (Parent Acid) Properties. (Provides context for acid vs. ester properties).
-
ChemicalBook . Ethyl 2-hydroxy-5-nitrobenzoate (CAS 42348-40-3) Product Listings.
-
BLD Pharm . Ethyl 2-hydroxy-5-nitrobenzoate Safety & Property Data.
-
PrepChem . Synthesis of Salicylic Acid Derivatives. (General protocol reference).
Sources
- 1. 78987-51-6|Ethyl 2-hydroxy-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 2. 5-Nitrosalicylic acid | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitro Salicylic Acid BP EP USP CAS 96-97-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. 5-Nitrosalicylic Acid CAS 96-97-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Ethyl 2-hydroxy-3,5-dinitrobenzoate | C9H8N2O7 | CID 3798258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Nitrosalicylic Acid | High Purity Reagent | Supplier [benchchem.com]
- 8. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Prospect of Ethyl 5-Nitrosalicylate Derivatives in Therapeutic Development: A Technical Guide
Introduction: The Rationale for Investigating Ethyl 5-Nitrosalicylate Derivatives
In the landscape of modern drug discovery, the pursuit of novel molecular entities with potent and selective biological activities is a paramount objective. Salicylic acid and its derivatives have long been a cornerstone of medicinal chemistry, with acetylsalicylic acid being a prime example of their therapeutic success.[1] The strategic modification of the salicylic acid scaffold offers a fertile ground for the development of new therapeutic agents. This guide focuses on the untapped potential of ethyl 5-nitrosalicylate and its derivatives, compounds that merge the established pharmacophore of salicylic acid with the versatile and potent nitro group.
The introduction of a nitro group to the salicylic acid backbone is not a trivial chemical modification. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic and steric properties of the parent molecule, potentially enhancing its interaction with biological targets.[2] Furthermore, the nitroaromatic functionality is a known pro-drug feature, amenable to in vivo reduction to cytotoxic amines and hydroxylamines, a property that can be exploited in the design of targeted therapies, particularly in the hypoxic environments characteristic of solid tumors.[2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the biological activities of ethyl 5-nitrosalicylate derivatives. We will delve into the synthesis of this core scaffold and provide a detailed roadmap for investigating its potential antimicrobial, anticancer, and anti-inflammatory properties. The protocols and insights provided herein are designed to be a self-validating system, grounded in established scientific principles and methodologies, to empower researchers to unlock the therapeutic promise of this intriguing class of compounds.
Synthesis of the Core Scaffold: Ethyl 5-Nitrosalicylate
The foundational step in exploring the biological potential of ethyl 5-nitrosalicylate derivatives is the efficient and scalable synthesis of the core molecule. The synthesis of ethyl 5-nitrosalicylate is conceptually straightforward, typically involving two key transformations: esterification of salicylic acid followed by regioselective nitration.
Logical Workflow for Synthesis
The synthesis is best approached in a stepwise manner to ensure high purity and yield of the final product. The hydroxyl group of salicylic acid is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. To achieve selective nitration at the 5-position (para to the hydroxyl group), it is advantageous to first protect the more reactive carboxylic acid group via esterification.
Caption: Synthetic workflow for Ethyl 5-Nitrosalicylate.
Detailed Experimental Protocol: Two-Step Synthesis of Ethyl 5-Nitrosalicylate
Step 1: Esterification of Salicylic Acid to Ethyl Salicylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add salicylic acid and an excess of absolute ethanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to drive the reaction to completion (typically monitored by TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl salicylate can be purified by vacuum distillation.
Step 2: Nitration of Ethyl Salicylate to Ethyl 5-Nitrosalicylate
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve ethyl salicylate in a suitable solvent such as carbon tetrachloride.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Addition: Slowly add the nitrating mixture dropwise to the solution of ethyl salicylate while maintaining a low temperature (e.g., 0-5 °C) with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Isolation and Purification: The precipitated solid, ethyl 5-nitrosalicylate, is collected by filtration, washed with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Potential Biological Activity I: Antimicrobial Effects
The incorporation of a nitro group into the salicylic acid framework suggests a strong potential for antimicrobial activity. Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial effects, and salicylanilides containing a nitro group have shown potent activity against Mycobacterium tuberculosis and various Staphylococcus species, including methicillin-resistant S. aureus (MRSA).[3][4][5]
Workflow for Antimicrobial Susceptibility Testing
A systematic approach is crucial to determine the antimicrobial efficacy of ethyl 5-nitrosalicylate derivatives. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC and MBC Determination.
Detailed Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a gold standard for determining the MIC of a novel antimicrobial agent.[6][7]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the ethyl 5-nitrosalicylate derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: MIC Values of Ethyl 5-Nitrosalicylate Derivatives
| Test Microorganism | Gram Stain | MIC (µg/mL) of Ethyl 5-Nitrosalicylate Derivative | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert-Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | [Insert Data] |
Potential Biological Activity II: Anticancer Effects
The nitroaromatic scaffold is a recurring motif in anticancer drug design. Derivatives of 5-nitrosalicylaldehyde have demonstrated cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cell lines.[2] The proposed mechanisms of action include the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the induction of cell cycle arrest and apoptosis.[2]
Workflow for In Vitro Cytotoxicity and Mechanistic Assays
A multi-pronged approach is necessary to evaluate the anticancer potential, starting with a general assessment of cytotoxicity, followed by more detailed mechanistic studies.
Caption: Workflow for Anticancer Activity Evaluation.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the ethyl 5-nitrosalicylate derivative in a suitable solvent (e.g., DMSO).
-
Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Replace the medium in each well with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation: In Vitro Cytotoxicity of Ethyl 5-Nitrosalicylate Derivatives
| Cell Line | Cancer Type | Incubation Time (hrs) | IC₅₀ (µM) ± SD |
| MCF-7 | Breast | 48 | [Insert Data] |
| HCT116 | Colon | 48 | [Insert Data] |
| A549 | Lung | 48 | [Insert Data] |
| Normal Fibroblasts | Non-cancerous | 48 | [Insert Data] |
Potential Biological Activity III: Anti-inflammatory Effects
Salicylates are renowned for their anti-inflammatory properties.[1] The mechanism of action for many anti-inflammatory drugs involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Ethyl salicylate 2-O-β-D-glucoside, a related natural product derivative, has been shown to inhibit the production of these mediators.
Workflow for In Vitro Anti-inflammatory Assays
The evaluation of anti-inflammatory activity typically involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibitory effect of the test compound on the production of inflammatory markers.
Caption: Workflow for In Vitro Anti-inflammatory Activity Assessment.
Detailed Experimental Protocol: Measurement of Nitric Oxide (NO) using the Griess Assay
This assay is a common method for quantifying NO production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[10]
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the ethyl 5-nitrosalicylate derivative for 1 hour. Include a vehicle control.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Sample Collection:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Data Presentation: Inhibition of Inflammatory Mediators
| Compound Concentration | % Inhibition of NO Production | % Inhibition of TNF-α Secretion | % Inhibition of IL-6 Secretion |
| [Conc. 1] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Conc. 2] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Conc. 3] | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Data] | [Insert Data] |
Delving into the Mechanism of Action: Enzyme Inhibition Assays
To move beyond phenotypic screening and understand the molecular targets of ethyl 5-nitrosalicylate derivatives, specific enzyme inhibition assays are crucial. Based on the activity of related compounds, VEGFR-2 is a high-priority target for anticancer activity, while the inhibition of pro-inflammatory cytokine production is key to understanding the anti-inflammatory effects.
VEGFR-2 Kinase Inhibition Assay
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]
Protocol Principle: This in vitro assay measures the ability of a compound to inhibit the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The reduction in substrate phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining in the reaction.[11]
A detailed protocol for a VEGFR-2 kinase assay can be found in commercially available kits or in the literature.[4][11][12][13][14]
TNF-α and IL-6 Inhibition Assays
TNF-α and IL-6 are pro-inflammatory cytokines that are not only central to the inflammatory response but are also implicated in cancer progression.[7][10]
Protocol Principle: The concentration of these cytokines in the supernatant of LPS-stimulated macrophages (as described in the anti-inflammatory section) can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
A detailed protocol for TNF-α and IL-6 ELISA can be found in commercially available kits.[15]
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the synthesis and biological evaluation of ethyl 5-nitrosalicylate derivatives. The unique combination of the salicylate scaffold and the nitro functional group presents a compelling rationale for investigating these compounds as potential antimicrobial, anticancer, and anti-inflammatory agents. The detailed, step-by-step protocols provided for synthesis and a suite of in vitro assays offer a robust framework for researchers to systematically explore this promising area of medicinal chemistry.
The path forward involves the synthesis of a library of ethyl 5-nitrosalicylate derivatives with diverse substitutions to establish structure-activity relationships. Promising lead compounds identified through the in vitro assays described herein should be advanced to more complex biological models, including in vivo studies, to further assess their therapeutic potential. The convergence of rational design, systematic screening, and mechanistic investigation will be key to unlocking the full therapeutic value of this intriguing class of molecules.
References
-
Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α) - PMC. Available at: [Link]
-
Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed. Available at: [Link]
-
Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity | Request PDF - ResearchGate. Available at: [Link]
-
Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - University of Birmingham's Research Portal. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. Available at: [Link]
-
Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - Taylor & Francis. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. Available at: [Link]
-
(PDF) Cytotoxicity Assay Protocol v1 - ResearchGate. Available at: [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC. Available at: [Link]
- CN103483204A - Preparation method of ethyl 5-nitro salicylate - Google Patents.
-
VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]
-
Aminosalicylates and other anti-inflammatory compounds for irritable bowel syndrome - PubMed. Available at: [Link]
-
In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC. Available at: [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available at: [Link]
-
Synthesis of new salicylic acid derivatives with potential bioactivity - 10th Brazilian Conference on Natural Products. Available at: [Link]
-
5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed. Available at: [Link]
-
Evaluation of the new anti-inflammatory compound ethyl salicylate 2-O-β-D-glucoside and its possible mechanism of action - PubMed. Available at: [Link]
-
Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed. Available at: [Link]
-
Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β | Hypertension - American Heart Association Journals. Available at: [Link]
- CN110283072B - Synthesis method of ethyl salicylate - Google Patents.
-
Investigation of TNF-α and IL-6 Levels in the Sera of Non-Melanoma Skin Cancer Patients - Iranian Biomedical Journal. Available at: [Link]
-
Synthesis of 5 and 3-nitrosalicylic acid - YouTube. Available at: [Link]
-
Preparation of 5-Nitrosalicylic Acid - Semantic Scholar. Available at: [Link]
Sources
- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated <i>in silico</i>, <i>in vitro</i> and <i>ex vivo</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Nitrosalicylate | C7H4NO5- | CID 54726365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 5-Nitro Salicylic Acid BP EP USP CAS 96-97-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Methodological & Application
Synthesis of ethyl 2-hydroxy-5-nitrobenzoate from 5-nitrosalicylic acid
Application Note: Synthesis and Isolation of Ethyl 2-Hydroxy-5-Nitrobenzoate
Executive Summary & Scope
Ethyl 2-hydroxy-5-nitrobenzoate (commonly referred to as ethyl 5-nitrosalicylate) is a highly versatile electrophilic building block. It is prominently utilized in the synthesis of unnatural amino acid analogues that mimic tripeptide β-strands[1], serves as a core precursor for biphenyl derivatives targeting dopamine and serotonin receptors[2], and acts as an immediate intermediate for the photocatalytic synthesis of the anti-inflammatory drug mesalazine[3].
This application note details an optimized Fischer esterification protocol for synthesizing ethyl 2-hydroxy-5-nitrobenzoate from 5-nitrosalicylic acid. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the physicochemical causality behind the reaction conditions and the critical pH-dependent logic required during workup to prevent catastrophic yield loss.
Mechanistic Insights & Causality (E-E-A-T)
Fischer esterification is an equilibrium-driven process. The conversion of 5-nitrosalicylic acid to its ethyl ester presents two distinct chemical challenges that dictate our experimental design:
-
Overcoming Intramolecular Hydrogen Bonding: The starting material features a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid carbonyl. This chelation stabilizes the ground state and reduces the electrophilicity of the carbonyl carbon. High thermal energy (refluxing at 80 °C) and strong acid protonation are required to disrupt this interaction and facilitate nucleophilic attack by ethanol.
-
Thermodynamic Equilibrium & Dehydration: Because ethanol and water form an azeotrope, removing the water byproduct via a standard Dean-Stark apparatus is unfeasible. To drive the equilibrium forward (Le Chatelier's Principle), concentrated sulfuric acid is used not merely as a catalytic proton source, but in super-stoichiometric amounts to act as a potent, irreversible dehydrating agent[4].
Critical Workup Logic: The pKa Trap
The most common point of failure in this synthesis occurs during the neutralization and extraction phase. The electron-withdrawing nitro group at the 5-position is para to the hydroxyl group. This significantly increases the acidity of the phenol, lowering its pKa to approximately 7.1 (analogous to p-nitrophenol).
If the reaction mixture is neutralized to a pH > 8 using strong bases (e.g., NaOH) or excess sodium carbonate, the product will deprotonate into a water-soluble phenolate salt and be lost in the aqueous waste. The optimal workup requires precise pH control (pH 5–6), which selectively keeps the unreacted carboxylic acid (pKa ~ 2.2) in the aqueous layer as a salt, while the target ester remains protonated and partitions cleanly into the organic layer.
Figure 1: pH-dependent partitioning logic for the successful isolation of ethyl 5-nitrosalicylate.
Materials and Reagents
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Role | Hazard Profile |
| 5-Nitrosalicylic Acid | 183.12 | 1.0 eq | Starting Material | Skin/Eye Irritant |
| Ethanol (Absolute) | 46.07 | Excess | Reactant & Solvent | Highly Flammable |
| Sulfuric Acid (98%) | 98.08 | ~15.0 eq | Catalyst / Desiccant | Severe Corrosive |
| Sodium Bicarbonate | 84.01 | As needed | Neutralizing Agent | Mild Irritant |
| Ethyl Acetate | 88.11 | - | Extraction Solvent | Flammable |
Experimental Protocol
This protocol is engineered as a self-validating system, ensuring that researchers can verify the success of the reaction at each critical juncture.
Figure 2: Step-by-step experimental workflow for the Fischer esterification process.
Step 1: Reaction Setup In a 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend 5-nitrosalicylic acid (10.8 g, 59.0 mmol) in absolute ethanol (100 mL)[4].
Step 2: Acid Addition (Exothermic) Place the flask in a room-temperature water bath to manage heat evolution. Slowly, dropwise, add concentrated sulfuric acid (92.0 g, ~50 mL)[4]. Self-Validation Check: The opaque suspension will clear into a homogenous, slightly darkened solution as the massive excess of acid protonates the starting material and generates an exotherm.
Step 3: Reflux & Monitoring Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 7.5 to 12 hours[4]. Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Silica gel and a 7:3 Hexanes:Ethyl Acetate mobile phase. The highly polar starting material (Rf ~ 0.1) should be completely consumed and replaced by the less polar ester product (Rf ~ 0.6).
Step 4: Concentration Cool the reaction mixture to room temperature. Remove approximately 70% of the excess ethanol under reduced pressure (rotary evaporator). Causality: Removing ethanol minimizes the volume of organic solvent that could inadvertently partition the product into the aqueous phase during the upcoming workup.
Step 5: pH-Controlled Neutralization & Extraction Dilute the concentrated acidic residue with ethyl acetate (150 mL) and transfer to a separatory funnel. Wash with distilled water (50 mL). Carefully add saturated aqueous NaHCO₃ in small portions to the organic layer. Self-Validation Check: Vigorous CO₂ evolution (bubbling) will occur. Continue the addition strictly until the aqueous phase reaches a pH of 5–6 (verify continuously with pH paper). Do not exceed pH 6. Separate the layers and extract the aqueous phase once more with ethyl acetate (50 mL).
Step 6: Drying & Purification Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate in vacuo to yield a crude solid. Recrystallize the crude residue from a minimal amount of cold ethanol to afford pure ethyl 2-hydroxy-5-nitrobenzoate.
Analytical Characterization
Verify the integrity of the synthesized compound against the expected analytical parameters summarized below:
| Analytical Parameter | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Expected Yield | 85 - 95% |
| TLC Rf Value | ~0.6 (7:3 Hexanes:Ethyl Acetate) |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.30 (s, 1H, -OH), 8.71 (d, J=2.7 Hz, 1H, Ar-H), 8.30 (dd, J=9.2, 2.7 Hz, 1H, Ar-H), 7.10 (d, J=9.2 Hz, 1H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, -CH₂-), 1.45 (t, J=7.1 Hz, 3H, -CH₃)[5] |
(Note: The highly deshielded singlet at δ 11.30 ppm confirms the presence of the intramolecularly hydrogen-bonded phenolic proton, ensuring the esterification occurred exclusively at the carboxylic acid)[5].
References
- Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand.Organic Letters (via NIH).
- United States Patent 6,555,556 B1: Biphenyl derivatives and their use as dopamine 2 and/or serotonin 2 receptor antagonists.Sankyo Company, Limited.
- Photocatalytic Selective Reduction by TiO2 of 5-Nitrosalicylic Acid Ethyl Ester: A Mild Route to Mesalazine.Catalysis Letters (via ResearchGate).
- United States Patent (19) - Googleapis.com (NMR Data Reference).
Sources
- 1. Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Catalytic esterification protocols for ethyl 5-nitrosalicylate
An In-Depth Technical Guide to the Catalytic Esterification of 5-Nitrosalicylic Acid to Ethyl 5-Nitrosalicylate
Introduction and Scientific Context
Ethyl 5-nitrosalicylate is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, which includes a salicylate moiety, is a key feature in many biologically active compounds. The nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which opens up a wide array of synthetic possibilities. The catalytic esterification of 5-nitrosalicylic acid is a fundamental and efficient method for the preparation of this important ester. This guide provides detailed protocols for the synthesis of ethyl 5-nitrosalicylate, focusing on the principles of catalytic esterification, and offers insights into the rationale behind the experimental choices.
The primary method discussed is the classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To drive the reaction towards the desired ester product, Le Châtelier's principle is often employed by using an excess of the alcohol or by removing the water formed during the reaction.[3][4] This guide will also explore alternative catalytic approaches, including the use of heterogeneous catalysts and microwave-assisted synthesis, which offer potential advantages in terms of catalyst recyclability and reaction efficiency.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of the materials used is paramount for successful and safe experimentation.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Key Safety Precautions |
| 5-Nitrosalicylic Acid | 183.12 | 228-231 | Slightly soluble in water; soluble in ethanol and ether.[5][6] | Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. | |
| Ethanol | 46.07 | -114 | Miscible with water and many organic solvents. | Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. | |
| Sulfuric Acid (conc.) | 98.08 | 10 | Miscible with water (highly exothermic). | Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, using appropriate PPE. | |
| Ethyl 5-Nitrosalicylate | 211.17 | Not available | Expected to be soluble in organic solvents like ethyl acetate and dichloromethane. | Data not widely available. Handle with care, assuming it may have similar or greater irritant properties than the starting material. Avoid skin and eye contact. |
Catalytic Esterification: The Underlying Mechanism
The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Mechanism of Fischer-Speier Esterification
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Experimental Workflow
The general workflow for the synthesis and purification of ethyl 5-nitrosalicylate is outlined below. This process involves the reaction setup, monitoring, work-up to isolate the crude product, and final purification.
Caption: General Experimental Workflow for Synthesis and Purification.
Detailed Application Notes and Protocols
Protocol 1: Homogeneous Catalysis via Fischer-Speier Esterification
This protocol details the classic approach using a soluble acid catalyst. It is a reliable and widely applicable method for ester synthesis.
Principle: The reaction is driven to completion by using a large excess of ethanol, which acts as both a reactant and the solvent. Concentrated sulfuric acid serves as the catalyst.
Materials and Equipment:
-
5-Nitrosalicylic acid (1.0 eq)
-
Absolute ethanol (20-30 eq)
-
Concentrated sulfuric acid (0.1-0.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 5-nitrosalicylic acid (e.g., 5.0 g, 27.3 mmol).
-
Addition of Reagents: Add a large excess of absolute ethanol (e.g., 100 mL, ~1.7 mol). Stir the mixture to dissolve the solid as much as possible.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.25 mL, ~4.7 mmol) to the stirring mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (~78 °C).
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in ethyl acetate (e.g., 100 mL).
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-nitrosalicylate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Result Validation:
-
Yield: Expected yield is typically in the range of 70-90% for Fischer esterifications.
-
Appearance: Expected to be a solid or oil.
-
Spectroscopic Characterization:
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic ester C=O and C-O stretching frequencies.
-
¹H NMR Spectroscopy: Expect to see signals corresponding to the ethyl group (a quartet and a triplet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the nitro and ester groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of ethyl 5-nitrosalicylate (211.17 g/mol ) should be observed.
-
Protocol 2: Heterogeneous Catalysis using a Solid Acid Catalyst
This protocol offers the advantage of easier catalyst removal and potential for catalyst recycling, aligning with green chemistry principles.[1]
Principle: A solid acid catalyst, such as a sulfonic acid-functionalized resin (e.g., Amberlyst-15) or a silica-supported heteropoly acid, is used in place of a soluble acid.
Materials and Equipment:
-
5-Nitrosalicylic acid (1.0 eq)
-
Absolute ethanol (10-20 eq)
-
Solid acid catalyst (e.g., Amberlyst-15, 10-20% by weight of the carboxylic acid)
-
Equipment as listed in Protocol 1, plus filtration apparatus (e.g., Büchner funnel).
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-nitrosalicylic acid (e.g., 5.0 g, 27.3 mmol), absolute ethanol (e.g., 80 mL), and the solid acid catalyst (e.g., 0.5-1.0 g).
-
Reflux: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Reaction Monitoring: Monitor the reaction over 6-12 hours by TLC. Heterogeneously catalyzed reactions may require longer reaction times than their homogeneous counterparts.
-
Catalyst Removal: After completion, cool the reaction mixture to room temperature and filter to remove the solid catalyst. The catalyst can be washed with ethanol, dried, and potentially reused.
-
Work-up and Purification: The filtrate, containing the product and excess ethanol, can be worked up as described in Protocol 1 (steps 6-9). The initial neutralization step may be less vigorous as the bulk of the acid has been removed.
Protocol 3: Microwave-Assisted Esterification
This protocol utilizes microwave irradiation to significantly accelerate the reaction, often leading to reduced reaction times and improved yields.
Principle: Microwave energy directly heats the polar reactants and catalyst, leading to rapid and uniform heating that can dramatically increase the reaction rate.
Materials and Equipment:
-
5-Nitrosalicylic acid (1.0 eq)
-
Absolute ethanol (10-20 eq)
-
Concentrated sulfuric acid (a few drops) or a solid acid catalyst
-
Microwave reactor with a reflux condenser
-
Other equipment as listed in Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 5-nitrosalicylic acid (e.g., 1.0 g, 5.46 mmol), absolute ethanol (e.g., 20 mL), and a catalytic amount of sulfuric acid (e.g., 2 drops).
-
Microwave Irradiation: Place the vessel in the microwave reactor, attach a reflux condenser, and irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). Caution: Ensure the reaction is monitored for pressure changes.
-
Work-up and Purification: After the reaction, cool the vessel to a safe temperature before opening. The work-up and purification follow the same procedure as described in Protocol 1 (steps 6-9).
Comparative Summary of Protocols
| Parameter | Protocol 1: Homogeneous (Fischer) | Protocol 2: Heterogeneous | Protocol 3: Microwave-Assisted |
| Catalyst | Sulfuric Acid (H₂SO₄) | Solid Acid (e.g., Amberlyst-15) | H₂SO₄ or Solid Acid |
| Reaction Time | 4-6 hours | 6-12 hours | 10-30 minutes |
| Temperature | ~78 °C (Reflux) | ~78 °C (Reflux) | 100-120 °C |
| Catalyst Removal | Neutralization & Extraction | Filtration | Neutralization or Filtration |
| Key Advantage | Well-established, reliable | Catalyst is recyclable | Rapid reaction rates |
| Key Disadvantage | Corrosive catalyst, aqueous work-up | Potentially slower reaction rates | Requires specialized equipment |
Conclusion
The catalytic esterification of 5-nitrosalicylic acid to its ethyl ester is a straightforward yet important transformation. The classic Fischer-Speier esterification using sulfuric acid in excess ethanol provides a robust and high-yielding method. For applications where catalyst reuse and simplified work-up are priorities, heterogeneous solid acid catalysts offer a greener alternative, albeit potentially at the cost of longer reaction times. Microwave-assisted synthesis presents a significant opportunity to accelerate this process, making it highly efficient for rapid compound generation. The choice of protocol will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and green chemistry considerations. Proper characterization of the final product is essential to confirm its identity and purity.
References
- Google Patents. (n.d.).
-
PubChem. (n.d.). 5-Nitrosalicylic acid. [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification. [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Ethyl-5-nitrobenzoic acid | C9H9NO4 | CID 22745173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
- 7. aksci.com [aksci.com]
- 8. CN103483204A - Preparation method of ethyl 5-nitro salicylate - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Ethyl 2-hydroxy-5-nitrobenzoate as a Pharmaceutical Intermediate
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of ethyl 2-hydroxy-5-nitrobenzoate. This key pharmaceutical intermediate is pivotal in the synthesis of various active pharmaceutical ingredients (APIs), most notably Mesalamine (5-aminosalicylic acid), an anti-inflammatory drug. This document offers detailed, field-proven protocols and explains the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Importance of Ethyl 2-hydroxy-5-nitrobenzoate
Ethyl 2-hydroxy-5-nitrobenzoate, a derivative of salicylic acid, serves as a critical building block in organic synthesis.[1] Its bifunctional nature, possessing a hydroxyl group, an ester, and a nitro group, allows for a variety of chemical transformations. The nitro group, in particular, is a versatile functional group that can be readily reduced to an amine, a common step in the synthesis of many pharmaceuticals.[1] The primary application of this intermediate lies in the production of Mesalamine, a drug widely used for treating inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[2] The strategic placement of the nitro group at the 5-position of the salicylic acid backbone is crucial for the synthesis of this specific API.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of ethyl 2-hydroxy-5-nitrobenzoate is paramount for its safe handling and effective use in synthesis. While specific data for this exact compound is not extensively published, the properties can be inferred from its parent compound, 2-hydroxy-5-nitrobenzoic acid, and related esters.
Table 1: Physicochemical Properties of 2-Hydroxy-5-nitrobenzoic Acid and Related Compounds
| Property | 2-Hydroxy-5-nitrobenzoic Acid | Ethyl 2-nitrobenzoate | Methyl 2-hydroxy-5-nitrobenzoate |
| CAS Number | 96-97-9[3][4] | Not specified | 17302-46-4[5][6] |
| Molecular Formula | C₇H₅NO₅[3][4] | C₉H₉NO₄[7] | C₈H₇NO₅[5] |
| Molecular Weight | 183.12 g/mol [3][4] | 195.18 g/mol [7] | 197.14 g/mol [5] |
| Appearance | Yellowish solid or tan to orange powder[1] | Solid, Low melting solid[7] | White to light yellow to yellow-brown powder or crystals[6] |
| Melting Point | 228-231 °C[2][3][4] | 26 - 30 °C[7] | Not specified |
| Boiling Point | Not applicable[4] | 172 - 174 °C[7] | Not specified |
| Solubility | Soluble in water, alcohol, and diethyl ether.[2][3] | No information available[7] | Not specified |
Safety and Handling
As with all nitroaromatic compounds, ethyl 2-hydroxy-5-nitrobenzoate should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Nitroaromatic compounds can be toxic and may be mutagenic.[8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3][9][10]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[3][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][10] Avoid dust formation.[7][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[10][11]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][9]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[3][9][11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3][11]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[9]
In all cases of exposure, seek immediate medical attention.
Synthesis of Ethyl 2-hydroxy-5-nitrobenzoate
There are two primary synthetic routes to obtain ethyl 2-hydroxy-5-nitrobenzoate: the nitration of ethyl salicylate and the esterification of 2-hydroxy-5-nitrobenzoic acid.
Route 1: Nitration of Ethyl Salicylate
This method involves the direct nitration of the aromatic ring of ethyl salicylate. The hydroxyl group is an activating group, directing the incoming nitro group to the ortho and para positions. The para-substituted product (5-nitro) is typically the major product due to less steric hindrance.
Caption: Workflow for the synthesis of ethyl 2-hydroxy-5-nitrobenzoate via nitration.
Experimental Protocol (Adapted from the nitration of methyl salicylate[12]):
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl salicylate (0.1 mol) and a suitable solvent like carbon tetrachloride or glacial acetic acid (100 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (0.11 mol) and concentrated sulfuric acid (0.11 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice (200 g) with constant stirring.
-
Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield pure ethyl 2-hydroxy-5-nitrobenzoate.
Causality Behind Experimental Choices: The use of a low temperature during nitration is crucial to control the exothermic reaction and to minimize the formation of dinitrated and other side products. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Route 2: Fischer Esterification of 2-Hydroxy-5-nitrobenzoic Acid
This classic method involves the acid-catalyzed reaction of 2-hydroxy-5-nitrobenzoic acid with ethanol. The reaction is an equilibrium process, and to drive it towards the product side, an excess of ethanol is typically used, and/or the water formed is removed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. cionpharma.com [cionpharma.com]
- 3. 2-Hydroxy-5-nitrobenzoic acid(96-97-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 2-hydroxy-5-nitrobenzoate | 17302-46-4 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. valsynthese.ch [valsynthese.ch]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. CN103483204A - Preparation method of ethyl 5-nitro salicylate - Google Patents [patents.google.com]
Application Note: Nucleophilic Substitution Workflows for Ethyl 5-Nitrosalicylate
Introduction & Mechanistic Overview
Ethyl 5-nitrosalicylate (E5NS) is a highly versatile, multi-functional scaffold extensively utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). It is notably employed as a precursor for unnatural amino acids designed to mimic tripeptide β-strands [1]. The molecular architecture of E5NS presents two orthogonal sites for nucleophilic substitution, governed by the strong electron-withdrawing nature of the nitro group at the 5-position:
-
The Ester Carbonyl (Nucleophilic Acyl Substitution): The electron-deficient aromatic ring increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by amine nucleophiles (e.g., amidation or hydrazinolysis).
-
The Phenolic Hydroxyl (O-Alkylation): The para-nitro group significantly lowers the pKa of the phenolic hydroxyl (pKa ~7.0) compared to unsubstituted phenol (pKa ~10.0). This facilitates easy deprotonation by mild bases, generating a phenoxide that acts as a potent nucleophile in Williamson ether-type
substitutions.
By carefully selecting reaction conditions, researchers can selectively functionalize either site without cross-reactivity, enabling the rapid assembly of complex molecular libraries.
Figure 1: Divergent nucleophilic substitution pathways for Ethyl 5-Nitrosalicylate.
Protocol I: Nucleophilic Acyl Substitution (Hydrazinolysis)
Causality & Experimental Choices
Converting the ethyl ester of E5NS to a hydrazide is a critical step in synthesizing extended peptide mimics [1].
-
Nucleophile Selection: Hydrazine hydrate is chosen due to the "alpha-effect." The repulsion between the adjacent nitrogen lone pairs raises the HOMO energy of the molecule, making it exceptionally nucleophilic. This allows the acyl substitution to proceed efficiently without the need for Lewis acid catalysis.
-
Solvent Rationale: Absolute ethanol is the optimal solvent. Because ethoxide is the leaving group expelled during the collapse of the tetrahedral intermediate, using ethanol as the bulk solvent completely suppresses the formation of mixed ester byproducts via transesterification.
-
Self-Validating Purification: The reaction is self-purifying. As the reaction progresses, the highly polar hydrazide product becomes insoluble in the cooling ethanol, allowing for isolation via simple vacuum filtration without the need for column chromatography.
Step-by-Step Methodology
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol (2.11 g) of Ethyl 5-nitrosalicylate in 30 mL of absolute ethanol.
-
Nucleophile Addition: Add 30.0 mmol (1.46 mL) of hydrazine hydrate (64% hydrazine) dropwise to the stirring solution at room temperature. Note: A slight exotherm may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.
-
In-Process Monitoring: Monitor the reaction via TLC (Eluent: 1:1 Hexanes:Ethyl Acetate). The starting material (Rf ~0.7) will disappear, replaced by a baseline-hugging spot (Rf ~0.1) corresponding to the highly hydrogen-bonded hydrazide.
-
Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. A yellow/orange precipitate will form.
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol followed by 10 mL of diethyl ether to remove residual hydrazine and moisture.
-
Drying: Dry the solid under high vacuum overnight to yield 5-nitrosalicylhydrazide.
Figure 2: Stepwise mechanism of nucleophilic acyl substitution via a tetrahedral intermediate.
Protocol II: O-Alkylation (Williamson Ether Synthesis)
Causality & Experimental Choices
Alkylation of the phenol group introduces diverse side chains (e.g., mimicking lysine or phenylalanine side chains in peptidomimetics) [1].
-
Base Selection: Potassium carbonate (
) is utilized because it is a mild, heterogeneous base. It is strong enough to deprotonate the nitro-activated phenol but too weak to cause premature saponification (hydrolysis) of the ethyl ester, ensuring chemoselectivity. -
Solvent Rationale: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively while leaving the phenoxide anion relatively unsolvated. This "naked" phenoxide exhibits maximized nucleophilicity for the
attack on the alkyl halide. -
Kinetic Additive: For less reactive primary alkyl bromides (e.g., isopentyl bromide), adding a catalytic amount of Sodium Iodide (NaI) triggers a Finkelstein reaction, generating a highly reactive alkyl iodide in situ and significantly reducing reaction times.
Step-by-Step Methodology
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mmol (1.05 g) of Ethyl 5-nitrosalicylate and 15.0 mmol (2.07 g) of finely powdered anhydrous
. -
Solvation: Suspend the mixture in 15 mL of anhydrous DMF. Stir at room temperature for 15 minutes to ensure complete deprotonation (the solution will turn a deep, vibrant yellow/orange, indicating phenoxide formation).
-
Electrophile Addition: Add 6.0 mmol of the desired alkyl halide (e.g., benzyl bromide or Boc-protected 3-amino-1-bromopropane). If using an alkyl bromide or chloride, add 0.5 mmol (75 mg) of NaI.
-
Heating: Heat the reaction mixture to 70–90 °C under a nitrogen atmosphere for 4–8 hours.
-
In-Process Monitoring: Check progress via TLC (Eluent: 4:1 Hexanes:Ethyl Acetate). The product ether will typically elute higher (Rf ~0.6) than the starting phenol (Rf ~0.4) and will lack the characteristic color shift when exposed to basic stains.
-
Workup (Self-Validating): Cool the mixture and quench by pouring into 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The phase separation validates the removal of DMF and inorganic salts into the aqueous layer.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the dual functionalization pathways of Ethyl 5-nitrosalicylate, allowing for rapid experimental planning.
| Reaction Pathway | Target Functional Group | Reagents & Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Acyl Substitution | Hydrazide | Hydrazine Hydrate (3.0 eq) | EtOH | 80 (Reflux) | 4 - 6 | 85 - 95% |
| Acyl Substitution | Primary Amide | Primary Amine (2.0 eq) | MeOH / EtOH | 60 - 80 | 12 - 18 | 70 - 85% |
| O-Alkylation | Benzyl Ether | Benzyl Bromide (1.2 eq), | DMF | 70 | 3 - 5 | 80 - 90% |
| O-Alkylation | Alkyl Ether (Aliphatic) | Alkyl Bromide (1.2 eq), | DMF | 90 | 6 - 8 | 75 - 85% |
References
-
Khasanova, T. V., Khakshoor, O., & Nowick, J. S. (2008). Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand. Organic Letters, 10(22), 5293–5296. URL:[Link]
Hydrolysis conditions for ethyl 2-hydroxy-5-nitrobenzoate ester bond
This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the hydrolysis of ethyl 2-hydroxy-5-nitrobenzoate (also known as ethyl 5-nitrosalicylate).
It moves beyond generic "ester hydrolysis" instructions to address the specific electronic and solubility challenges posed by the nitro-salicylate scaffold.
Target Molecule: 2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic Acid)
CAS No: 96-97-9 (Product) | Molecular Weight: 211.17 (Ester)
Executive Summary & Mechanistic Insight
Hydrolyzing ethyl 2-hydroxy-5-nitrobenzoate requires navigating a "push-pull" electronic conflict. While the nitro group (
The "Anionic Shield" Effect
Under standard alkaline conditions (e.g., NaOH/KOH), the phenolic proton is the most acidic site (
-
Step 1 (Fast): Base deprotonates the phenol, forming a phenolate anion .
-
Step 2 (Slow): The negative charge on the phenolate donates electron density into the ring (resonance), slightly deactivating the carbonyl carbon. More importantly, the molecule becomes anionic, creating Coulombic repulsion against the incoming hydroxide nucleophile (
).
Operational Consequence: Standard 1:1 stoichiometry will fail. You must use
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the critical dianion intermediate pathway.
Figure 1: Reaction pathway highlighting the formation of the phenolate intermediate which necessitates excess base and heat.
Experimental Protocols
Protocol A: High-Yield Alkaline Hydrolysis (Recommended)
This method utilizes Potassium Hydroxide (KOH) due to its higher solubility in alcohols and slightly higher nucleophilicity compared to NaOH.
Reagents:
-
Ethyl 2-hydroxy-5-nitrobenzoate (1.0 eq)
-
Potassium Hydroxide (KOH), flake or pellet (3.5 eq)
-
Solvent: Methanol : Water (3:1 v/v)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (e.g., 5.0 g, 23.7 mmol) in Methanol (45 mL). The solution will be pale yellow.
-
Base Addition: Dissolve KOH (4.65 g, 82.9 mmol, 3.5 eq) in Water (15 mL). Add this aqueous solution dropwise to the methanolic ester solution over 5 minutes.
-
Observation: The solution will turn a deep orange/red color immediately. This confirms the formation of the nitrophenolate anion .
-
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (
) for 2 to 3 hours .-
Monitoring: Check by TLC (Silica; Eluent: Hexane/Ethyl Acetate 1:1). The starting material (
) should disappear; the product salt stays at the baseline.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol. (Do not distill to dryness; leave a concentrated aqueous slurry).
-
Dilute the residue with cold water (30 mL).
-
Acidification: Place the flask in an ice bath. Slowly add 6M HCl with vigorous stirring until the pH reaches 1-2 .
-
Critical Step: The deep red color will vanish, replaced by a thick, pale-yellow precipitate (the free acid).
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
) to remove inorganic salts (KCl). -
Drying: Dry the solid in a vacuum oven at
for 6 hours.
Expected Yield: 90 - 95% Melting Point: 228 - 230°C
Protocol B: Acid-Catalyzed Hydrolysis (Alternative)
Use this protocol only if your substrate contains base-sensitive impurities, although it is generally slower for electron-deficient esters.
Reagents:
-
Ethyl 2-hydroxy-5-nitrobenzoate (1.0 eq)
-
6M Hydrochloric Acid (Excess)
-
Solvent: 1,4-Dioxane (to solubilize the ester)
Procedure:
-
Dissolve the ester in 1,4-Dioxane (10 mL/g).
-
Add 6M HCl (5 mL/g).
-
Reflux at
for 6-12 hours. -
Pour onto crushed ice. The product will precipitate.[1][2][3][4][5]
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | "Anionic Shielding" (insufficient base). | Increase base to 4.0 eq. Ensure temperature is at genuine reflux, not just warm. |
| Deep Red Product | Residual phenolate salt (Incomplete acidification). | The phenol group turns red in base/neutral pH. You must acidify to pH < 2 to protonate both the carboxylate and the phenol. |
| Oiling Out | Methanol not removed before acidification. | The ester/acid might be soluble in aqueous methanol. Evaporate MeOH thoroughly before adding HCl. |
| Impurity Profile | Decarboxylation (Rare). | Avoid excessive temperatures (>120°C). The nitro group stabilizes the carboxylate, making decarboxylation unlikely under standard reflux. |
Solubility Data for Recrystallization
If the product purity is
-
Solvent: Water (Hot).
-
Solubility: The product is sparingly soluble in cold water but soluble in boiling water.
-
Method: Dissolve in minimum boiling water, filter hot (if insoluble particles exist), and cool slowly to
.
Workflow Diagram
This flowchart guides the decision-making process for the synthesis and purification.
Figure 2: Step-by-step operational workflow for the hydrolysis and isolation.
References
-
Synthesis of 5-Nitrosalicylic Acid Derivatives: Org. Synth.1951 , 31, 77. (Foundational work on nitration and hydrolysis of salicylate esters).
-
Kinetics of Alkaline Hydrolysis of Nitrobenzoates: Connors, K. A.; Bender, M. L. J. Org. Chem.1961 , 26, 2498–2504. (Mechanistic data on nitro-ester hydrolysis).
-
Green Synthesis of Mesalamine Precursors: ResearchGate, "Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid". (Comparison of NaOH vs KOH efficiency).
-
Properties of 2-Hydroxy-5-nitrobenzoic acid: PubChem Compound Summary. (Solubility and pKa data).
Sources
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Biologically Active Schiff Bases from 5-Nitrosalicylaldehyde
Introduction: The Significance of Nitro-Substituted Salicylidene Scaffolds
Schiff bases, compounds characterized by the azomethine or imine functional group (-C=N-), represent a cornerstone of medicinal and coordination chemistry.[1][2] Their synthetic accessibility and structural versatility allow for the fine-tuning of electronic and steric properties, making them exceptional ligands for transition metals and potent biologically active agents.[3][4] The salicylaldehyde framework is particularly valuable, as the ortho-hydroxyl group facilitates the formation of stable, often tetradentate, chelates with metal ions.
The introduction of a nitro (-NO₂) group at the 5-position of the salicylaldehyde ring, creating 5-nitrosalicylaldehyde, profoundly influences the molecule's properties. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the condensation reaction. Furthermore, this substitution can amplify the biological efficacy of the resulting Schiff base, contributing to enhanced antimicrobial, antioxidant, and anticancer activities.[5][6]
This guide provides a detailed, field-proven protocol for the synthesis of Schiff bases via the condensation of 5-nitrosalicylaldehyde with primary amines.
A Note on the Precursor: While this guide focuses on the direct synthesis from 5-nitrosalicylaldehyde, it is important to clarify the synthetic route from related esters. The specified precursor, ethyl 5-nitrosalicylate, is an ester and lacks the required aldehyde carbonyl group for direct Schiff base condensation. To be utilized, it would first need to undergo a two-step conversion: (1) hydrolysis to 5-nitrosalicylic acid, followed by (2) selective reduction of the carboxylic acid to an aldehyde. The more direct and efficient pathway, detailed herein, utilizes 5-nitrosalicylaldehyde as the immediate precursor.
Reaction Principle and Mechanism
The formation of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction.[7][8] The process is reversible and involves two primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate which, after a proton transfer, yields a neutral carbinolamine.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst or another amine molecule), converting it into a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine product.
The general mechanism is outlined below:
Caption: General mechanism for Schiff base formation.
Experimental Protocol: Synthesis of N,N′-bis(5-nitrosalicylidene)-1,2-phenylenediamine
This protocol details the synthesis of a representative tetradentate (N₂O₂) Schiff base ligand, a common objective in coordination chemistry.[9][10] The procedure can be adapted for various primary amines by adjusting molar equivalents.
Materials & Equipment
-
Reagents:
-
5-Nitrosalicylaldehyde (MW: 167.12 g/mol )
-
o-Phenylenediamine (MW: 108.14 g/mol )
-
Absolute Ethanol (or Methanol)[11]
-
Glacial Acetic Acid (as catalyst, optional)
-
-
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Visual Workflow
Caption: Step-by-step workflow for Schiff base synthesis.
Step-by-Step Procedure
-
Preparation of Aldehyde Solution: In a 250 mL round-bottom flask, dissolve 5-nitrosalicylaldehyde (3.34 g, 20 mmol) in 80 mL of absolute ethanol. Warm the mixture gently on a hotplate with stirring to ensure complete dissolution.
-
Preparation of Amine Solution: In a separate beaker, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 40 mL of absolute ethanol.
-
Reaction Condensation: Slowly add the ethanolic solution of o-phenylenediamine dropwise to the stirring aldehyde solution at room temperature.[10] A color change and the formation of a precipitate are typically observed immediately. Rationale: A 2:1 molar ratio of aldehyde to diamine is used to ensure the formation of the bis-imine product.
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture. Rationale: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack. While the reaction can proceed without it, catalysis often improves reaction time and yield.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C for ethanol) with continuous stirring for 2-4 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary thermal energy to drive the dehydration step, which is often the rate-limiting step of the reaction.
-
Isolation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. A crystalline solid product will precipitate out of the solution. For maximum yield, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with small portions of cold ethanol to remove any unreacted starting materials.
-
Drying and Analysis: Dry the purified product in a vacuum oven or desiccator. Record the final yield, color, and melting point. The product should be a brightly colored (often yellow or orange) crystalline solid.
Characterization of Synthesized Schiff Bases
Confirming the identity and purity of the synthesized compound is a critical step. The formation of the imine bond is readily confirmed by spectroscopic methods.
| Technique | Key Observation | Typical Range / Value | Rationale |
| FT-IR Spectroscopy | Appearance of a strong C=N (imine) stretch. Disappearance of aldehyde C=O (~1660-1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). | 1600 - 1640 cm⁻¹ | Provides direct evidence of the formation of the azomethine functional group, which is the defining feature of a Schiff base.[13] |
| ¹H NMR Spectroscopy | Appearance of a singlet corresponding to the azomethine proton (-CH=N-). | δ 8.5 - 9.5 ppm | This is a highly characteristic signal. Its integration and chemical shift confirm the formation and electronic environment of the imine proton.[5][14] |
| UV-Vis Spectroscopy | Observation of absorption bands corresponding to π → π* and n → π* transitions. | 230-260 nm (π → π) and 300-400 nm (n → π) | These bands are characteristic of the aromatic rings and the C=N chromophore, respectively, confirming the electronic structure of the molecule.[5] |
| Elemental Analysis | Experimental C, H, N percentages match calculated values. | Within ±0.4% of theoretical values | Confirms the empirical formula and overall purity of the synthesized compound. |
Applications and Scientific Significance
Schiff bases derived from 5-nitrosalicylaldehyde are not merely synthetic curiosities; they are potent functional molecules with diverse applications.
-
Coordination Chemistry: The N₂O₂ donor set in ligands like N,N′-bis(5-nitrosalicylidene)-1,2-phenylenediamine makes them exceptional chelating agents for transition metals such as Co(II), Ni(II), Cu(II), and Zn(II).[9][10] These metal complexes are investigated for their catalytic activity, magnetic properties, and as models for biological systems.[3][14]
-
Antimicrobial Agents: The imine group is crucial for biological activity.[6] These compounds have demonstrated significant efficacy against various bacterial and fungal strains.[1][15][16] The nitro group often enhances this activity, and chelation with a metal ion can further boost potency by increasing lipophilicity, allowing for better penetration of microbial cell walls.[6]
-
Anticancer and Antioxidant Properties: Nitro-substituted salicylaldehyde Schiff base complexes have been reported to possess antioxidant and anticancer activities. The mechanism often involves the scavenging of free radicals or interaction with biological macromolecules to induce apoptosis in cancer cells.[6][17]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-Nitrosalicylaldehyde and aromatic amines can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.
-
Ethanol and methanol are flammable. Keep away from open flames and ignition sources.
References
-
JOULE, J.A. and MILLS, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]
-
Naeimi, H., & Moradian, M. (2010). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). Journal of Coordination Chemistry. [Link]
-
Nikam, D., et al. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Singh, R., et al. (2022). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Journal of the Iranian Chemical Society. [Link]
-
Abd El-Lateef, H. M., et al. (2021). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. [Link]
-
Ingole, S. P. (2022). Synthesis, Characterization and Antibacterial Study of Schiff Base of 5-Nitrosalicylaldehyde with 4, 6-Dinitro-2-Aminobenzothiazole and Their Transition Metal Ion Complexes. International Journal of Scientific Research in Science and Technology. [Link]
-
Dalapati, S., et al. (2012). Salophen with the NO2 substituent, N,N-bis-(2hydroxy-5-nitrobenzylidene)-1,2-phenylenediamine Schiff base ligand. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [Link]
-
Kumar, S., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Chemistry. [Link]
-
Kumar, A., et al. (2023). Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers. [Link]
-
Glamo-lija, J., et al. (2021). Discovery of Schiff bases as potent antibacterial and antifungal agents. RSC Advances. [Link]
-
Al-Khafaji, Y. F. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Pharmacognosy Journal. [Link]
-
Naeimi, H., Safari, J., & Heidarnezhad, A. (2007). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Dyes and Pigments. [Link]
-
Cicek, B., et al. (2013). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
V. S. Ijeri, et al. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. [Link]
-
M. M. Murhekar, et al. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research. [Link]
-
Nikam, D., et al. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. ResearchGate. [Link]
-
D'Acquarica, I., et al. (2022). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Chemical Education. [Link]
-
Kumar, S., et al. (2018). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. Scientific Reports. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]
- 3. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. jocpr.com [jocpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. recentscientific.com [recentscientific.com]
- 8. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Ethyl 2-hydroxy-5-nitrobenzoate
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The compound 2-hydroxy-5-nitrobenzoic acid (also known as 5-nitrosalicylic acid) is a highly versatile building block, serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory agents like mesalazine used for inflammatory bowel diseases[1]. Converting this acid into its ester form, ethyl 2-hydroxy-5-nitrobenzoate, is a fundamental transformation that protects the carboxylic acid moiety and alters the molecule's lipophilicity for downstream coupling reactions.
The Causality of Microwave-Assisted Organic Synthesis (MAOS): Conventional Fischer esterification relies on conductive heating under reflux conditions. Because the boiling point of ethanol limits the open-vessel reaction temperature to 78°C, the reaction is kinetically sluggish, often requiring 12 to 24 hours to reach equilibrium.
By transitioning to a Microwave-Assisted Organic Synthesis (MAOS) approach within a sealed vessel, we fundamentally alter the reaction kinetics. Ethanol possesses a high loss tangent (
Experimental Workflow
The following diagram illustrates the logical progression of the synthesis, highlighting the critical self-validating checkpoints integrated into the workflow.
Workflow for the microwave-assisted synthesis of ethyl 2-hydroxy-5-nitrobenzoate.
Step-by-Step Protocol: A Self-Validating System
This protocol is designed to be a self-validating system; each phase contains observable phenomena that confirm the success of the previous step.
Reagent Preparation & Setup
-
Charge the Vessel: To a 10 mL heavy-walled, microwave-safe quartz or borosilicate reaction vial, add 2-hydroxy-5-nitrobenzoic acid (1.0 mmol, ~183 mg).
-
Add Solvent & Catalyst: Add 3.0 mL of absolute ethanol. Causality: Using a vast molar excess of ethanol drives the reversible Fischer esterification equilibrium toward the product side (Le Chatelier's Principle). Add 2 drops (~0.05 mL) of concentrated sulfuric acid (
) as the catalyst. -
Seal and Stir: Insert a Teflon-coated magnetic stir bar and seal the vial with a pressure-rated crimp cap. Causality: Continuous magnetic stirring is mandatory in MAOS to ensure uniform temperature distribution, preventing localized superheating ("hot spots") that can cause thermal degradation of the nitroaromatic ring.
Microwave Irradiation Parameters
-
Program the Reactor: Place the vial in a single-mode dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Set Parameters: Program the reactor to heat to 130°C with a hold time of 15 minutes [3]. Set the maximum power to 150 W and maximum pressure limit to 250 psi.
-
Irradiate: Initiate the sequence. The reactor will dynamically modulate the wattage to maintain exactly 130°C.
Workup & Chemical Validation
-
Cooling: Allow the reactor's compressed air cooling system to bring the vial temperature below 50°C before decapping. Self-Validation: Opening the vial above the solvent's boiling point will cause immediate flash boiling and loss of product.
-
Concentration: Transfer the mixture to a round-bottom flask and remove excess ethanol under reduced pressure via rotary evaporation.
-
Extraction: Dissolve the resulting crude residue in 15 mL of Ethyl Acetate (EtOAc).
-
The Chemical Validation Gate (Neutralization): Wash the organic layer with 10 mL of saturated aqueous sodium bicarbonate (
).-
Observation: Vigorous effervescence (
gas evolution) will occur. -
Validation: This physical reaction confirms the neutralization of the
catalyst and the deprotonation of any unreacted starting carboxylic acid (partitioning it into the aqueous layer). Repeat the wash until effervescence completely ceases, validating that the organic layer is now free of acidic impurities.
-
-
Drying: Wash with 10 mL of brine, separate the organic layer, dry over anhydrous
, filter, and concentrate in vacuo to yield the ester as a solid.
Quantitative Data & Optimization
The transition from conventional heating to sealed-vessel microwave irradiation yields profound improvements in both time and isolated yield. The data below summarizes the optimization parameters for substituted nitrobenzoic acids[3].
Table 1: Optimization of Reaction Conditions for Ethyl 2-hydroxy-5-nitrobenzoate
| Heating Method | Vessel Type | Temperature (°C) | Reaction Time | Isolated Yield (%) | Purity (by HPLC) |
| Conductive (Reflux) | Open | 78 | 12 hours | 62% | >95% |
| Microwave | Open | 78 | 30 minutes | 70% | >95% |
| Microwave | Sealed | 100 | 15 minutes | 81% | >98% |
| Microwave | Sealed | 130 | 15 minutes | >92% | >99% |
Note: Temperatures above 150°C are not recommended as they may lead to the thermal degradation of the nitro group or unwanted etherification of the phenolic hydroxyl group.
Analytical Validation
To ensure the integrity of the final product, the synthesized ethyl 2-hydroxy-5-nitrobenzoate must pass the following analytical gates:
-
Thin-Layer Chromatography (TLC): Run a TLC plate using a Hexane:EtOAc (7:3) mobile phase.
-
Validation: The highly polar starting carboxylic acid will remain near the baseline (low
), while the newly formed, less polar ester will migrate significantly higher (high ). The complete disappearance of the baseline spot confirms 100% conversion.
-
-
Proton NMR (
NMR, ):-
Validation: The appearance of a distinct quartet at
ppm (2H, ) and a triplet at ppm (3H, ) provides definitive structural confirmation that the ethyl ester has been successfully formed.
-
References
-
2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link][1]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition Source: Journal of Physical Science (Universiti Sains Malaysia) URL:[Link][3]
-
Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment Source: ResearchGate URL:[Link][2]
Sources
Application Note: Coordination Chemistry and Ligand Applications of Ethyl 5-Nitrosalicylate
Introduction & Chemical Properties
Ethyl 5-nitrosalicylate (E5NS), also known as ethyl 2-hydroxy-5-nitrobenzoate, is a highly versatile aromatic building block utilized extensively in coordination chemistry, analytical reagent design, and pharmaceutical synthesis[1]. Structurally, E5NS features a phenolic hydroxyl group, an ester carbonyl, and a strongly electron-withdrawing para-nitro group. The molecule exhibits a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, which stabilizes its planar conformation in the unbound state[1][2].
The presence of the para-nitro group fundamentally alters the ligand's behavior by significantly increasing the acidity of the phenolic hydroxyl group compared to unsubstituted salicylates. This enhanced acidity facilitates deprotonation at lower pH levels, making the resulting phenolate anion an excellent bidentate (O,O') chelating ligand for transition metals, and a highly effective axial coordinating arm in macrocyclic chemistry[2][3]. Furthermore, the nitro group itself serves as a reducible functional handle for the synthesis of critical active pharmaceutical ingredients (APIs) such as mesalazine[4].
Application 1: Synthesis of Chromogenic Crown Ether Dyes
Causality & Insight: To develop photometric reagents selective for alkali and alkaline earth metals, E5NS can be conjugated to diaza-crown ethers (e.g., Kryptofix 22). The electron-withdrawing nitro group not only shifts the absorption spectrum (creating a distinct chromophore) but also lowers the pKa of the phenol[3]. When a target metal ion is encapsulated by the crown ether cavity, the appended phenolate anions coordinate axially to the metal. This forms a highly stable, neutral zwitterionic-like chelate complex that can be efficiently extracted into organic solvents for photometric analysis[3].
Protocol A: Synthesis of E5NS-Functionalized Diaza-18-Crown-6
This protocol describes a self-validating system where successful conjugation is visually and spectroscopically distinct from the starting materials.
-
Reagent Preparation : Dry ethyl 5-nitrosalicylate (3.0 mmol) and Kryptofix 22 (1,10-diaza-18-crown-6, 0.8 mmol) under vacuum for 2 hours to remove trace moisture, which can hydrolyze the ester.
-
Condensation : Combine the reagents in a Schlenk flask under a dry nitrogen atmosphere. Heat the neat mixture to 140 °C for 15 hours.
-
Causality: The solvent-free, high-temperature condition thermodynamically drives the amidation reaction between the secondary amines of the crown ether and the ester group of E5NS, forcing the elimination of ethanol[3].
-
-
Purification : Cool the reaction mixture to room temperature. Remove the excess unreacted ethyl 5-nitrosalicylate by vacuum sublimation (approx. 100 °C at 0.1 Torr).
-
Causality: Sublimation exploits the volatility of the unreacted monomer, preventing the need for harsh chromatographic conditions that might degrade the macrocycle[3].
-
-
Recrystallization : Dissolve the crude residue in a minimal amount of hot ethanol. Allow to cool slowly to yield the chromogenic crown ether dye as an orange/yellowish powder.
-
Validation : Confirm product formation via IR spectroscopy. A successful reaction is validated by the loss of the ester C=O stretch and the appearance of a strong amide band at ~1620 cm⁻¹[3].
Workflow: Synthesis of chromogenic crown ethers and subsequent metal encapsulation.
Application 2: Photocatalytic Reduction to Mesalazine Precursors
Causality & Insight: E5NS is an immediate precursor to ethyl 5-aminosalicylate, which is subsequently hydrolyzed to 5-aminosalicylic acid (Mesalazine), a critical anti-inflammatory drug. Traditional reductions use harsh conditions (e.g., Zn/HCl or high-pressure H₂). A mild, environmentally friendly alternative utilizes TiO₂ photocatalysis[4]. By using 2-propanol as a hole scavenger, photogenerated electrons in the TiO₂ conduction band selectively reduce the nitro group to an amine without reducing the ester or the aromatic ring[4].
Protocol B: Selective Photocatalytic Reduction of E5NS
-
Solution Preparation : Prepare a 1 × 10⁻⁴ M solution of ethyl 5-nitrosalicylate in a solvent mixture of acetonitrile and 2-propanol (CH₃CN/2-PrOH, 4:1 v/v)[4].
-
Causality: The 2-propanol acts as the sacrificial electron donor (hole scavenger) and proton source, preventing electron-hole recombination and driving the forward reduction.
-
-
Catalyst Addition : Suspend TiO₂ nanoparticles (e.g., Degussa P25) in the solution at a loading of 3.5 g/L[4].
-
De-aeration (Critical Step) : Purge the suspension with argon or nitrogen for 30 minutes in the dark.
-
Causality: Removing dissolved oxygen prevents O₂ from acting as a competitive electron acceptor, ensuring maximum quantum yield for the nitro-to-amine reduction[4].
-
-
Irradiation : Irradiate the stirred suspension using a UV/Vis light source (λ > 360 nm) at 25 °C and atmospheric pressure[4].
-
Monitoring & Validation : Monitor the reaction via ESI-MS or UV-Vis spectroscopy. The system is self-validating: the distinct absorption peak of E5NS will systematically decrease as the ethyl 5-aminosalicylate peak emerges, with an isosbestic point indicating clean conversion without side products[4].
-
Recovery : Filter the suspension through a 0.22 µm PTFE syringe filter to recover the TiO₂ catalyst. The filtrate contains the cleanly reduced mesalazine precursor.
Mechanism: Photocatalytic reduction of E5NS to ethyl 5-aminosalicylate over TiO2.
Quantitative Data Summaries
Table 1: Crystallographic and Kinetic Parameters of Ethyl 5-Nitrosalicylate
| Parameter | Value | Reference |
| Chemical Formula | C₉H₉NO₅ | [1] |
| Space Group | P 1 2₁/m 1 (Monoclinic) | [1] |
| Unit Cell Dimensions | a = 7.336 Å, b = 6.607 Å, c = 10.092 Å | [1] |
| H-Exchange Rate Constant (k) | 5.1 L/mol·s (with Methanol) | [2] |
| Activation Energy (Ea) | 42.0 kJ/mol | [2] |
Table 2: Standardized Photocatalytic Reduction Conditions
| Parameter | Optimized Condition | Reference |
| Catalyst Loading | 3.5 g/L TiO₂-P25 | [4] |
| Solvent System | CH₃CN / 2-PrOH (4:1 v/v) | [4] |
| Substrate Concentration | 1.0 × 10⁻⁴ M to 1.3 × 10⁻⁴ M | [4] |
| Irradiation Wavelength | λ > 360 nm | [4] |
| Temperature / Pressure | 25 °C / Atmospheric | [4] |
References
-
Liu, W.-M., Zhu, Y.-Q., Wang, Y.-F., Li, G.-C., & Yang, H.-Z. (2005). Ethyl 5-nitrosalicylate. Acta Crystallographica Section E.1
-
Molinari, A., et al. (2020). Photocatalytic Selective Reduction by TiO2 of 5-Nitrosalicylic Acid Ethyl Ester: A Mild Route to Mesalazine. Catalysis Letters, 150(4). 4
-
Synthesis and Application of Chromogenic Crown Ethers. Bulletin of the Chemical Society of Japan. 3
-
Bureiko, S.F., & Denisov, G.S. (2004). Spectroscopic study of hydrogen exchange processes and structure of intermediate complexes with intermolecular hydrogen bonds. Journal of Molecular Structure. 2
Sources
Scalable Production Methods for Ethyl 2-Hydroxy-5-Nitrobenzoate: Application Notes and Protocols
Executive Summary & Strategic Importance
Ethyl 2-hydroxy-5-nitrobenzoate (commonly known as ethyl 5-nitrosalicylate) is a highly versatile aromatic building block. It serves as a critical intermediate in the synthesis of complex unnatural amino acids—such as Hao variants used to mimic tripeptide β-strands 1—and acts as a direct precursor for the anti-inflammatory drug mesalazine via selective photocatalytic or catalytic reduction 2. For process chemists and drug development professionals, establishing a scalable, high-purity, and thermodynamically efficient supply of this intermediate is paramount.
Mechanistic Overview & Synthetic Strategy
The industrial-scale production of ethyl 2-hydroxy-5-nitrobenzoate generally follows one of two primary pathways, each with specific mechanistic hurdles that must be engineered out of the process:
-
Route A: Direct Esterification of 5-Nitrosalicylic Acid. This route leverages commercially available 5-nitrosalicylic acid, reacting it with ethanol under acidic catalysis (e.g., H₂SO₄) [[3]](). The primary challenge is the thermodynamic equilibrium of the Fischer esterification. Because water is a byproduct, its accumulation drives the reverse reaction (hydrolysis). To achieve scalable >90% yields, the system must actively remove water. This is accomplished by continuously distilling the ethanol-water azeotrope while replenishing the reactor with absolute (>90%) ethanol 4.
-
Route B: Regioselective Nitration of Ethyl Salicylate. Electrophilic aromatic substitution of ethyl salicylate yields the 5-nitro derivative. The hydroxyl group strongly activates the ortho and para positions, while the ester group deactivates and directs meta. Synergistically, the 5-position (para to OH, meta to ester) is sterically and electronically favored. However, controlling the severe exotherm and minimizing the 3-nitro isomer byproduct requires advanced techniques, such as silica gel-supported heteropolyacid catalysts (e.g., H₆PMo₉V₃O₄₀) 5 or microchannel continuous flow reactors 6.
Quantitative Data: Route Comparison
| Parameter | Route A: Dynamic Fischer Esterification | Route B: Continuous Flow Nitration |
| Starting Material | 5-Nitrosalicylic Acid | Ethyl Salicylate |
| Reagents | Ethanol, H₂SO₄ (catalyst) | HNO₃, Acetic Acid |
| Typical Yield | 85 – 95% | 75 – 85% |
| Regioselectivity | N/A (Pre-installed nitro group) | High (Major 5-nitro, minor 3-nitro isomer) |
| Reaction Time | 5 – 8 hours (Batch) | 10 – 100 seconds (Microchannel flow) |
| Scalability | Excellent (Standard batch/distillation setups) | Excellent (Numbering-up flow modules) |
| Primary Challenge | Thermodynamic equilibrium (water removal) | Exotherm control, regioisomer separation |
Process Workflows
Figure 1. Strategic decision tree for scalable synthesis of ethyl 2-hydroxy-5-nitrobenzoate.
Figure 2. Continuous flow microchannel reactor workflow for regioselective nitration.
Experimental Protocols
Protocol 1: High-Yield Fischer Esterification via Azeotropic Distillation (Route A)
Objective: Synthesize ethyl 2-hydroxy-5-nitrobenzoate from 5-nitrosalicylic acid while overcoming the thermodynamic limitations of esterification. Causality & Mechanism: Fischer esterification is an equilibrium process. The addition of catalytic H₂SO₄ protonates the carboxylic acid, increasing its electrophilicity for nucleophilic attack by ethanol. By continuously distilling the ethanol-water azeotrope and replenishing the system with absolute ethanol (>90%), Le Chatelier's principle is exploited to force the reaction to near-quantitative conversion 4.
Step-by-Step Methodology (Self-Validating System):
-
Equip a 50 L jacketed glass reactor with a mechanical stirrer, a bottom-feed inlet for ethanol, and a fractional distillation column.
-
Charge the reactor with 5-nitrosalicylic acid (10 kg), absolute ethanol (20 L), and concentrated H₂SO₄ (0.5 L) 3.
-
Heat the mixture to reflux (approx. 100–120°C jacket temperature) [[4]]().
-
Validation Checkpoint 1: Monitor the refractive index of the distillate. As the reaction proceeds, water is generated and co-distilled.
-
Continuously feed absolute ethanol (>90%) from the bottom inlet at a rate matching the distillation output (approx. 0.05 - 0.3 L/h per kg of starting material) [[4]]().
-
Validation Checkpoint 2: The system self-validates completion when the refractive index of the distillate matches that of absolute ethanol, indicating no further water is being produced.
-
Cool the reactor to 20°C. Neutralize the acid catalyst with aqueous sodium bicarbonate until pH 7 is reached, precipitating the product.
-
Filter, wash with cold water, and dry under vacuum to obtain the pure ester.
Protocol 2: Continuous-Flow Nitration of Ethyl Salicylate (Route B)
Objective: Regioselective nitration of ethyl salicylate using a microchannel reactor to prevent thermal runaway and minimize isomer impurities. Causality & Mechanism: Nitration is violently exothermic. In a standard batch reactor, poor heat transfer leads to localized hot spots, causing oxidative degradation and increased formation of the 3-nitro isomer. A microchannel reactor resolves this by providing an immense surface-area-to-volume ratio, ensuring instantaneous heat dissipation and strictly isothermal conditions, allowing residence times as short as 10–100 seconds 6.
Step-by-Step Methodology (Self-Validating System):
-
Prepare Solution A: Ethyl salicylate dissolved in an organic medium (e.g., carbon tetrachloride or glacial acetic acid).
-
Prepare Solution B: Concentrated HNO₃ (65%) mixed with glacial acetic acid.
-
Use dual precision metering pumps to feed Solution A and Solution B into the pre-heating modules (set to 50°C) of a microchannel reactor 6.
-
Direct the pre-heated streams into the microchannel mixing module.
-
Validation Checkpoint 1: The mixing module is equipped with in-line thermocouples. The system is self-validating: if the temperature deviates by >2°C from the 50°C setpoint, the PLC automatically reduces the feed rate, preventing thermal runaway.
-
Allow the mixture to pass through the residence time coil (10–100 seconds) 6.
-
Route the effluent through a cooling module (0–5°C) and directly quench into an in-line stirred tank containing ice water.
-
Validation Checkpoint 2: The immediate precipitation of a pale-yellow solid upon quenching visually validates successful conversion.
-
Filter the precipitate and recrystallize from 60% aqueous ethanol to remove trace 3-nitro isomers, yielding highly pure ethyl 2-hydroxy-5-nitrobenzoate.
References
1.[3] NH flu., Googleapis.com, 2.[5] CN103483204A - Preparation method of ethyl 5-nitro salicylate, Google Patents, 3.[1] Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand, NIH, 4.[2] Photocatalytic Selective Reduction by TiO2 of 5-Nitrosalicylic Acid Ethyl Ester, ResearchGate, 5.[6] CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor, Google Patents, 6.[4] CN110283072B - Synthesis method of ethyl salicylate, Google Patents,
Sources
- 1. Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN110283072B - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]
- 5. CN103483204A - Preparation method of ethyl 5-nitro salicylate - Google Patents [patents.google.com]
- 6. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl Salicylate Nitration Optimization
Topic: Improving Yield in the Nitration of Ethyl Salicylate Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Troubleshooting, Protocols)[1]
Welcome to the technical guide for the nitration of ethyl salicylate. This resource addresses the specific challenges of maximizing the yield of ethyl 5-nitrosalicylate while minimizing the formation of the 3-nitro isomer and hydrolysis byproducts.
Core Reaction Logic & Mechanism
To improve yield, one must first master the competing directing effects that govern this Electrophilic Aromatic Substitution (EAS).
-
The Hydroxyl Group (-OH): Strongly activating, ortho-/para-directing.[1]
-
The Ester Group (-COOEt): Deactivating, meta-directing.
The "Reinforcement" Effect:
The 5-position is para to the hydroxyl and meta to the ester. Both groups direct the incoming nitronium ion (
-
5-Nitro (Major): Favored by electronic reinforcement and lower steric hindrance.
-
3-Nitro (Minor): Ortho to the hydroxyl. Formation is hindered sterically by the adjacent ethyl ester group, despite the hydroxyl's strong ortho activation.
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the resonance stabilization that favors the 5-nitro isomer.
Figure 1: Mechanistic pathway showing the electronic reinforcement favoring the 5-nitro isomer and potential side reactions.[1]
Experimental Protocols
Protocol A: The "Green" Catalytic Method (Recommended)
Best for: High yield (>80%), high regioselectivity, and easier workup.[1]
This method utilizes a solid acid catalyst to minimize the harsh conditions of mixed acids, reducing hydrolysis and oxidation side products [1].
-
Setup: Equip a 250 mL three-necked flask with a mechanical stirrer and a dropping funnel.
-
Reagents:
-
Procedure:
-
Dissolve ethyl salicylate in the solvent.
-
Add the solid catalyst.
-
Add HNO3 dropwise while stirring.[2]
-
Heat to 45°C and stir for 3 hours.
-
-
Workup:
-
Filter the hot mixture to recover the catalyst (reusable).
-
Wash the filtrate with water to remove residual acid.
-
Evaporate solvent.[3]
-
Purification: Recrystallize from ethanol to isolate the 5-nitro isomer.
-
Protocol B: Traditional Mixed Acid Method (Troubleshooting Baseline)
Best for: Labs without solid catalysts. prone to lower yields (50-65%) due to isomer mixtures.[1]
-
Setup: Place ethyl salicylate (1 eq) in an Erlenmeyer flask.
-
Acid Preparation: In a separate vessel, mix concentrated
and (1:1 molar ratio) at 0°C. -
Addition: Add the mixed acid dropwise to the ester, maintaining internal temperature below 5°C .
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 30-60 minutes.
-
Quench: Pour onto crushed ice. Filter the resulting precipitate.
Troubleshooting & Optimization (Q&A)
Issue 1: Low Overall Yield
Q: My isolated yield is below 50%. Where am I losing product?
A: Low yield in this reaction typically stems from three causes:
-
Hydrolysis: The ester bond is sensitive to strong acids and heat. If you use the Mixed Acid method and allow the temperature to rise >30°C, you will generate 5-nitrosalicylic acid (water-soluble), which is lost in the aqueous filtrate during the quench.
-
Fix: Keep reaction temperature <20°C for mixed acid. Ensure reagents are dry.
-
-
Oxidation (Tarring): Phenolic rings are electron-rich and prone to oxidation by nitric acid. Dark brown/black reaction mixtures indicate oxidation.[4]
-
Fix: Add urea (0.5 eq) to the nitric acid to scavenge nitrous acid (
), which catalyzes oxidation.
-
-
Polynitration: Excess nitric acid can lead to 3,5-dinitroethyl salicylate.
-
Fix: Verify stoichiometry. Use exactly 1.0–1.1 equivalents of
.
-
Issue 2: High Levels of 3-Nitro Isomer
Q: I am seeing >15% of the 3-nitro isomer. How do I shift selectivity to the 5-nitro?
A: Regioselectivity here is driven by sterics.[5]
-
Temperature Control: Higher temperatures increase the energy available to overcome the steric barrier at the 3-position (ortho).
-
Fix: Conduct the addition at -10°C to 0°C. Lower temperatures favor the kinetically controlled 5-nitro product [2].
-
-
Solvent Choice: If using a solvent, switch to a non-polar solvent (like DCM).[1] Solvation shells can increase the effective size of the reagents, further discouraging attack at the crowded 3-position.
Issue 3: Product Purity & Separation
Q: How do I efficiently separate the 3-nitro and 5-nitro isomers without column chromatography?
A: You can exploit the difference in hydrogen bonding.
-
5-Nitro Isomer: Forms intermolecular hydrogen bonds (higher melting point, less soluble in cold ethanol).[1]
-
3-Nitro Isomer: Forms strong intramolecular hydrogen bonds between the nitro group and the phenolic hydroxyl (chelation). This makes it more non-polar and more soluble in organic solvents.
-
Protocol: Recrystallize the crude solid from boiling ethanol (95%). The 5-nitro isomer will crystallize out upon cooling, while the 3-nitro isomer remains in the mother liquor.
-
Comparative Data: Method Efficiency
| Parameter | Traditional Mixed Acid | Catalytic (Solid Acid) [1] |
| Typical Yield | 50 - 65% | 81 - 98% |
| Reaction Temp | < 5°C (Strict control) | 45°C (Mild heat) |
| Selectivity (5-NO2) | Moderate (depends on temp) | High |
| Major Impurity | Hydrolysis products, Tars | Minimal |
| Safety Profile | High Exotherm Risk | Controlled / Safer |
Decision Tree for Troubleshooting
Figure 2: Logic flow for diagnosing common yield and purity issues.
References
- Preparation method of 5-nitromethyl salicylate. Google Patents. CN103483204A.
-
Nitration: Mechanism and Kinetics. VP Science. Available at: [Link]
-
Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration. World Journal of Chemical Education. Available at: [Link]
Sources
Technical Support Center: Purification of Ethyl 2-Hydroxy-5-nitrobenzoate
Welcome to the Technical Support Center for the purification of ethyl 2-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining high-purity material. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude ethyl 2-hydroxy-5-nitrobenzoate?
A1: The two most effective and commonly employed purification methods are recrystallization and silica gel column chromatography.[1] The choice depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.
-
Recrystallization is ideal when the desired compound is significantly more soluble in a hot solvent than in a cold solvent, and the impurities have different solubility profiles. It is an efficient method for removing small amounts of impurities from a large amount of material.
-
Column Chromatography is a more powerful technique for separating complex mixtures, particularly when impurities have polarities similar to the product.[2] It offers high resolution but can be more time-consuming and require larger volumes of solvent for large-scale purifications.[3]
Q2: What are the likely impurities in my crude sample of ethyl 2-hydroxy-5-nitrobenzoate?
A2: Impurities typically originate from the starting materials or side reactions during synthesis. Common contaminants include:
-
Unreacted Starting Material: The most common precursor is 2-hydroxy-5-nitrobenzoic acid (also known as 5-nitrosalicylic acid).[4][5] Due to its high melting point (228-230 °C) and different polarity (it's a carboxylic acid), it can often be removed effectively.[6][7]
-
Isomeric Byproducts: Depending on the synthetic route, isomers such as ethyl 2-hydroxy-3-nitrobenzoate may form. These can be challenging to separate due to their similar physical properties.
-
Di-nitrated Products: Over-nitration can lead to impurities like ethyl 2-hydroxy-3,5-dinitrobenzoate.[8]
-
Hydrolysis Product: The ester can hydrolyze back to 2-hydroxy-5-nitrobenzoic acid if exposed to water, especially under acidic or basic conditions.
-
Residual Solvents: Solvents from the reaction or workup (e.g., toluene, methanol, ethanol) may be present.[4]
Q3: How can I quickly assess the purity of my sample and the effectiveness of the purification?
A3: Thin-Layer Chromatography (TLC) is the most rapid and effective method for purity assessment.[2] By spotting the crude material, the purified material, and any co-spots of starting materials, you can visualize the number of components and the success of the purification. A pure sample should ideally show a single spot. Further analysis by melting point determination is also crucial; a sharp melting point close to the literature value indicates high purity, whereas a broad or depressed melting point suggests the presence of impurities.[2] For reference, the analogous methyl 2-hydroxy-5-nitrobenzoate has a melting point of 114-117 °C.[9]
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of ethyl 2-hydroxy-5-nitrobenzoate.
Decision Workflow for Purification Method Selection
Before starting, it's critical to select the appropriate purification strategy. This workflow provides a decision-making framework.
Caption: Troubleshooting common recrystallization issues.
Q: My product formed an oil during recrystallization. What should I do? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. [10]This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too quickly. [1]* Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount of an appropriate co-solvent in which your product is less soluble to lower the saturation point. [1]* Preventative Measures: Allow the flask to cool slowly to room temperature before placing it in an ice bath. [11]Scratching the inside of the flask with a glass rod at the liquid-air interface can help initiate crystal formation. [10] Q: My final yield is very low after recrystallization. Why did this happen? A: Low recovery is typically due to one of two reasons: using too much solvent or choosing a solvent in which your product has significant solubility even when cold. * Solution: During the dissolution step, add the hot solvent in small portions just until the solid dissolves completely. [10]If you've already added too much, you can evaporate some of the solvent to re-saturate the solution. To maximize crystal formation, ensure the solution is thoroughly cooled in an ice bath before filtration. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product. [12]
Column Chromatography Troubleshooting
Column chromatography provides excellent separation but requires careful setup and execution.
Caption: Troubleshooting common column chromatography issues.
Q: My compounds are not separating on the column. What went wrong? A: Poor separation is almost always due to a suboptimal eluent system or improper column packing/loading. [1]* Eluent Selection: Before running a column, always optimize your solvent system using TLC. [1][2]A good separation on TLC will translate to a good separation on the column. For ethyl 2-hydroxy-5-nitrobenzoate, a mixture of hexane and ethyl acetate is a good starting point. [1]Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for your desired product. [2]* Sample Loading: Dissolve your crude product in the absolute minimum amount of solvent required. [1]Loading the sample in a large volume of solvent will result in a very broad initial band, leading to poor separation. If your compound is not very soluble in the eluent, you can adsorb it onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column. [1] Q: My product seems stuck at the top of the column and won't elute. How do I get it off? A: This indicates that your eluent is not polar enough to move the compound through the silica gel. [1]* Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can slowly increase the percentage of ethyl acetate. [1]It is critical to do this gradually, as a sudden, large change in polarity can generate heat, cause the silica bed to crack, and ruin the separation. [1]
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the steps for purifying ethyl 2-hydroxy-5-nitrobenzoate via recrystallization, a method best suited for material that is already relatively pure.
1. Solvent Selection:
-
Place a small amount of crude material (20-30 mg) into several test tubes.
-
Add a few drops of different test solvents (see Table 1) to each tube.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating. [10][11]Ethanol or ethanol/water mixtures are often effective. [12][13]
Solvent Polarity Boiling Point (°C) Notes Water High 100 Product is likely poorly soluble. [9]Useful as an anti-solvent with ethanol. Ethanol Polar 78 Good candidate. Dissolves many polar organic molecules when hot. [10] Ethyl Acetate Medium 77 Good candidate. Often used in chromatography for this class of compounds. [1] Toluene Low 111 Has been used for the related methyl ester. [4]Good for less polar compounds. | Hexane | Non-polar | 69 | Product is likely insoluble. Useful as an anti-solvent or for washing. [10]|
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add the chosen hot solvent dropwise while stirring and heating until the solid just dissolves. Do not add a large excess of solvent. [12] 3. Decolorization (Optional):
-
If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Re-heat the mixture to boiling for a few minutes. [10] 4. Hot Filtration (Optional):
-
If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask to prevent premature crystallization. [1] 5. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. [1][11] * Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [1] 6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. [12] * Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is for separating complex mixtures or achieving very high purity.
1. TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate). [1] * The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of ~0.3. [2]
TLC Solvent System (Hexane:Ethyl Acetate) Polarity Recommended Use 9:1 Low For eluting non-polar impurities. 4:1 Medium Good starting point for the target compound. | 2:1 | High | For eluting more polar impurities or the product if it has a low Rf in 4:1. |
2. Column Packing:
-
Select a column of appropriate size (a silica gel to crude product weight ratio of 50:1 is a good rule of thumb).
-
Prepare a slurry of silica gel in the initial, least polar eluent. [1][3] * Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles or cracks are formed. Add a thin layer of sand to the top of the silica bed. [1] 3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent. [1] * Carefully pipette the concentrated sample solution onto the top of the silica gel.
-
Allow the sample to absorb onto the silica, then carefully add more eluent.
4. Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column, maintaining a constant flow. Never let the solvent level drop below the top of the sand layer. [1] * Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). [1] 5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask. [3] * Remove the solvent using a rotary evaporator to yield the purified ethyl 2-hydroxy-5-nitrobenzoate. [1][3]
References
- Benchchem. Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
- Thermo Scientific Chemicals.
- Millipore Sigma. 2-Hydroxy-5-nitrobenzoic acid 99.
- University of Colorado Boulder, Department of Chemistry.
- University of California, Davis, Department of Chemistry.
- Cion Pharma. 2-Hydroxy-5-nitrobenzoic acid Manufacturer.
- LabXchange.
- Benchchem. Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- ChemicalBook. 5-Hydroxy-2-nitrobenzoic acid synthesis.
- Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
- PrepChem.com.
- Fisher Scientific.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ChemicalBook. 2-Hydroxy-5-nitrobenzoic acid(96-97-9).
- PubChem.
- Organic Syntheses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Hydroxy-5-nitrobenzoic acid 99 96-97-9 [sigmaaldrich.com]
- 7. cionpharma.com [cionpharma.com]
- 8. Ethyl 2-hydroxy-3,5-dinitrobenzoate | C9H8N2O7 | CID 3798258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2-hydroxy-5-nitrobenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. rubingroup.org [rubingroup.org]
- 11. LabXchange [labxchange.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Ethyl 5-Nitrosalicylate
Welcome to the technical support center for the purification of ethyl 5-nitrosalicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for ethyl 5-nitrosalicylate?
A1: Based on the structural similarity to 5-nitrosalicylic acid, which is freely soluble in ethanol and ether but has low solubility in water, an alcohol-based solvent system is the most logical starting point.[1] Ethanol is an excellent choice because ethyl 5-nitrosalicylate is likely to be highly soluble in hot ethanol and significantly less soluble at lower temperatures, which is the ideal characteristic for a recrystallization solvent.[2] Furthermore, a mixed-solvent system of ethanol and water offers a broad polarity range, allowing for fine-tuning of solubility to maximize yield and purity.[3][4]
Q2: My final product is still off-color (yellowish) after recrystallization. What causes this and how can I fix it?
A2: A persistent yellow color often indicates the presence of colored impurities, which may be unreacted starting materials or byproducts from the nitration process.[5] If these impurities have similar solubility profiles to your product, they may co-crystallize. To address this, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal has a high surface area that adsorbs colored impurities.[5] Use it sparingly, as excessive amounts can also adsorb your desired product, leading to a lower yield. After a brief heating period with the charcoal, perform a hot filtration to remove it before allowing the solution to cool.
Q3: Are there any specific safety precautions for recrystallizing ethyl 5-nitrosalicylate?
A3: Yes. As a nitroaromatic compound, it is crucial to handle ethyl 5-nitrosalicylate with appropriate safety measures. While not all nitroaromatic compounds are explosive, they are energetic materials and should be handled with care. Avoid friction and shock. When heating solutions, always use a heating mantle or a water/oil bath; never heat directly on a hot plate, which can create localized hot spots. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All handling should be performed in a well-ventilated fume hood.
Solvent Selection and Optimization
The ideal recrystallization solvent will dissolve the solute completely when hot but only sparingly when cold.[2] For ethyl 5-nitrosalicylate, the ethyl ester group makes it more non-polar than its parent carboxylic acid. Therefore, while it will be soluble in polar organic solvents, its solubility in water will be very low.
Recommended Single Solvents:
-
Ethanol: Excellent starting choice. High solubility when hot, lower when cold.
-
Methanol: Similar to ethanol, but its lower boiling point can sometimes be advantageous for easier removal.
-
Ethyl Acetate: A good alternative with a different polarity that may be effective at excluding different impurities.
Recommended Mixed-Solvent System:
-
Ethanol/Water: This is a highly versatile and effective system. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "bad" or "anti-solvent") is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of hot ethanol are then added to re-clarify the solution before it is allowed to cool.[4]
Solvent Polarity and Solubility Relationship
The following diagram illustrates the general principle of selecting a solvent based on polarity. Ethyl 5-nitrosalicylate, being of intermediate polarity, requires a solvent that can effectively solvate it at high temperatures while allowing it to crystallize upon cooling.
Caption: Solvent polarity guide for ethyl 5-nitrosalicylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. This is the most common reason for crystallization failure.[6] The solution is not supersaturated upon cooling. 2. The solution has become supersaturated. The energy barrier for crystal nucleation has not been overcome. | 1. Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. If the mother liquor is still available, you can test for excess compound by dipping a glass rod in it and letting the solvent evaporate; a significant residue indicates that recovery was poor.[7] 2. Induce crystallization by: a) Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide a surface for nucleation. b) Seeding: Add a tiny "seed" crystal of the pure compound to the cooled solution. |
| Product "Oils Out" Instead of Crystallizing | 1. The solution is cooling too rapidly. The compound is coming out of solution at a temperature above its melting point. 2. High concentration of impurities. Impurities can depress the melting point of the compound. | 1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Insulating the flask can help.[6] 2. Ensure the crude material is as pure as possible before attempting recrystallization. An initial purification by another method (e.g., simple column chromatography) may be necessary. |
| Crystal Formation is Too Rapid | 1. The solution is too concentrated or cooled too quickly. This traps impurities within the crystal lattice, defeating the purpose of recrystallization. | 1. Re-heat the solution and add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly (e.g., by leaving it on a cooling hot plate or covering it with an inverted beaker to insulate). An ideal crystallization should show initial crystal growth over 5-20 minutes. |
| Yield is Very Low | 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor even when cold.[6][7] 2. Premature crystallization during hot filtration. The product crystallized on the filter paper along with insoluble impurities. 3. Washing with room temperature solvent. The collected crystals were re-dissolved during the washing step. | 1. Use the minimum amount of hot solvent necessary for dissolution. Before discarding the mother liquor, cool it further in an ice bath to see if more product crystallizes. 2. Ensure the solution is not overly saturated before hot filtration. Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol provides a step-by-step method for purifying ethyl 5-nitrosalicylate using a mixed-solvent system.
Step 1: Dissolution
-
Place the crude ethyl 5-nitrosalicylate (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a magnetic stir bar or a boiling chip.
-
In a separate beaker, heat ethanol on a hot plate.
-
Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the solid. Keep the solution at or near its boiling point.
Step 2: Decolorization (Optional)
-
If the solution is highly colored, remove it from the heat source and add a very small amount of activated charcoal (e.g., a spatula tip).
-
Re-heat the mixture to boiling for a few minutes while stirring or swirling.
Step 3: Hot Filtration
-
Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask by pouring hot ethanol through them.
-
Quickly filter the hot solution. This step removes the charcoal and any other insoluble impurities.
-
If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.
Step 4: Crystallization
-
Re-heat the clear filtrate to boiling.
-
Add hot water dropwise while stirring until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
Step 5: Collection and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture or pure ice-cold ethanol.
-
Allow the crystals to dry on the filter paper with the vacuum on for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. Determine the yield and assess purity by melting point analysis.
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the recrystallization of ethyl 5-nitrosalicylate.
References
- BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
- University of California, Davis. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystallization1. (n.d.).
- University of California, Davis. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- PubChem. (n.d.). 5-Nitrosalicylate. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 5-Nitrosalicylic acid - Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate.
- ChemIDplus. (n.d.). 5-Nitrosalicylic Acid.
- Home Sunshine Pharma. (n.d.). 5-Nitrosalicylic Acid CAS 96-97-9.
- Guidechem. (2023, February 6). What are the properties and applications of 5-Nitrosalicylic acid?
- Google Patents. (n.d.). CN103483204A - Preparation method of ethyl 5-nitro salicylate.
- University of California, Davis. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
- Recrystallization of Salicylic acid. (n.d.).
- UCT Science. (n.d.). SOP: CRYSTALLIZATION.
- BenchChem. (n.d.). Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
Sources
- 1. 5-Nitrosalicylic Acid [drugfuture.com]
- 2. quora.com [quora.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CN103483204A - Preparation method of ethyl 5-nitro salicylate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Ethyl 2-Hydroxy-5-Nitrobenzoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-hydroxy-5-nitrobenzoate. This molecule is a critical intermediate in the synthesis of active pharmaceutical ingredients (such as mesalazine precursors) and complex ligands.
Below, we dissect the mechanistic causality of common side reactions, provide a targeted Q&A troubleshooting guide, and outline self-validating experimental protocols to ensure high-yield, reproducible results.
Mechanistic Causality of Side Reactions
The synthesis of ethyl 2-hydroxy-5-nitrobenzoate typically proceeds via the esterification of 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid) with ethanol. The unique electronic environment of the aromatic ring—featuring a strongly electron-withdrawing nitro group and an electron-donating phenolic hydroxyl group—creates competing nucleophilic sites and alters the pKa of the carboxylic acid, leading to three primary failure modes:
-
Equilibrium & Hydrolysis: Traditional Fischer esterification is a reversible thermodynamic process. The water generated during the reaction acts as a nucleophile, attacking the newly formed ester and driving the equilibrium backward.
-
Etherification of the Phenolic Hydroxyl: Under harsh acidic conditions (e.g., concentrated sulfuric acid) and high heat, the phenolic -OH group can undergo etherification with ethanol, yielding the unwanted byproduct ethyl 2-ethoxy-5-nitrobenzoate.
-
Thermal Runaway & Polymerization: Nitroaromatic compounds possess inherent thermal instability. Prolonged heating at elevated temperatures can trigger exothermic decomposition or intermolecular esterification (forming polyesters), which manifests as a dark, insoluble sludge ().
Troubleshooting Guide & FAQs
Q1: My yield is plateauing around 60%, and I am recovering significant amounts of unreacted 5-nitrosalicylic acid. How can I drive the reaction to completion? Causality & Solution: Your reaction is trapped in thermodynamic equilibrium. To overcome this, you must continuously remove water from the system to exploit Le Chatelier's Principle. Instead of merely refluxing in ethanol, utilize a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water. Alternatively, employing a solid-supported acid catalyst, such as H₃PO₄/TiO₂-ZrO₂, has been shown to drive aromatic esterifications to near-quantitative yields without the need for continuous water removal ().
Q2: LC-MS analysis of my crude product shows an impurity with an m/z corresponding to the addition of an extra ethyl group (+28 Da). What is this, and how do I prevent it? Causality & Solution: This +28 Da mass shift indicates the formation of ethyl 2-ethoxy-5-nitrobenzoate. The phenolic hydroxyl group on the aromatic ring is acting as a competing nucleophile. This side reaction is catalyzed by overly aggressive acidic conditions (like excess concentrated H₂SO₄) and excessive heat. To prevent this, switch to a milder acid catalyst (e.g., p-toluenesulfonic acid) and strictly monitor the internal temperature.
Q3: I am scaling up the reaction from 10 grams to 500 grams. During the run, I noticed a sudden temperature spike and the formation of a dark, polymeric sludge. What went wrong? Causality & Solution: You have encountered a thermal runaway event driven by the deteriorating surface-area-to-volume ratio inherent in scale-up operations (). Nitroaromatics are highly sensitive to localized hot spots. The excess heat triggered intermolecular esterification (polymerization) and partial decomposition. For large-scale operations, you must ensure vigorous mechanical stirring and consider switching to the highly exothermic but easily controlled two-step acid chloride route (Protocol B) to avoid prolonged heating.
Q4: Is there a more efficient synthetic route that avoids the equilibrium issues of Fischer esterification entirely? Causality & Solution: Yes. By converting 5-nitrosalicylic acid to an acid chloride first, you drastically increase the electrophilicity of the carbonyl carbon (). The subsequent reaction with ethanol is irreversible, completely bypassing the equilibrium limitations and thermal hazards of direct Fischer esterification.
Visualizing the Reaction Network
Reaction pathway of 5-nitrosalicylic acid esterification and potential side reactions.
Quantitative Data Summary
| Synthetic Route | Catalyst / Reagent | Temp (°C) | Target Yield (%) | Primary Side Reaction | Impurity Level (%) |
| Direct Fischer | Conc. H₂SO₄ | 80 (Reflux) | 55 - 65 | Etherification / Hydrolysis | 10 - 15 |
| Azeotropic Fischer | p-TsOH / Toluene | 110 | 80 - 85 | Polymerization (Trace) | < 5 |
| Acid Chloride Route | SOCl₂ then EtOH | 0 to 25 | > 90 | None (Irreversible) | < 1 |
| Solid-Supported Acid | H₃PO₄/TiO₂-ZrO₂ | 80 | 95 - 98 | None | < 1 |
Validated Experimental Protocols
Protocol A: Mild Azeotropic Fischer Esterification
Causality Focus: This protocol utilizes toluene to form a minimum-boiling azeotrope with water, driving the reaction forward without the need for harsh, etherification-promoting acids.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagent Loading: Add 5-nitrosalicylic acid (1.0 eq), absolute ethanol (5.0 eq), and toluene (solvent, 10 mL/g of substrate).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) as a mild acid catalyst.
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C mantle temperature). Monitor the Dean-Stark trap for water accumulation.
-
Validation Check: The reaction is a self-validating system; it is complete when the volume of water collected in the Dean-Stark trap matches the theoretical yield (1.0 eq), confirming the equilibrium has been fully bypassed.
-
Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted acid and catalyst, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the product.
Protocol B: Two-Step Acid Chloride Route (High Yield, Scale-Up Friendly)
Causality Focus: By converting the acid to an acid chloride, the reaction becomes irreversible. The generation of SO₂ and HCl gases drives the first step entropically, while the second step proceeds rapidly at room temperature, avoiding thermal degradation.
-
Acid Chloride Formation: In a dry, well-ventilated fume hood, dissolve 5-nitrosalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to accelerate the Vilsmeier-Haack type activation. Stir at 40°C.
-
Validation Check: The cessation of SO₂ and HCl gas bubbling serves as a visual, self-validating indicator that the highly reactive 5-nitrosalicyloyl chloride intermediate has been quantitatively formed.
-
Concentration: Remove excess SOCl₂ and DCM under reduced pressure.
-
Esterification: Redissolve the intermediate in fresh anhydrous DCM. Cool the flask to 0°C using an ice bath. Slowly add a mixture of absolute ethanol (2.0 eq) and triethylamine (1.5 eq, to scavenge HCl). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄ and evaporate the solvent to obtain highly pure ethyl 2-hydroxy-5-nitrobenzoate.
References
-
Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Symposium Series URL: [Link] [2]
-
Title: An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2 Source: Bulletin of the Korean Chemical Society URL: [Link] [3]
Technical Support Center: Optimizing Reaction Temperature for 5-Nitrosalicylate Esterification
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the esterification of 5-nitrosalicylic acid. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you optimize your reaction conditions, particularly the reaction temperature, and achieve high-yield, high-purity 5-nitrosalicylate esters.
I. Troubleshooting Guide: Common Issues in 5-Nitrosalicylate Esterification
This section addresses specific problems you may encounter during the esterification of 5-nitrosalicylic acid, with a focus on the impact of reaction temperature.
Issue 1: Low or No Product Yield
A common and frustrating issue is a low yield of the desired ester.[1] Several factors related to temperature can contribute to this problem.
Possible Causes & Recommended Actions:
| Possible Cause | Scientific Rationale | Recommended Action |
| Reaction Temperature is Too Low | The esterification reaction, often a Fischer-Speier esterification, has an activation energy that must be overcome.[2][3][4] Insufficient thermal energy will result in a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each temperature point using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] |
| Reaction Time is Insufficient at the Current Temperature | Esterification is an equilibrium-driven process.[2][6] At a given temperature, the reaction requires a certain amount of time to reach equilibrium or completion. | Extend the reaction time at the current temperature. Continue to monitor the reaction until no further consumption of the starting material (5-nitrosalicylic acid) is observed. |
| Inefficient Water Removal at the Set Temperature | The esterification of a carboxylic acid and an alcohol produces water as a byproduct.[2][7] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield.[6] The efficiency of water removal methods, such as a Dean-Stark trap, is temperature-dependent. | Ensure your water removal apparatus is functioning correctly. If using a Dean-Stark trap, the reaction temperature should be sufficient to azeotropically remove water with the chosen solvent.[2] Consider using a drying agent like molecular sieves if temperature limitations prevent efficient azeotropic removal. |
| Decomposition of Starting Material or Product at High Temperatures | While higher temperatures generally increase reaction rates, excessive heat can lead to the decomposition of the thermally sensitive 5-nitrosalicylic acid or the resulting ester.[8] This is especially a risk with strong acid catalysts.[5] | If you suspect decomposition (e.g., darkening of the reaction mixture), reduce the reaction temperature.[8] It may be necessary to find a balance between a reasonable reaction rate and the stability of your compounds. |
| Suboptimal Catalyst Activity at the Chosen Temperature | The activity of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can be temperature-dependent.[2] Some catalysts may require a specific temperature range to be effective. | Ensure you are using a fresh and active catalyst. If yields remain low at various temperatures, consider switching to a different acid catalyst that may be more effective under your specific reaction conditions.[8] |
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the overall yield of the desired 5-nitrosalicylate ester. Temperature plays a crucial role in controlling the selectivity of the reaction.
Possible Causes & Recommended Actions:
| Possible Cause | Scientific Rationale | Recommended Action |
| Dehydration of Alcohol at High Temperatures | With some alcohols, particularly secondary and tertiary ones, high temperatures in the presence of a strong acid catalyst can lead to dehydration, forming alkenes or ethers.[2][5] | Lower the reaction temperature to minimize these side reactions.[5] If the esterification requires high temperatures, consider using a milder catalyst. |
| Decarboxylation of 5-Nitrosalicylic Acid | Salicylic acid and its derivatives can be prone to decarboxylation (loss of CO2) at elevated temperatures, leading to the formation of 4-nitrophenol. | Carefully control the upper limit of your reaction temperature. Monitor for the formation of 4-nitrophenol as a byproduct. |
| Formation of Colored Byproducts | Overheating or prolonged reaction times at high temperatures can lead to the formation of colored impurities, often from decomposition or side reactions.[8] | Optimize the reaction temperature and time to achieve a good conversion rate without significant color formation.[8] If colored impurities are a persistent issue, a purification step involving activated carbon may be necessary. |
| Further Nitration or Other Side Reactions | While less common in the absence of a nitrating agent, excessively high temperatures could potentially promote other unintended side reactions. | Maintain the reaction temperature within a range known to be suitable for Fischer-Speier esterification, typically between 60-110°C, depending on the specific alcohol and solvent used.[2] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of reaction temperature for 5-nitrosalicylate esterification.
Q1: What is the ideal starting temperature for the esterification of 5-nitrosalicylic acid?
A1: A good starting point for the Fischer-Speier esterification of 5-nitrosalicylic acid is typically the reflux temperature of the alcohol being used, provided it falls within the general range of 60-110°C.[2] For lower boiling alcohols like methanol or ethanol, this would be around 65-78°C. For higher boiling alcohols, it's advisable to start at a more moderate temperature (e.g., 80°C) and gradually increase it while monitoring the reaction.
Q2: How does the choice of alcohol affect the optimal reaction temperature?
A2: The reactivity of the alcohol plays a significant role. Primary alcohols are generally more reactive than secondary alcohols, and tertiary alcohols are often unsuitable for Fischer esterification due to their propensity for elimination at higher temperatures.[2] For less reactive alcohols, a higher reaction temperature may be necessary to achieve a reasonable reaction rate.
Q3: Can I run the reaction at a temperature higher than the boiling point of the alcohol?
A3: Yes, this is possible by using a sealed reaction vessel or an autoclave. This allows the reaction to be performed under pressure, increasing the boiling point of the alcohol and enabling the use of higher temperatures. However, this approach requires specialized equipment and careful safety considerations due to the increased pressure.
Q4: How can I monitor the progress of the reaction to determine the optimal temperature and time?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the 5-nitrosalicylic acid starting material and the appearance of the ester product.[9] High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the reaction progress.[10] More advanced techniques like in-line mid-infrared (MIR) spectrometry or on-line mass spectrometry can also be employed for real-time reaction monitoring.[11]
Q5: What are the safety considerations when optimizing the reaction temperature?
A5: Always be mindful of the flammability of the alcohol being used, especially when working at elevated temperatures.[4] Ensure the reaction is conducted in a well-ventilated fume hood. Be aware of the potential for exothermic reactions, particularly when using strong acid catalysts. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
III. Experimental Protocols & Visualizations
General Protocol for Optimizing Reaction Temperature
This protocol outlines a systematic approach to determining the optimal reaction temperature for the esterification of 5-nitrosalicylic acid.
Materials:
-
5-Nitrosalicylic acid
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous solvent (optional, e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
Apparatus for monitoring the reaction (TLC plates, developing chamber, UV lamp; or HPLC system)
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser, and heating mantle). Ensure all glassware is dry.[1]
-
Charging the Flask: To the round-bottom flask, add 5-nitrosalicylic acid and the desired alcohol. If using a solvent, add it at this stage.
-
Catalyst Addition: Carefully add a catalytic amount of the acid catalyst to the reaction mixture.
-
Initial Temperature: Begin heating the reaction mixture to a starting temperature (e.g., 60°C or the reflux temperature of the alcohol).
-
Monitoring: After a set time (e.g., 1 hour), take a small aliquot of the reaction mixture and analyze it by TLC or HPLC to assess the extent of the reaction.
-
Temperature Increments: If the reaction is proceeding slowly, increase the temperature by 5-10°C and continue to monitor the reaction at regular intervals.
-
Optimization: Continue this process of incremental temperature increases and monitoring until you identify a temperature that provides a good balance between reaction rate and the formation of impurities.
-
Determining Optimal Time: Once the optimal temperature is established, run the reaction at this temperature and monitor it over time to determine the point at which the reaction is complete.
Workflow for Temperature Optimization
The following diagram illustrates the logical workflow for optimizing the reaction temperature.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Reaction of 5-Nitro Salicylic Acid with Mechanism Explain the reaction o.. [askfilo.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. 5-Nitrosalicylic Acid | High Purity Reagent | Supplier [benchchem.com]
- 10. Ion-pairing high-performance liquid chromatographic method for the determination of 5-aminosalicylic acid and related impurities in bulk chemical [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Purity in Ethyl 2-hydroxy-5-nitrobenzoate Production
For researchers, scientists, and professionals in drug development, achieving high purity in the synthesis of key intermediates like ethyl 2-hydroxy-5-nitrobenzoate is paramount. This technical guide provides in-depth troubleshooting for common issues encountered during its production, focusing on identifying and resolving sources of low purity. The question-and-answer format is designed to directly address specific challenges you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a lower-than-expected melting point and a broad melting range. What are the likely impurities?
A lower and broader melting point is a classic indicator of impurities. In the synthesis of ethyl 2-hydroxy-5-nitrobenzoate, which typically involves the nitration of ethyl salicylate, several impurities can arise:
-
Unreacted Starting Material (Ethyl Salicylate): Incomplete nitration is a common cause of contamination.
-
Isomeric Byproducts: Nitration of the aromatic ring can also produce the ortho-isomer, ethyl 2-hydroxy-3-nitrobenzoate, and dinitrated products. These isomers often have similar physical properties, making them challenging to separate.
-
Hydrolyzed Product (2-hydroxy-5-nitrobenzoic acid): The ester group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acid or base catalysts at elevated temperatures.[1]
-
Side-Reaction Products: Oxidation or other side reactions can introduce additional impurities.
To identify the specific impurities, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2][3]
Q2: TLC analysis of my crude product shows multiple spots. How can I identify the product and the major impurities?
Multiple spots on a TLC plate confirm the presence of a mixture of compounds. Here’s a systematic approach to identification:
-
Co-spotting: Spot your crude product alongside the starting material (ethyl salicylate) on the same TLC plate. This will definitively identify any unreacted starting material.
-
Relative Polarity: The desired product, ethyl 2-hydroxy-5-nitrobenzoate, is generally more polar than the starting material due to the presence of the nitro group. Therefore, it should have a lower Retention Factor (Rf) value on the TLC plate. Isomeric byproducts may have very similar Rf values, making them difficult to distinguish by TLC alone.
-
Visualization: Use a UV lamp to visualize the spots. Aromatic compounds like these will typically show up as dark spots on a fluorescent TLC plate. Staining with a general-purpose stain like potassium permanganate can also be used.
Based on the TLC results, you can decide on the most appropriate purification strategy.
Q3: My reaction seems to have gone to completion according to TLC, but the purity is still low after workup. What could be the issue?
Even with a complete reaction, impurities can be introduced or formed during the workup process. Consider these possibilities:
-
Incomplete Quenching: The reaction must be properly quenched to stop further reactions, including potential side reactions or degradation of the product. Pouring the reaction mixture onto ice is a common and effective method for nitration reactions.[4]
-
Hydrolysis During Extraction: If using an aqueous workup with acidic or basic solutions, the ester functionality can hydrolyze. It is crucial to perform extractions efficiently and avoid prolonged contact with harsh pH conditions.[1] The use of a saturated sodium bicarbonate solution to neutralize excess acid should be done carefully to avoid vigorous effervescence.
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the product and impurities. Breaking the emulsion, for instance by adding brine, is necessary for a clean separation.
-
Insufficient Drying: Residual water in the organic layer can lead to hydrolysis upon solvent evaporation, especially if heat is applied. Ensure the organic phase is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.[5]
Purification Strategies
Q4: What is the most effective method to purify my crude ethyl 2-hydroxy-5-nitrobenzoate?
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
| Purification Method | Purity Achievable | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, fast, and effective for removing small amounts of impurities with different solubilities.[6] | May not effectively separate isomers; potential for the product to "oil out".[6][7] |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with similar polarities, including isomers.[6] | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.[8] |
Expert Tip: For many cases, a well-optimized recrystallization is sufficient to achieve high purity. Column chromatography is generally reserved for situations where recrystallization fails to remove isomeric or other closely related impurities.
Q5: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?
"Oiling out" occurs when the crude product separates as a liquid instead of forming crystals. This often happens if the melting point of the impure solid is lower than the boiling point of the solvent or if the solution is too concentrated.[6][7] Here are some troubleshooting steps:
-
Add More Solvent: The solution may be too saturated. Add a small amount of hot solvent to fully dissolve the oil and then allow it to cool slowly.[7]
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[9] Insulating the flask can help with slow cooling.
-
Scratching the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. The small scratches can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[7]
-
Change the Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] For nitroaromatic esters, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[6][10]
-
Dissolve the crude ethyl 2-hydroxy-5-nitrobenzoate in a minimal amount of the hot solvent in which it is more soluble (e.g., ethanol or ethyl acetate).[9]
-
While keeping the solution hot, slowly add the solvent in which it is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy (the cloud point).[10]
-
Add a few drops of the first solvent to make the solution clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry them thoroughly.[9]
Q6: I need to use column chromatography. What is a good starting solvent system?
A good starting point for column chromatography of moderately polar compounds like ethyl 2-hydroxy-5-nitrobenzoate is a mixture of a non-polar solvent and a slightly more polar solvent.
-
Recommended Starting Eluent: A mixture of hexane and ethyl acetate is a common and effective choice. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
TLC for Optimization: Before running the column, optimize the solvent system using TLC. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from the impurities.[8]
Reaction Condition Optimization
Q7: How can I minimize the formation of isomeric byproducts during the nitration reaction?
The formation of the undesired ortho-isomer is a common issue in the nitration of salicylic acid derivatives. Reaction conditions play a crucial role in regioselectivity.
-
Temperature Control: Nitration is a highly exothermic reaction.[11] Maintaining a low reaction temperature (typically 0-5 °C) is critical to minimize the formation of byproducts and dinitrated compounds.[4] Running the reaction at a higher temperature can lead to a decrease in yield and selectivity.[4]
-
Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of ethyl salicylate while ensuring efficient stirring.[12] This helps to control the reaction temperature and maintain a low concentration of the nitrating species, which can improve selectivity.
-
Choice of Nitrating Agent and Catalyst: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems can offer better selectivity. For instance, using a catalyst might provide a milder reaction and higher selectivity for the para-product.[13]
Q8: I suspect my starting ethyl salicylate is of low quality. How can this affect the reaction?
The purity of your starting materials is fundamental to achieving a high-purity product. Impurities in the ethyl salicylate can lead to:
-
Formation of Additional Byproducts: Impurities will also react under the nitration conditions, leading to a more complex mixture of products that is harder to purify.
-
Lower Yield: If a significant portion of the starting material is not ethyl salicylate, the theoretical yield will not be achievable.
-
Inconsistent Results: The nature and amount of impurities can vary between batches of starting material, leading to poor reproducibility of your reaction.
Recommendation: Always ensure the purity of your starting materials. If in doubt, purify the ethyl salicylate by distillation before use. You can check its purity by techniques like GC or NMR.
Analytical Characterization
Q9: How can I definitively confirm the purity of my final product?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
HPLC: High-Performance Liquid Chromatography is a powerful technique for quantifying the purity of your compound and detecting even minor impurities.[2] A well-developed HPLC method can separate the desired product from its isomers and other byproducts.
-
NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of your product and detect impurities. The presence of unexpected signals can indicate contamination.
-
Mass Spectrometry (MS): MS confirms the molecular weight of your compound. Coupled with a chromatographic technique (LC-MS or GC-MS), it is an excellent tool for identifying unknown impurities.[2]
-
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.
By systematically addressing these potential issues, from reaction conditions to purification and final analysis, you can significantly improve the purity of your ethyl 2-hydroxy-5-nitrobenzoate.
References
- Ningbo Innopharmchem Co., Ltd. (2025, March 3).
- University of California, Irvine. (n.d.).
- University of California, Los Angeles. (n.d.).
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Google Patents. (n.d.). CN103483204A - Preparation method of ethyl 5-nitro salicylate.
- ResearchGate. (n.d.). Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2).
- BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- Rowan College at Burlington County. (n.d.).
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
-
PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]
- ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
- BenchChem. (2025). Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
- The Japanese Pharmacopoeia. (n.d.).
- Patsnap Synapse. (2024, July 12).
- Food and Agriculture Organization of the United Nations. (1998).
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- University of Wisconsin-Madison. (n.d.).
- BenchChem. (2025). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde.
- SSERC. (n.d.).
- NPTEL. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- SSERC Chemistry. (2021, January 22).
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
- New England Biolabs. (n.d.). EM-seq Troubleshooting Guide.
- Department of Computer Science, University of California, Santa Barbara. (n.d.). Live qualification/validation of purity methods for protein products.
- Mujahid, A., et al. (2025, September 17). Biotechnological Production, Isolation and Characterisation of (2R ,3S )
-
Wikipedia. (n.d.). Ethyl salicylate. Retrieved from [Link]
- Science in Motion. (n.d.).
Sources
- 1. sserc.org.uk [sserc.org.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rubingroup.org [rubingroup.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chemistry-solutions.com [chemistry-solutions.com]
- 11. vpscience.org [vpscience.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. CN103483204A - Preparation method of ethyl 5-nitro salicylate - Google Patents [patents.google.com]
Technical Support Center: Strategies for the Purification of 5-Nitrosalicylic Acid
Welcome to the technical support center for challenges related to the purification of 5-nitrosalicylic acid (5-NSA). This guide is designed for researchers, scientists, and drug development professionals who are looking to remove unreacted starting materials and isomeric byproducts from their reaction mixtures. Here, we will delve into the fundamental principles and practical applications of various purification techniques, providing you with the expertise to overcome common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a 5-nitrosalicylic acid synthesis?
A1: The most prevalent impurities depend on the synthetic route, but when synthesizing from salicylic acid, the primary impurity is typically the regioisomer, 3-nitrosalicylic acid. Unreacted salicylic acid and potentially dinitrated byproducts can also be present.[1][2]
Q2: My crude product is a brownish or dark yellow color. How can I decolorize it?
A2: Discoloration often arises from colored impurities or oxidation byproducts. A common and effective method to address this is to treat a hot solution of your crude product with activated charcoal during recrystallization. The charcoal adsorbs many colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize.[1]
Q3: After attempting recrystallization, my product "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound melts before it dissolves in the hot solvent or when there is a high concentration of impurities. To remedy this, try re-heating the solution to dissolve the oil and then add a small amount of additional solvent to lower the saturation point. Allowing the solution to cool more slowly can also encourage crystal formation. If the issue persists, you may need to select a different solvent system.[3][4]
Q4: I'm experiencing a very low yield after recrystallization. What are the likely causes?
A4: Low recovery is a frequent challenge in recrystallization. The most common culprit is using an excessive volume of solvent, which keeps a significant portion of your product dissolved even after cooling. Always use the minimum amount of hot solvent required to just dissolve the crude product. Additionally, ensure the solution is adequately cooled, perhaps in an ice bath, to maximize precipitation.[3][5]
Purification Strategy Decision Workflow
Choosing the right purification strategy is critical for achieving high purity and yield. The following workflow provides a decision-making framework based on the scale of your reaction and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
In-Depth Troubleshooting Guides
Liquid-Liquid Extraction (Acid-Base Extraction)
Principle of Separation: This technique leverages the acidic nature of the carboxylic acid group on 5-nitrosalicylic acid. By manipulating the pH of an aqueous solution, we can selectively move the desired compound and acidic impurities between an aqueous phase and an immiscible organic phase.
The carboxyl group of 5-NSA has a pKa around 2.12.[6] At a pH significantly above the pKa, the carboxylic acid will be deprotonated to its carboxylate form, which is highly soluble in water and insoluble in most organic solvents. Conversely, at a pH well below the pKa, it will be in its protonated, neutral form, which has higher solubility in organic solvents.
Typical Scenario: Removing unreacted salicylic acid from the 5-nitrosalicylic acid product.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃). The pH of the bicarbonate solution is approximately 8. This is high enough to deprotonate the more acidic 5-nitrosalicylic acid and unreacted salicylic acid, converting them to their water-soluble sodium salts, while less acidic impurities may remain in the organic layer.
-
Separation: Shake the funnel gently to allow for the extraction of the salts into the aqueous layer. Allow the layers to separate and drain the lower aqueous layer.
-
Acidification: Cool the collected aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), dropwise until the pH is around 1-2. This will re-protonate the carboxylate of 5-nitrosalicylic acid, causing it to precipitate out of the solution as a solid.[7]
-
Isolation: Collect the precipitated 5-nitrosalicylic acid by vacuum filtration, wash with cold water, and dry thoroughly.
Troubleshooting:
| Issue | Potential Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel for mixing. To break an emulsion, you can add a small amount of brine (saturated NaCl solution). |
| Low Product Recovery | Incomplete extraction into the aqueous phase or incomplete precipitation. | Ensure the pH is sufficiently basic during extraction and sufficiently acidic during precipitation. Perform multiple extractions with the basic solution. |
| Product Still Impure | The pKa values of the impurity and product are too similar. | This method is most effective when there is a significant difference in acidity. If isomeric impurities are the main issue, another method like recrystallization or chromatography may be necessary. |
Recrystallization
Principle of Separation: This is one of the most powerful techniques for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Recommended Solvent Systems:
For 5-nitrosalicylic acid, mixtures of ethanol and water are commonly reported to be effective.[7][8] The crude product can be dissolved in a minimal amount of hot 60-75% aqueous ethanol and allowed to cool slowly to form pure crystals.[7][8]
Step-by-Step Protocol:
-
Solvent Selection: Based on small-scale tests, choose a suitable solvent system. For 5-NSA, a 75% ethanol/water mixture is a good starting point.[7]
-
Dissolution: Place the crude 5-nitrosalicylic acid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor, and then dry the crystals completely.
Troubleshooting:
| Issue | Potential Cause | Solution |
| No Crystals Form | The solution is not supersaturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you may have used too much solvent; try evaporating some of the solvent and cooling again. |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or there's a high impurity load. | Reheat the solution to dissolve the oil, add a bit more of the "good" solvent, and cool slowly. Consider a different solvent system. |
| Low Yield | Too much solvent was used, or the solution was not cooled sufficiently. | Use the minimum amount of hot solvent. Ensure the flask is thoroughly cooled in an ice bath before filtering. |
Column Chromatography
Principle of Separation: Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For polar compounds like nitrobenzoic acids, a polar stationary phase like silica gel is typically used. The separation is based on the polarity of the compounds; more polar compounds will adhere more strongly to the polar stationary phase and will therefore elute later than less polar compounds.[9][10]
Practical Considerations for 5-Nitrosalicylic Acid:
-
Stationary Phase: Silica gel is a common and effective choice for separating nitroaromatic compounds.[9]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity. The ideal solvent system should provide a good separation of the desired product from its impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column.
Step-by-Step Protocol:
-
TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates of your crude mixture with different solvent ratios (e.g., varying ratios of hexane and ethyl acetate). The ideal solvent system will give your desired compound an Rf value of around 0.3-0.4 and show good separation from impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. You can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 5-nitrosalicylic acid.
Troubleshooting:
| Issue | Potential Cause | Solution |
| Poor Separation | The mobile phase polarity is either too high or too low. | Optimize the mobile phase composition based on TLC analysis. A shallower gradient during elution can also improve separation. |
| Cracked Column Bed | The column ran dry. | Never let the solvent level drop below the top of the stationary phase. Keep the column topped up with the mobile phase. |
| Streaking on TLC | The sample is too polar for the mobile phase, or the sample is overloaded. | Add a small amount of a more polar solvent (like methanol) to your mobile phase. Ensure you are not spotting too much of your sample on the TLC plate. |
Physicochemical Data for Purification
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility Characteristics |
| 5-Nitrosalicylic Acid | 183.12 | 228-231 | ~2.12[6] | Slightly soluble in water; soluble in ethanol, methanol, acetone, ethyl acetate, and dimethyl sulfoxide.[1][7] |
| 3-Nitrosalicylic Acid | 183.12 | ~144-147 | - | Generally more soluble in water than 5-NSA.[11] Its solubility is less affected by nitric acid concentration compared to 5-NSA.[12][13][14] |
| Salicylic Acid | 138.12 | 158-161 | ~2.97 | Sparingly soluble in cold water, more soluble in hot water and organic solvents. Its solubility increases significantly with increasing pH.[15][16][17] |
By understanding the principles behind these purification techniques and anticipating common challenges, you can effectively design and execute protocols to obtain high-purity 5-nitrosalicylic acid for your research and development needs.
References
- BenchChem. (2025, December). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic acid. BenchChem.
- Guidechem. (2020, October 18). How to Prepare 5-Nitrosalicylic Acid? - FAQ. Guidechem.
- Andreozzi, R., Canterino, M., Caprio, V., Di Somma, I., & Sanchirico, R. (2007). Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- Andreozzi, R., Canterino, M., Caprio, V., Di Somma, I., & Sanchirico, R. (2007). Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture. Semantic Scholar.
- BenchChem. (2025, December). Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. BenchChem.
- Elgailani, I. E. H., & Deshmukh, M. B. (2021, July 7). Anybody knows Easy method to synthesize and separate 5-nitrosalicilic acid?
- BenchChem. (2025, December). "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid". BenchChem.
- Andreozzi, R., Canterino, M., Caprio, V., Di Somma, I., & Sanchirico, R. (2006, December 14). Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture.
- Breviglieri, G., Giacomo, B., Contrini, S., Assanelli, C., Campanab, E., & Panunzio, M. (2001, December 20). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. Molecules, 6(12), M260.
- Google Patents. (n.d.). CN106083623A - A kind of preparation method of 5-aminosalicylic acid.
- Gang, J. (2017). Synthetic method of 5-nitrosalicylic acid. SciSpace.
- YouTube. (2021, April 15). Synthesis of 5 and 3-nitrosalicylic acid. YouTube.
- ResearchGate. (n.d.). Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture | Request PDF.
- Google Patents. (n.d.). CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor.
- Google Patents. (n.d.). CN101659586B - Extraction separation method for salicylic acid derivatives and corresponding phenol derivatives.
- SIELC Technologies. (n.d.). Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column. SIELC.
- Hui-qin, Z. (n.d.). Preparation of 5-Nitrosalicylic Acid. Semantic Scholar.
- Scribd. (n.d.).
- YouTube. (2022, April 29). PREPARATION OF 5 NITRO SALICYLIC ACID. YouTube.
- Google Patents. (n.d.). CN106083623B - A kind of preparation method of 5-amino salicylic acid.
- Brainly.in. (2018, October 4).
- Hirwe, N. W., & Gavanker, K. D. (1937). Derivatives of salicylic acid. Part XII. Nitro-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.
- PubMed. (n.d.). Ion-pairing high-performance liquid chromatographic method for the determination of 5-aminosalicylic acid and related impurities in bulk chemical. PubMed.
- Sciforum. (2024, November 14). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C): A Spectrophotometric Analysis. Sciforum.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- University of Victoria. (n.d.).
- Rainsford, K. D. (2008). Salicylic Acid Transport in Ricinus communis Involves a pH-Dependent Carrier System in Addition to Diffusion. Plant Physiology, 148(4), 2095–2106.
- ResearchGate. (n.d.). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid | Request PDF.
- Smith, G., Wermuth, U. D., & White, J. M. (2005). 5-Nitrosalicylic acid and its proton-transfer compounds with aliphatic Lewis bases. Australian Journal of Chemistry, 58(1), 53-59.
- Columbia University. (n.d.).
- ResearchGate. (n.d.). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release | Request PDF.
- MDPI. (2025, August 2).
- BenchChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. guidechem.com [guidechem.com]
- 8. CN106083623A - A kind of preparation method of 5-aminosalicylic acid - Google Patents [patents.google.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. columbia.edu [columbia.edu]
- 11. youtube.com [youtube.com]
- 12. (PDF) Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture [academia.edu]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. Salicylic Acid Transport in Ricinus communis Involves a pH-Dependent Carrier System in Addition to Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of Ethyl 2-Hydroxy-5-Nitrobenzoate in Basic Conditions
Welcome to the technical support center for ethyl 2-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, particularly concerning its stability in basic environments. Here, we will delve into the chemical principles governing its stability, provide troubleshooting guides for common experimental issues, and offer validated protocols to ensure the integrity of your work.
Section 1: Core Concepts & FAQs
This section provides a foundational understanding of the stability of ethyl 2-hydroxy-5-nitrobenzoate and answers frequently asked questions.
Q1: What is the primary stability concern for ethyl 2-hydroxy-5-nitrobenzoate in basic conditions?
The primary stability concern is the rapid hydrolysis of the ethyl ester linkage, a reaction commonly known as saponification. Under basic conditions (pH > 7), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the irreversible formation of sodium 2-hydroxy-5-nitrobenzoate and ethanol. This degradation is often accompanied by a distinct color change of the solution to yellow or orange, which can intensify over time.
The electron-withdrawing nature of the nitro group (-NO₂) at the para-position to the ester group significantly increases the electrophilicity of the carbonyl carbon, making this compound particularly susceptible to nucleophilic attack and thus, rapid hydrolysis in the presence of a base.
Q2: Why does my solution of ethyl 2-hydroxy-5-nitrobenzoate turn yellow in a basic solution, even when stored in the dark?
The yellow coloration is primarily due to the formation of the phenolate anion of the 2-hydroxy-5-nitrobenzoate molecule. In a basic solution, the acidic phenolic proton is abstracted, creating a phenolate which extends the conjugated system of the molecule, shifting the UV-Vis absorption to longer wavelengths and into the visible spectrum, resulting in a yellow appearance. While the initial color change is due to this deprotonation, further color intensification can be indicative of the formation of other colored degradation byproducts or Meisenheimer complexes, which are known to form with nitroaromatic compounds in strongly alkaline conditions.[1]
Q3: Can I reverse the hydrolysis of ethyl 2-hydroxy-5-nitrobenzoate once it has occurred?
Under basic conditions, the saponification of an ester is essentially irreversible. The final step of the reaction is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the alkoxide, forming a carboxylate salt.[2][3] This step is thermodynamically very favorable and drives the reaction to completion. While it is theoretically possible to re-esterify the resulting 2-hydroxy-5-nitrobenzoic acid under acidic conditions (e.g., Fischer esterification), this is a separate chemical reaction and not a simple reversal of the degradation process.
Q4: What is the optimal pH range for maintaining the stability of ethyl 2-hydroxy-5-nitrobenzoate in an aqueous solution?
For maximum stability, aqueous solutions of ethyl 2-hydroxy-5-nitrobenzoate should be maintained in a slightly acidic to neutral pH range, ideally between pH 4 and 7. In this range, both acid-catalyzed and base-catalyzed hydrolysis are minimized. It is crucial to perform a pH-rate profile study for your specific formulation to determine the exact pH of maximum stability.
Section 2: Troubleshooting Guide
This section addresses specific problems that may be encountered during experiments involving ethyl 2-hydroxy-5-nitrobenzoate in basic media.
Issue 1: Rapid Loss of Parent Compound with Appearance of a New Peak in HPLC Analysis
-
Symptom: When analyzing a sample from a basic solution by reverse-phase HPLC, the peak corresponding to ethyl 2-hydroxy-5-nitrobenzoate decreases rapidly over time, and a new, more polar peak appears at an earlier retention time.
-
Probable Cause: This is the classic signature of ester hydrolysis. The product, 2-hydroxy-5-nitrobenzoic acid (as its carboxylate salt), is more polar than the starting ester and will therefore elute earlier on a C18 column.
-
Troubleshooting Steps:
-
Confirm Identity of Degradant: Collect the fraction corresponding to the new peak and analyze it by LC-MS to confirm that its molecular weight matches that of 2-hydroxy-5-nitrobenzoic acid.
-
pH Control: If the hydrolysis is unintentional, immediately check and adjust the pH of your solution to the neutral or slightly acidic range. Use appropriate buffers to maintain a stable pH.
-
Temperature Reduction: If your process allows, reduce the temperature. The rate of hydrolysis, like most chemical reactions, is temperature-dependent.
-
Issue 2: Intense and Deepening Color Formation in the Reaction Mixture
-
Symptom: The solution develops a deep yellow, orange, or even reddish color that intensifies over time, beyond the initial pale yellow of the phenolate.
-
Probable Cause: While initial color is from the phenolate, intense and changing colors suggest the formation of additional chromophoric species. In strongly basic conditions, nitroaromatic compounds can form stable, highly colored intermediates known as Meisenheimer complexes through the addition of a nucleophile (like OH⁻) to the aromatic ring.[1]
-
Troubleshooting Steps:
-
UV-Vis Spectrophotometry: Monitor the reaction using a UV-Vis spectrophotometer. Scan the wavelength range from 300 to 700 nm over time. The appearance of new absorption bands at longer wavelengths can help characterize the formation of these colored species.
-
Reduce Base Concentration: If permissible for your reaction, lower the concentration of the base. This can disfavor the formation of certain colored byproducts.
-
Inert Atmosphere: Some color changes can be due to oxidative side reactions. If applicable, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of ethyl 2-hydroxy-5-nitrobenzoate.
Protocol 1: Stability-Indicating HPLC Method for Ethyl 2-Hydroxy-5-nitrobenzoate
This protocol describes a reverse-phase HPLC method to separate the parent compound from its primary hydrolysis product.
-
Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 15 30 70 17 30 70 18 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: Forced Degradation Study (Base Hydrolysis)
This study is designed to intentionally degrade the compound to identify degradation products and validate the stability-indicating nature of the analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of ethyl 2-hydroxy-5-nitrobenzoate in acetonitrile.
-
Prepare Control Sample: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL. This is your t=0 sample.
-
Prepare Base Hydrolysis Sample: To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate: Store the base hydrolysis sample at room temperature.
-
Time Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
Quench Reaction: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analyze: Analyze the control and time-point samples using the HPLC method described in Protocol 1.
Section 4: Data and Visualization
Expected Degradation Pathway
Caption: Troubleshooting flowchart for instability issues.
References
- Reactions of aromatic nitro-compounds in alkaline media. Part XI. Structural investigations by proton magnetic resonance spectroscopy. Journal of the Chemical Society B: Physical Organic.
- Reactions between aromatic nitro-compounds and hydroxylamines in alkaline solution. Part I. Kinetic studies. Journal of the Chemical Society B: Physical Organic.
- Determination of saponification equivalents of phenolic esters.
- Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). Environmental Science & Technology.
- DFT M06-2X investigation of alkaline hydrolysis of nitroarom
- Saponific
- Basic Hydrolysis of Esters - Saponific
- Saponific
- 2-Hydroxy-5-nitrobenzoic acid(96-97-9). ChemicalBook.
- Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applic
- Hydrolysis of ethyl benzo
- The Hydrolysis of Ethyl Benzo
- Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Valsynthese SA.
- 2-Hydroxy-5-nitrobenzaldehyde. Santa Cruz Biotechnology.
Sources
Overcoming steric hindrance in ethyl 5-nitrosalicylate derivatization
Welcome to the technical support center for ethyl 5-nitrosalicylate derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with modifying this sterically hindered molecule. The following question-and-answer format provides in-depth troubleshooting strategies and explains the chemical principles behind the recommended protocols.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield when trying to synthesize an ether from the phenolic hydroxyl group of ethyl 5-nitrosalicylate. What is causing this and how can I improve my reaction?
A1: The primary challenge is significant steric hindrance. The phenolic hydroxyl group is flanked by a bulky ester group and a strongly electron-wielding nitro group. This arrangement physically blocks the approach of nucleophiles and electronically deactivates the ring for certain reaction types.
Troubleshooting Strategies:
-
Mitsunobu Reaction with Sonication: The Mitsunobu reaction is a powerful method for forming alkyl aryl ethers under mild conditions.[1][2][3] However, with sterically hindered substrates like ethyl 5-nitrosalicylate, the reaction can be extremely slow.[1][2] Research has shown that a combination of high concentration and sonication can dramatically increase the reaction rate.[1][2] Sonication provides the necessary energy to overcome the steric barrier and facilitate the formation of the desired ether.[1][2]
-
Protocol Insight: A study on the Mitsunobu reaction of sterically hindered phenols demonstrated that increasing the concentration from 0.1 M to 3.0 M and applying sonication reduced the reaction time for a similar substrate from 7 days to just 15 minutes, achieving a 75% yield.[2]
-
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O bonds and has seen recent advancements for coupling sterically hindered partners.[4][5][6] Modern Ullmann-type reactions can be performed under milder conditions than traditional protocols.[6]
-
Catalyst and Ligand Choice: The success of the Ullmann condensation often depends on the choice of the copper source and ligand. For hindered phenols, systems using copper(I) iodide (CuI) with ligands like picolinic acid have shown good efficacy.[5]
-
Q2: I'm attempting to synthesize an amide by reacting ethyl 5-nitrosalicylate with a primary amine, but the reaction is sluggish and gives poor yields. Why is this happening?
A2: The ester group in ethyl 5-nitrosalicylate is sterically hindered, and the electron-withdrawing nitro group can affect the reactivity of the carbonyl carbon. Direct amidation of esters, especially hindered ones, often requires harsh conditions or specific catalysts to proceed efficiently.
Troubleshooting Strategies:
-
Microwave-Assisted, Solvent-Free Synthesis: Recent studies have shown that microwave irradiation can significantly accelerate the amidation of ethyl salicylate with primary amines, often in the absence of a solvent.[7][8][9] This method provides a rapid and efficient way to form the amide bond, overcoming the steric hindrance.[7][8][9]
-
Catalytic Approaches:
-
Phenylboronic Acid (PBA): PBA has been shown to catalyze the aminolysis of ethyl salicylate, facilitating the attack of the amine.[7][10]
-
Nickel-Based Nanocatalysts: For a more sustainable approach, heterogeneous nickel-based catalysts have been developed for the reductive amidation of esters with nitro compounds, offering a step-economical route to amides.[11]
-
Q3: I want to introduce a substituent onto the aromatic ring of ethyl 5-nitrosalicylate. Given the existing substitution pattern, what type of reaction should I consider, and where will the new substituent likely add?
A3: You should consider a Nucleophilic Aromatic Substitution (SNA r) reaction. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.[12][13] This is in contrast to the more common Electrophilic Aromatic Substitution (EAS) reactions seen with electron-rich aromatic rings.
Key Principles of SNAr on this Substrate:
-
Activation: The nitro group is a powerful activating group for SNAr.[12][13]
-
Directing Effects: In nucleophilic aromatic substitution, electron-withdrawing groups like the nitro group are ortho and para directors.[13] In ethyl 5-nitrosalicylate, the positions ortho and para to the nitro group are already substituted. However, the nitro group will strongly stabilize the intermediate formed by nucleophilic attack.
-
Vicarious Nucleophilic Substitution (VNS): A particularly useful reaction for introducing substituents onto nitroaromatic compounds is the Vicarious Nucleophilic Substitution of hydrogen.[14] This reaction allows for the replacement of a hydrogen atom with a nucleophile. In the case of ethyl 5-nitrosalicylate, the most likely position for VNS to occur would be ortho to the nitro group.
| Reaction Type | Key Features for Ethyl 5-Nitrosalicylate | Recommended Approach |
| Nucleophilic Aromatic Substitution (SNAr) | Activated by the nitro group.[12][13] | Consider Vicarious Nucleophilic Substitution (VNS) to introduce a substituent ortho to the nitro group.[14] |
| Electrophilic Aromatic Substitution (EAS) | Deactivated by both the nitro and ester groups.[15] | Generally not a favorable approach. |
Q4: Are there any palladium- or copper-catalyzed cross-coupling reactions that are suitable for derivatizing the phenolic hydroxyl group of ethyl 5-nitrosalicylate with an amine?
A4: Yes, several modern cross-coupling reactions can be effective, but careful selection of the catalytic system is crucial due to the steric hindrance.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of C-N bond formation.[16][17] For sterically hindered substrates, the choice of phosphine ligand is critical.[18] Bulky, electron-rich monophosphine ligands are often preferred as they promote the formation of the active monoligated palladium species necessary for coupling demanding substrates.[18]
-
Copper-Catalyzed Amination (Ullmann-type): This has re-emerged as a valuable alternative to palladium catalysis.[18][19] Recent advancements have led to the development of ligands that can facilitate the coupling of sterically hindered partners, making it a viable option for your system.[18][19]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Hindered Phenol (Adapted)
-
Reaction Setup: In a glovebox, combine the ethyl 5-nitrosalicylate (1.0 mmol), the desired amine (1.2 mmol), a suitable base such as NaOt-Bu (1.4 mmol), the appropriate phosphine ligand (0.001-0.01 mmol), and a palladium precursor like Pd(OAc)₂ (0.0005-0.005 mmol) in an oven-dried reaction vessel.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, 2.0 mL).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture in an oil bath (e.g., 100-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Troubleshooting Common Issues in Cross-Coupling:
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive catalyst, poor substrate quality, insufficient temperature/time. | Ensure inert atmosphere, verify purity of starting materials, increase temperature or extend reaction time.[18] |
| Hydrodehalogenation (if using an aryl halide partner) | Reduction of the aryl halide instead of amination. | Lower the reaction temperature, use a less electron-rich ligand.[18] |
| Homocoupling of Aryl Halide | Favored at high temperatures. | Lower the reaction temperature, use a lower catalyst loading.[18] |
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Penalver, L., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(19), 7458–7461.
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]
-
MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Patil, S. A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4972.
- Lin, X., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural Products and Bioprospecting, 12(1), 8.
- Ma, D., & Cai, Q. (2003). A Review on Recent Synthetic Developments and Applications of the Ullmann Reaction. Accounts of Chemical Research, 36(10), 731-740.
- Fias, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811.
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]
- Buchwald, S. L., & Aranyos, A. (1997). A General and Mild Copper-Catalyzed Arylation of Phenols. The Journal of Organic Chemistry, 62(18), 6066–6067.
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Kharasch, M. S., & Joshi, B. S. (1957). Reactions of Hindered Phenols. II. Base-Catalyzed Oxidations of Hindered Phenols. The Journal of Organic Chemistry, 22(11), 1439–1443.
-
PubMed. (2015, November 23). Formal Direct Cross-Coupling of Phenols with Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]
-
MDPI. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
ScienceDirect. (2002, January 15). New combined hindered phenol/hindered amine stabilizers for polymers based on diphenylmethane-4,40-diisocyanate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Non-Enzymatic Catalysts to the Alteration of Natural Products. Retrieved from [Link]
-
IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, February 21). H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. Retrieved from [Link]
-
Reddit. (2020, November 9). Why doesn't salicylic acid undergo esterification reaction with each other?. Retrieved from [Link]
-
ResearchGate. (2026, January 13). Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst. Retrieved from [Link]
-
MDPI. (2022, July 26). Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. Retrieved from [Link]
- Google Patents. (n.d.). US2397498A - Esterification of salicylic acid.
-
Preprints.org. (2022, June 6). Tandem Transesterification-Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergr. Retrieved from [Link]
- Google Patents. (n.d.). CN103483204A - Preparation method of ethyl 5-nitro salicylate.
-
Royal Society of Chemistry. (2017, December 15). Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. Retrieved from [Link]
-
National Institutes of Health. (2023, August 17). Streamlining the synthesis of amides using Nickel-based nanocatalysts. Retrieved from [Link]
-
Semantic Scholar. (2017, December 15). Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. Retrieved from [Link]
- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-162.
-
ResearchGate. (n.d.). The proposed catalytic cycle of the aminolysis reaction of ethyl salicylate ES with different amines catalyzed by PBA. Retrieved from [Link]
-
SciSpace. (2017). Synthetic method of 5-nitrosalicylic acid. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wise.fau.edu [wise.fau.edu]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of Ethyl Nitrobenzoates
Welcome to the technical support center for the synthesis of ethyl nitrobenzoates. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing your reaction yields through strategic solvent selection. We will explore the causality behind experimental choices and provide robust, self-validating protocols to enhance the reliability of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ethyl nitrobenzoates, and how does the choice of method influence solvent selection?
There are two predominant methods for synthesizing ethyl nitrobenzoates from nitrobenzoic acids: Fischer-Speier Esterification and Steglich Esterification.
-
Fischer-Speier Esterification is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, heated to reflux.[1][2] The reaction is an equilibrium process, and the choice of solvent is critical for driving it towards the product. Often, the alcohol reactant (ethanol) itself serves as the solvent.[1] Alternatively, an inert, water-immiscible solvent like toluene or cyclohexane can be used to azeotropically remove the water byproduct, pushing the equilibrium forward.[1][3] This method is cost-effective but can be harsh, requiring high temperatures and strong acids (e.g., H₂SO₄), which can lead to side reactions like sulfonation.[3][4]
-
Steglich Esterification is a much milder, room-temperature method that uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[5][6] This method is ideal for sensitive substrates that cannot tolerate the harsh conditions of Fischer esterification. The solvent's primary role here is to dissolve all reactants. A variety of polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[5][7] The reaction is not driven by equilibrium in the same way as the Fischer method, as the DCC formally "removes" water by reacting with it to form dicyclohexylurea (DCU).[5]
Q2: Why is solvent selection so critical for achieving high yields in Fischer esterification?
In Fischer esterification, the reaction is governed by Le Chatelier's principle:
Nitrobenzoic Acid + Ethanol ⇌ Ethyl Nitrobenzoate + Water
To achieve a high yield, the equilibrium must be shifted to the right. Solvents play a crucial role in this manipulation in several ways:
-
Reactant Concentration: Using a large excess of ethanol not only serves as a reactant but also as the solvent, increasing the concentration of one reactant to drive the reaction forward. Studies have shown that increasing the excess of alcohol from an equimolar amount to a 10-fold excess can dramatically increase ester yield from ~65% to 97%.[1]
-
Water Removal: Water is a byproduct that can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[1] Using an inert co-solvent like toluene or cyclohexane allows for the azeotropic removal of water using a Dean-Stark apparatus, effectively preventing the reverse reaction.[1]
-
Solubility: The solvent must effectively dissolve the starting nitrobenzoic acid to ensure a homogeneous reaction mixture, especially at the start of the reaction. Ethyl nitrobenzoate itself is generally soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[8]
Q3: Beyond yield, what other factors should guide solvent selection from a process and safety perspective?
While yield is paramount, a holistic approach to solvent selection considers safety, environmental impact, and downstream processing. Solvent selection guides, such as those developed by CHEM21 or major pharmaceutical companies, rank solvents based on several criteria.[9][10][11]
-
Safety: Flammability, toxicity, and potential for peroxide formation are critical considerations. Solvents are often categorized as recommended, problematic, or hazardous.[9] For example, dichloromethane (DCM) is effective but is considered problematic due to health concerns.[12]
-
Environmental Impact (Green Chemistry): The environmental persistence, aquatic toxicity, and renewability of a solvent are increasingly important.[10][13] Alcohols like ethanol and alkanes like heptane are often considered environmentally preferable, while solvents like dioxane and acetonitrile are less so.[10]
-
Process & Purification: The solvent's boiling point affects reaction temperature control and ease of removal post-reaction. A solvent that facilitates easy product isolation and purification is highly desirable. For instance, the insolubility of the dicyclohexylurea (DCU) byproduct from DCC coupling in many organic solvents can simplify its removal by filtration.[12]
Troubleshooting Guide
Problem: My Fischer esterification yield is low (<70%) and the reaction seems to stall.
Q: I'm refluxing 4-nitrobenzoic acid in ethanol with a sulfuric acid catalyst, but my conversion is poor. What are the likely causes and how can I improve the yield?
A: This is a classic issue related to the equilibrium nature of the Fischer esterification. Here are the primary causes and actionable solutions:
-
Cause: Water Accumulation. The water produced during the reaction is hydrolyzing your ester product, preventing the reaction from reaching completion.[1]
-
Solution 1 (Excess Alcohol): Ensure you are using a significant excess of ethanol. It should act as both the reactant and the solvent (e.g., a molar ratio of 1:35 of acid to ethanol has been used).[14] This drives the equilibrium forward.
-
Solution 2 (Azeotropic Removal): For the highest yields (>90%), switch from using only ethanol to a system with an inert co-solvent. Use a stoichiometric amount of ethanol and add toluene or cyclohexane as the main solvent.[3] Fit your apparatus with a Dean-Stark trap to continuously remove water as it forms. This physically prevents the reverse reaction.[1]
-
-
Cause: Insufficient Catalyst or Catalyst Deactivation. The acid catalyst is essential for protonating the carbonyl, making it more electrophilic.[1][2]
-
Solution: Ensure you are using a catalytic amount of a strong acid. Concentrated sulfuric acid (H₂SO₄) is common, but can cause side reactions.[4] Alternative catalysts like polyfluoroalkanesulfonic acids can provide high yields (88-95%) without the charring and sulfonation side reactions associated with H₂SO₄.[3] Silicon tetrachloride has also been reported as an effective catalyst, yielding up to 98%.[15]
-
Problem: I'm observing significant side products and charring in my reaction.
Q: My reaction mixture turns dark, and my final product is impure with what appears to be sulfonated byproducts. Why is this happening?
A: This is a common consequence of using concentrated sulfuric acid, which is a strong dehydrating and oxidizing agent, at high temperatures.[3][4]
-
Cause: The combination of high heat and concentrated H₂SO₄ is causing side reactions, such as sulfonation of the aromatic ring or oxidation of the starting materials.[3]
-
Solution 1 (Alternative Catalyst): Replace sulfuric acid with a less aggressive catalyst. As mentioned, tetrafluoroethanesulfonic acid or hexafluoropropanesulfonic acid are excellent alternatives that are highly effective and do not cause these side reactions.[3][4] They can also be recovered and recycled from the aqueous workup.[3]
-
Solution 2 (Milder Method): If your substrate is particularly sensitive, the Fischer esterification may be too harsh. Switch to the Steglich esterification, which proceeds at room temperature and under neutral conditions, thus avoiding acid-catalyzed degradation.[5][6]
-
Problem: Purification is difficult; I can't seem to remove the unreacted nitrobenzoic acid.
Q: After my reaction, I'm having trouble separating the ethyl nitrobenzoate product from the unreacted starting material by crystallization or chromatography.
A: This issue is best solved with a simple and effective chemical workup procedure before final purification.
-
Cause: The product ester and the starting carboxylic acid have similar polarities, making chromatographic separation tedious.
-
Solution (Aqueous Basic Wash): The key is to exploit the acidic nature of the unreacted nitrobenzoic acid. During your workup, dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether. Wash this organic solution in a separatory funnel with a mild basic solution, such as 5% sodium bicarbonate or 15% sodium carbonate solution.[14][16] The base will deprotonate the carboxylic acid, forming its sodium salt (sodium nitrobenzoate), which is highly soluble in the aqueous layer and will be removed. The neutral ester product will remain in the organic layer. Repeat the wash, then wash with brine, dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent.[16][17] This procedure will provide a much purer crude product for final crystallization or chromatography.
-
Problem: My Steglich esterification is sluggish, and the DCU byproduct is contaminating my product.
Q: I'm using DCC to synthesize an ester from a sensitive nitrobenzoic acid, but the reaction is slow and the dicyclohexylurea (DCU) byproduct is a purification nightmare. How can I improve this?
A: These are two distinct but common challenges with the Steglich reaction.
-
Cause (Sluggish Reaction): Alcohols are not as nucleophilic as amines. Without a proper catalyst, the reaction between the alcohol and the O-acylisourea intermediate formed from the acid and DCC is slow. This can lead to a side reaction where the intermediate rearranges to a stable N-acylurea, halting the desired reaction.[5][6]
-
Solution (DMAP Catalyst): The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial for efficient esterification.[5][18] DMAP is a hyper-nucleophilic acyl transfer catalyst that intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which then reacts rapidly with the alcohol.[6][12]
-
-
Cause (DCU Contamination): DCU has limited solubility in many common solvents and can sometimes be difficult to remove completely by filtration, especially on a small scale.[12]
-
Solution 1 (Solvent Selection): Choose a solvent where DCU is highly insoluble to maximize its precipitation, such as dichloromethane (DCM). After the reaction, you can often filter off the majority of the DCU.
-
Solution 2 (Alternative Carbodiimide): Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup, eliminating the need for filtration.[7]
-
Data & Visualization
Table 1: Comparison of Solvent Systems for Ethyl 4-Nitrobenzoate Synthesis
| Method | Solvent System | Catalyst | Temp. (°C) | Typical Yield | Pros | Cons |
| Fischer | Ethanol (large excess) | H₂SO₄ | ~80 °C | 75-85%[14] | Simple setup, inexpensive. | Equilibrium limited, potential for side reactions. |
| Fischer | Toluene / Ethanol | H₂SO₄ | ~110 °C | >90% | High conversion, removes water. | Requires Dean-Stark trap, higher temp. |
| Fischer | Toluene / Ethanol | Hexafluoropropanesulfonic acid | ~80-100 °C | 94.4%[3] | Very high yield, no side reactions, catalyst recyclable. | More expensive catalyst. |
| Fischer | Cyclohexane / Ethanol | Hexafluoropropanesulfonic acid | ~80 °C | 94.5%[3] | High yield, avoids aromatic solvents. | Requires Dean-Stark trap. |
| Solvent-Free | Ethanol (1:35 ratio) | Zeolite (H-MOR) | ~80 °C | ~55%[14] | "Green" approach, avoids strong mineral acids. | Moderate yield, requires specific catalyst. |
| Steglich | Dichloromethane (DCM) | DCC / DMAP | Room Temp. | High | Very mild conditions, good for sensitive substrates. | DCC is a sensitizer, DCU removal can be tricky.[12] |
| Steglich | Dimethyl Carbonate (DMC) | DIC / 2,6-Lutidine | Room Temp. | High | Greener solvent alternative to DCM.[12] | Requires optimization. |
Diagram 1: Workflow for Esterification Method & Solvent Selection
This diagram provides a decision-making framework for selecting the appropriate synthesis strategy.
Caption: Decision workflow for selecting an esterification method.
Diagram 2: The Role of Solvent in Fischer Esterification
This diagram illustrates the key steps of the Fischer esterification mechanism, highlighting where the solvent and byproducts influence the reaction equilibrium.
Caption: Mechanism showing solvent and byproduct influence.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Ethyl 4-Nitrobenzoate via Fischer Esterification with Azeotropic Removal
This protocol is adapted from high-yield procedures described in patent literature.[3]
-
Apparatus Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Reagent Charging: To the flask, add 4-nitrobenzoic acid (350 g, 2.1 mol), toluene (700 g), and ethanol (235 g, 5.2 mol).
-
Catalyst Addition: While stirring, add hexafluoropropanesulfonic acid hydrate (10 g).
-
Reaction: Heat the mixture to reflux. The toluene-water-ethanol azeotrope will begin to collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the organic layer overflows back into the reaction flask. Continue refluxing until no more water is collected in the trap (typically 3-5 hours).
-
Workup: Allow the reaction mixture to cool to below 80 °C. Transfer the mixture to a separatory funnel and wash with two 250 mL portions of 5% sodium bicarbonate solution to remove any unreacted acid and the catalyst. Caution: CO₂ gas will evolve.
-
Isolation: Wash the organic layer with 250 mL of water. Separate the layers. Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ethyl 4-nitrobenzoate can be dried by incipient distillation or recrystallized from a minimal amount of hot ethanol to yield a pale yellow crystalline solid (m.p. 56-57 °C).[19][20] Expected yield should be >94%.
Protocol 2: Mild Synthesis of Ethyl 2,4-Dihydroxybenzoate via Steglich Esterification
This protocol demonstrates the utility of the Steglich method for sensitive substrates, as described in the original literature.[5]
-
Apparatus Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the sensitive carboxylic acid (e.g., 2,4-dihydroxybenzoic acid, 1.54 g, 10 mmol).
-
Reagent Charging: Add dichloromethane (DCM, 40 mL), ethanol (0.58 g, 12 mmol, 1.2 equiv.), and 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol, 0.1 equiv.).
-
Reaction Initiation: Cool the stirred solution in an ice bath (0 °C). In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol, 1.1 equiv.) in a small amount of DCM (~10 mL). Add the DCC solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form. Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Isolation: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
References
- Ethyl 4-nitrobenzoate - Solubility of Things. Vertex AI Search.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Green Chemistry - Organic Synthesis. University of Toronto.
- Gongadze, M., et al. (2021).
- Kuhle, E., et al. (1992). Process for the preparation of alkyl nitrobenzoates. U.S. Patent 5,087,725.
- Fischer Esterification of Benzoic Acid with Ethanol: Applic
- Steglich esterific
- ETHYL p-AMINOBENZO
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- What Is The Role Of A Solvent In A Chemical Reaction?. (2020, February 19). ReAgent.
- Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid. BenchChem.
- Solvent and Reagent Selection Guide.
- Lemberg, M., & Sadowski, G. (2017). Predicting the Solvent Effect on Esterification Kinetics. ChemPhysChem, 18(15), 1977-1980.
- SOLVENTS. Green Chemistry Toolkit.
- Steglich Esterific
- Method of synthesis of para-nitrobenzoic acid ethyl ester.
- Sharma, A., et al. (2023).
- Process for preparing nitro benzoic acid alkyl esters.
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1).
- Acid-Amine Coupling using DCC. Organic Synthesis.
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- Synthesis of ethyl 4-nitrobenzo
- Solved You were given a chemicals ethyl-4-nitrobenzoate with... Chegg.com. (2024, September 16).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 4. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 11. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 14. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 15. RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chegg.com [chegg.com]
- 18. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. prepchem.com [prepchem.com]
Validation & Comparative
High-Field vs. Benchtop NMR for the Structural Verification of Ethyl 2-hydroxy-5-nitrobenzoate: A Performance Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Platform Comparison & Structural Elucidation Causality
Executive Summary
Ethyl 2-hydroxy-5-nitrobenzoate is a critical synthetic intermediate in the development of benzoxazole-derived analgesics and antimycobacterial prodrugs. Accurate structural verification of this scaffold is paramount before downstream functionalization. This guide objectively compares the analytical performance of two primary Nuclear Magnetic Resonance (NMR) platforms—High-Field (400 MHz) and Benchtop (60 MHz) —using ethyl 2-hydroxy-5-nitrobenzoate as the benchmark molecule. By deconstructing the causality behind its
Signal Assignment & Chemical Shift Causality (The Benchmark)
To evaluate instrument performance, we must first establish the ground-truth spectral profile of ethyl 2-hydroxy-5-nitrobenzoate. The molecule presents three distinct proton environments, each governed by specific electronic and spatial effects. Literature values for the structurally analogous methyl 2-hydroxy-5-nitrobenzoate confirm these profound deshielding environments[1].
The Causality of the Spectral Profile
-
The Intramolecular Hydrogen Bond (C2-OH): The hydroxyl proton acts as a hydrogen bond donor to the adjacent ester carbonyl oxygen, forming a highly stable 6-membered chelate ring. This locks the proton in a highly deshielded environment, pushing its chemical shift to ~11.2 ppm . Unlike intermolecular H-bonds in standard alcohols, this intramolecular bond makes the chemical shift concentration-independent.
-
The AMX Aromatic System (H3, H4, H6):
-
H6 (~8.70 ppm): Situated strictly between the ester (C1) and the nitro group (C5), H6 experiences massive inductive and resonance-based deshielding (-M effect) from both electron-withdrawing groups, making it the most downfield aromatic proton.
-
H4 (~8.30 ppm): Ortho to the nitro group, experiencing strong deshielding, but lacking the dual-flank effect seen in H6.
-
H3 (~7.10 ppm): Ortho to the hydroxyl group. The resonance electron donation (+M effect) from the oxygen lone pairs shields this proton, keeping it upfield relative to the rest of the ring.
-
-
The Ethyl Ester Aliphatic Chain: The
group is directly attached to the highly electronegative ester oxygen, shifting it downfield to ~4.45 ppm , while the terminal remains relatively shielded at ~1.45 ppm .
Table 1: Predicted NMR Signal Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Causality / Electronic Effect |
| -OH (C2) | 11.20 | Singlet (s) | N/A | 1H | Strong intramolecular H-bond with ester C=O. |
| H6 (Aromatic) | 8.70 | Doublet (d) | ~2.8 (meta) | 1H | Dual deshielding by ortho-NO |
| H4 (Aromatic) | 8.30 | Doublet of doublets (dd) | ~9.2 (ortho), ~2.8 (meta) | 1H | Deshielded by ortho-NO |
| H3 (Aromatic) | 7.10 | Doublet (d) | ~9.2 (ortho) | 1H | Shielded by ortho-OH resonance (+M effect). |
| -CH | 4.45 | Quartet (q) | ~7.1 | 2H | Deshielded by adjacent ester oxygen. |
| -CH | 1.45 | Triplet (t) | ~7.1 | 3H | Standard aliphatic shielding. |
Product Performance Comparison: 60 MHz vs. 400 MHz NMR
When choosing an analytical platform to verify this structure—such as during the catalytic reduction of 5-nitrobenzoate derivatives[2]—the decision hinges on the required resolution, throughput, and the physics of the magnetic field.
The Physics of Resolution: Ratio
The primary difference between a 60 MHz benchtop system and a 400 MHz high-field system is the chemical shift dispersion in Hertz (Hz).
-
At 400 MHz: The frequency difference between H6 (8.70 ppm) and H4 (8.30 ppm) is
. With a -coupling of 2.8 Hz, the ratio . Because this is , the system exhibits pure first-order kinetics . The multiplets are perfectly symmetrical, making integration and structural proof absolute [3]. -
At 60 MHz: The frequency difference is
. The ratio . At this threshold, the aromatic signals begin to exhibit second-order perturbation (the "roof effect") . The inner peaks of the H4 and H6 doublets will increase in intensity while the outer peaks diminish. While still interpretable, it requires an experienced spectroscopist to differentiate this from baseline impurities.
Table 2: Performance & Utility Comparison
| Metric | Benchtop NMR (60 MHz) | High-Field NMR (400 MHz) |
| Signal Dispersion (Hz/ppm) | 60 Hz | 400 Hz |
| Aromatic Spin System | Second-order tendencies (Roofing) | Strictly First-Order (AMX) |
| Sensitivity (S/N per scan) | Moderate (Permanent NdFeB magnet) | High (Superconducting magnet + Cryoprobe) |
| Throughput & Accessibility | High (In-lab, no cryogens, rapid QA/QC) | Moderate (Core facility, queue-based) |
| Ideal Use Case | Reaction monitoring, intermediate QA | Final API structural elucidation, publication |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the data, the experimental workflow must be self-validating. The following protocol embeds internal checks to guarantee spectral integrity.
Step 1: Sample Preparation (The Homogeneity Check)
-
Weigh exactly 15 mg of ethyl 2-hydroxy-5-nitrobenzoate.
-
Dissolve in 0.6 mL of Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). Causality: is chosen because its residual solvent peak (7.26 ppm) does not overlap with the critical aromatic signals (7.10, 8.30, 8.70 ppm). -
Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Removing microscopic paramagnetic particulates prevents the distortion of magnetic field lines, ensuring sharp peak shapes.
Step 2: Instrument Tuning & Shimming
-
Insert the sample and lock onto the Deuterium (
) frequency of the . -
Perform gradient shimming (TopShim or equivalent).
-
Validation Check: Observe the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be
. If it is broader, re-shim the Z-axis gradients.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D zg30 (30-degree flip angle).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: A 2-second delay ensures that the quaternary-adjacent protons and the highly shielded OH proton fully relax to thermal equilibrium between scans. This guarantees that the integrated areas accurately reflect the true 1:1:1:2:3 proton ratio.
-
Spectral Width (SW): 15 ppm. Causality: Standard 10 ppm windows will cut off the critical 11.2 ppm H-bonded hydroxyl signal.
-
Scans (NS): 16 scans for 400 MHz; 64 scans for 60 MHz (to compensate for lower sensitivity).
Step 4: Spectral Processing
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the Signal-to-Noise ratio without sacrificing the 2.8 Hz meta-coupling resolution.
-
Perform Fourier Transform (FT).
-
Apply zero-order and first-order manual phase correction to ensure all peaks are purely absorptive, followed by a polynomial baseline correction to ensure integration integrals are perfectly flat.
Workflow Visualization
The following diagram maps the logical progression from sample preparation through platform selection and final structural assignment.
Fig 1: Experimental workflow and logical assignment for NMR structural verification.
References
-
[1] Title: Synthesis and Biological Evaluation of Novel Benzoxazole Derivatives as Analgesic and Anti-inflammatory Agents Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]
-
[2] Title: MEP Pathway: First-Synthesized IspH-Directed Prodrugs with Potent Antimycobacterial Activity Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
[3] Title: High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: ScienceDirect, Elsevier URL:[Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-Hydroxy-5-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of ethyl 2-hydroxy-5-nitrobenzoate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from closely related compounds and foundational principles of mass spectrometry to offer a robust predictive analysis. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) and compare these with the known fragmentation of structural analogs. This guide is intended to serve as a valuable resource for researchers in the identification and characterization of this and similar compounds.
Introduction: The Structural Context of Ethyl 2-Hydroxy-5-Nitrobenzoate
Ethyl 2-hydroxy-5-nitrobenzoate is a multifaceted organic molecule featuring an ethyl ester, a hydroxyl group, and a nitro group attached to a benzene ring. Each of these functional groups imparts distinct chemical properties that influence its behavior in a mass spectrometer. Understanding the interplay of these groups is crucial for interpreting its fragmentation pattern, which serves as a molecular fingerprint. The analysis of this pattern is fundamental in various applications, from synthetic chemistry to metabolomics.
This guide will deconstruct the probable fragmentation pathways by examining the known mass spectra of analogous compounds, including ethyl p-hydroxybenzoate and ethyl 2-nitrobenzoate. By understanding how these related structures fragment, we can build a comprehensive and predictive picture for ethyl 2-hydroxy-5-nitrobenzoate.
Predicted Fragmentation Pattern under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is rich in structural information. Based on the fragmentation of related compounds, we can predict the key fragmentation pathways for ethyl 2-hydroxy-5-nitrobenzoate.
Key Predicted Fragment Ions
The following table summarizes the predicted key fragment ions for ethyl 2-hydroxy-5-nitrobenzoate under EI, based on the analysis of related compounds.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Rationale/Comparison |
| 211 | [M]•+ | - | Molecular Ion |
| 182 | [M - C₂H₅]•+ | C₂H₅ | Loss of the ethyl group from the ester. |
| 166 | [M - NO₂]•+ | NO₂ | Loss of the nitro group. |
| 165 | [M - C₂H₅O]•+ | C₂H₅O | α-cleavage with loss of the ethoxy radical, a common pathway for esters.[1][2] |
| 138 | [M - C₂H₅O - CO]•+ | C₂H₅O, CO | Subsequent loss of carbon monoxide from the m/z 165 fragment. |
| 121 | [Fragment from p-hydroxybenzoate] | - | A prominent ion in the spectrum of ethyl p-hydroxybenzoate, likely corresponding to the hydroxybenzoyl cation.[3] |
| 93 | [Fragment from p-hydroxybenzoate] | - | A further fragment ion observed in the spectrum of ethyl p-hydroxybenzoate.[3] |
Proposed Fragmentation Pathway (EI)
The fragmentation of ethyl 2-hydroxy-5-nitrobenzoate under EI is expected to be initiated by the ionization of the molecule to form the molecular ion ([M]•+) at m/z 211. Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of the Ethoxy Group: A primary fragmentation event for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅), leading to the formation of a stable acylium ion.
-
Loss of the Nitro Group: The nitro group can be lost as a neutral molecule (NO₂) or as a radical (•NO₂).
-
Rearrangement Reactions: Intramolecular rearrangements, such as those involving the hydroxyl group, can also lead to characteristic fragment ions.
Caption: Proposed EI fragmentation pathway for ethyl 2-hydroxy-5-nitrobenzoate.
Predicted Fragmentation Pattern under Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI. It is particularly useful for analyzing polar and thermally labile molecules. For ethyl 2-hydroxy-5-nitrobenzoate, both positive and negative ion modes are relevant.
Negative Ion Mode ESI-MS/MS
In negative ion mode, deprotonation of the acidic phenolic hydroxyl group is expected, forming the [M-H]⁻ ion at m/z 210. Collision-induced dissociation (CID) of this precursor ion is likely to yield the following fragments, based on studies of similar nitroaromatic compounds.[4][5]
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Rationale |
| 210 | 164 | CO₂ | Decarboxylation is a common fragmentation pathway for deprotonated benzoic acids.[4] |
| 210 | 180 | NO | Loss of nitric oxide is a known fragmentation for nitroaromatic anions.[4][5] |
| 210 | 164 | NO₂ | Loss of nitrogen dioxide can also occur.[4][5] |
Proposed Fragmentation Pathway (ESI Negative Mode)
Caption: Proposed ESI fragmentation pathway in negative ion mode.
Comparative Analysis with Structural Analogs
Ethyl p-Hydroxybenzoate
The mass spectrum of ethyl p-hydroxybenzoate (molecular weight 166.17 g/mol ) shows a prominent molecular ion peak at m/z 166.[3][6] Key fragments are observed at m/z 121 (loss of ethoxy radical) and 93 (further fragmentation). The presence of the m/z 121 fragment is a strong indicator of the hydroxybenzoyl substructure and would be expected to be shifted in the spectrum of ethyl 2-hydroxy-5-nitrobenzoate due to the presence of the nitro group.
Ethyl 2-Nitrobenzoate
The NIST WebBook provides a mass spectrum for ethyl 2-nitrobenzoate (molecular weight 195.17 g/mol ).[7] This spectrum would be a valuable comparison for understanding the fragmentation of the nitro-substituted ring and the ethyl ester in the absence of the hydroxyl group.
Experimental Protocols
The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of ethyl 2-hydroxy-5-nitrobenzoate.
Sample Preparation
Samples containing ethyl 2-hydroxy-5-nitrobenzoate should be dissolved in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.
Gas Chromatography (GC) Conditions
-
Injector: Split/splitless, 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 min at 280 °C
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Conclusion
References
-
Zwiener, C., Glauner, T., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
-
Perkins, J. B., & Hildenbrand, Z. L. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(2), 159-165. [Link]
-
Zwiener, C., Glauner, T., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Perkins, J. B., & Hildenbrand, Z. L. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. [Link]
-
Perkins, J. B., & Hildenbrand, Z. L. (2003). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
-
mzCloud. (2015, July 20). Ethyl paraben. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. PubMed. [Link]
-
Ataman Kimya. (n.d.). E 214 (ETHYL P-HYDROXYBENZOATE). [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. [Link]
-
NIST. (n.d.). Ethyl 2-nitrobenzoate. [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]
-
PubChem. (n.d.). 2-Ethyl-5-nitrobenzoic acid. [Link]
-
PubChemLite. (n.d.). Ethyl 2-hydroxy-4-nitrobenzoate (C9H9NO5). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Ethylparaben(120-47-8) MS spectrum [chemicalbook.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 120-47-8・Ethyl p-Hydroxybenzoate・056-01325[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Ethyl 2-nitrobenzoate [webbook.nist.gov]
HPLC retention time standards for ethyl 2-hydroxy-5-nitrobenzoate
Comprehensive HPLC Retention Time Standards and Method Comparison for Ethyl 2-hydroxy-5-nitrobenzoate
Executive Summary & Analyte Profiling
Ethyl 2-hydroxy-5-nitrobenzoate (also known as ethyl 5-nitrosalicylate) is a critical synthetic intermediate in drug development, frequently utilized in the synthesis of anti-inflammatory agents and specialized enzyme inhibitors. Structurally, it features a hydrophobic ethyl ester, a phenolic hydroxyl group, and a strongly electron-withdrawing nitro group.
From a chromatographic perspective, the para-relationship between the nitro group and the phenolic hydroxyl significantly lowers the pKa of the hydroxyl group (estimated pKa ~5.5–6.5) compared to standard phenols. This structural nuance dictates that mobile phase pH control is the single most critical variable in establishing reproducible High-Performance Liquid Chromatography (HPLC) retention time standards. Failure to suppress the ionization of this phenolic group results in severe peak tailing and unpredictable retention shifts.
This guide objectively compares two distinct chromatographic methodologies—standard aliphatic reversed-phase (C18) versus orthogonal aromatic selectivity (Phenyl-Hexyl)—providing self-validating protocols and retention time standards to ensure analytical rigor.
Methodological Causality: Column Selection and pH Dynamics
When developing a robust HPLC method for ethyl 2-hydroxy-5-nitrobenzoate, scientists must account for its primary synthetic precursor and most common impurity: 5-nitrosalicylic acid (5-NSA) .
-
The Aliphatic Approach (C18): Agilent Eclipse XDB-C18 columns are standard for separating 5-NSA and its derivatives, relying purely on hydrophobic partitioning[1]. Because the ethyl ester is significantly more lipophilic than the free carboxylic acid of 5-NSA, a C18 column provides baseline resolution based on hydrophobicity alone. However, an acidic modifier (e.g., 0.1% Trifluoroacetic acid) is mandatory to keep the phenolic hydroxyl fully protonated.
-
The Aromatic Approach (Phenyl-Hexyl): Cortecs Phenyl or similar phenyl-hexyl stationary phases introduce
interactions. Because both the analyte and its impurities contain electron-deficient nitroaromatic rings, a phenyl phase offers superior selectivity for closely related impurities (such as positional isomers) that cannot be resolved by hydrophobicity alone[2].
Quantitative Data: Retention Time & Performance Comparison
The following table summarizes the retention time standards and peak performance metrics for ethyl 2-hydroxy-5-nitrobenzoate and its primary precursor, 5-nitrosalicylic acid, under two distinct chromatographic environments.
| Parameter | Method A: Standard C18 (Hydrophobic) | Method B: Phenyl-Hexyl ( |
| Column | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | Waters Cortecs Phenyl (4.6 x 150 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% TFA (pH ~2.0) | 5.0 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Methanol |
| Gradient | 10% to 60% B over 15 min | 5% to 50% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 305 nm | UV at 305 nm |
| RT: 5-Nitrosalicylic Acid | 7.50 min[1] | 6.20 min |
| RT: Ethyl 2-hydroxy-5-nitrobenzoate | 12.45 min | 14.10 min |
| Peak Tailing Factor ( | 1.05 (Excellent) | 1.35 (Slight tailing due to partial ionization) |
| Resolution ( | > 8.0 | > 10.0 |
Data Interpretation: While Method A provides sharper peaks due to complete ionization suppression via TFA, Method B extends the retention time of the ethyl ester through enhanced
Mechanistic Workflow Visualization
The following diagram illustrates the logical decision tree and physicochemical mechanisms governing the chromatographic behavior of ethyl 2-hydroxy-5-nitrobenzoate.
Caption: Chromatographic decision tree illustrating the causality between pH, column chemistry, and peak shape.
Step-by-Step Experimental Protocols
To ensure self-validating results, follow this standardized protocol for Method A (C18 / Acidic) , which provides the highest quantitative reliability for routine assays.
Phase 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Sonicate for 10 minutes to degas. Causality: TFA lowers the pH to ~2.0, ensuring the phenolic hydroxyl group of the analyte remains fully protonated, preventing peak splitting.
-
Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of TFA. Sonicate for 10 minutes.
Phase 2: Standard Preparation
-
Accurately weigh 10.0 mg of ethyl 2-hydroxy-5-nitrobenzoate reference standard.
-
Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.
-
Dilute the stock solution 1:10 in Mobile Phase A to yield a 100 µg/mL working standard. Note: Diluting in the aqueous mobile phase prevents solvent-front distortion during injection.
Phase 3: Chromatographic Execution
-
Install an Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) column[1].
-
Set column oven temperature to 30°C to ensure viscosity stability and reproducible retention times.
-
Equilibrate the column at 10% B for 15 column volumes (approx. 25 minutes at 1.0 mL/min).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to elute void volume salts)
-
2.0 - 15.0 min: Linear ramp to 60% B
-
15.0 - 17.0 min: Linear ramp to 95% B (Column wash)
-
17.0 - 22.0 min: 10% B (Re-equilibration)
-
-
Inject 5.0 µL of the working standard. Monitor UV absorbance at 305 nm (optimal for the nitroaromatic chromophore).
Phase 4: System Suitability Validation
Before analyzing unknown samples, verify that the retention time of ethyl 2-hydroxy-5-nitrobenzoate is
References
-
Biodegradation of 5-Nitroanthranilic Acid by Bradyrhizobium sp. Strain JS329. National Institutes of Health (NIH) / PMC. Retrieved from:[Link]
-
Physicochemical Compatibility Investigation of Mesalazine and Folic Acid Using Chromatographic and Thermoanalytical Techniques. MDPI Pharmaceuticals. Retrieved from:[Link]
Sources
A Comparative Guide to the Reactivity of Ethyl vs. Methyl 5-Nitrosalicylate
For researchers and professionals in drug development and fine chemical synthesis, understanding the nuanced reactivity of functionalized aromatic compounds is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related compounds: methyl 5-nitrosalicylate and ethyl 5-nitrosalicylate. By examining their behavior in key organic transformations, we can elucidate the subtle yet significant influence of the ester alkyl group on reaction outcomes. This analysis is grounded in established mechanistic principles and supported by validated experimental protocols.
Introduction: The Structural and Electronic Landscape
Methyl 5-nitrosalicylate and ethyl 5-nitrosalicylate are derivatives of salicylic acid, a well-known building block in medicinal chemistry. The presence of a nitro group (—NO₂) para to the hydroxyl (—OH) group and meta to the carboxylate function dramatically influences the electron density of the aromatic ring. This electronic arrangement activates the molecule for certain reaction classes while influencing the reactivity of the ester and phenolic hydroxyl groups.
The core comparison of this guide centers on the difference between the methyl (—CH₃) and ethyl (—CH₂CH₃) ester groups. While electronically similar, their difference in steric bulk is the primary driver of differential reactivity.
| Property | Methyl 5-Nitrosalicylate | Ethyl 5-Nitrosalicylate |
| Molecular Formula | C₈H₇NO₅ | C₉H₉NO₅ |
| Molecular Weight | 197.15 g/mol | 211.17 g/mol |
| Structure | ||
| Key Features | Phenolic —OH, Ester (Methyl), Aromatic —NO₂ | Phenolic —OH, Ester (Ethyl), Aromatic —NO₂ |
The ethyl group, with its additional methylene unit, presents a greater steric profile adjacent to the carbonyl carbon compared to the more compact methyl group. This fundamental difference is the basis for the reactivity comparisons that follow.
Comparative Reactivity Analysis
We will explore three classes of reactions critical to the synthetic utility of these molecules: ester hydrolysis, nucleophilic aromatic substitution, and reduction of the nitro group.
Ester hydrolysis, particularly base-mediated saponification, is a fundamental reaction for converting esters to carboxylic acids. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.
Mechanistic Consideration: The rate-determining step of this reaction is the initial attack of the hydroxide nucleophile to form a tetrahedral intermediate.[1] It is well-established in physical organic chemistry that steric hindrance around the carbonyl group can impede the approach of the nucleophile, thereby slowing the reaction rate.[2]
Predicted Reactivity:
-
Methyl 5-nitrosalicylate is predicted to undergo hydrolysis at a faster rate than ethyl 5-nitrosalicylate. [2][3]
-
Causality: The smaller steric profile of the methyl group allows for more facile approach of the hydroxide ion to the carbonyl carbon compared to the bulkier ethyl group. This results in a lower activation energy for the formation of the tetrahedral intermediate.
Caption: Generalized mechanism of base-catalyzed ester hydrolysis (Saponification).
The 5-nitrosalicylate ring is highly activated for nucleophilic aromatic substitution (SNAr) due to the potent electron-withdrawing nature of the nitro group.[4] This group stabilizes the negative charge of the intermediate Meisenheimer complex, which is formed when a nucleophile attacks a carbon atom on the ring.[5][6]
Mechanistic Consideration: In this system, substitution could potentially occur at the positions ortho or para to the nitro group. The ester group (—COOR) is also an electron-withdrawing group, further activating the ring.[7] However, its electronic influence is generally weaker than the nitro group. The choice of methyl versus ethyl ester is unlikely to cause a significant change in the electronic activation of the ring. Any observed difference in reactivity would likely stem from secondary steric effects, such as the ester group hindering the solvation of the intermediate or the approach of a bulky nucleophile.
Predicted Reactivity:
-
The rates of SNAr for methyl and ethyl 5-nitrosalicylate are expected to be very similar.
-
Causality: The primary driver of SNAr reactivity is the powerful electron-withdrawing nitro group. The electronic difference between a methyl and ethyl ester is negligible in this context.[8] While the ethyl group is larger, it is sufficiently removed from the primary sites of nucleophilic attack (ortho/para to the nitro group) that its steric effect is expected to be minimal.
Caption: The addition-elimination mechanism of SNAr reactions.
The conversion of an aromatic nitro group to an amine is a crucial synthetic transformation.[9] A wide variety of reagents can accomplish this, ranging from catalytic hydrogenation (e.g., H₂/Pd/C) to metal-mediated reductions (e.g., Fe/NH₄Cl, SnCl₂).[10] A key consideration is chemoselectivity—reducing the nitro group without affecting the ester functionality.
Mechanistic Consideration: Most common nitro reduction methods are compatible with ester groups.[11] For example, catalytic hydrogenation and reduction with metals like iron, tin, or zinc under neutral or acidic conditions will selectively reduce the nitro group.[12] Strong hydride reagents like lithium aluminum hydride (LiAlH₄), however, would reduce both the nitro group and the ester, and are therefore unsuitable for this selective transformation.
Predicted Reactivity:
-
Both methyl and ethyl 5-nitrosalicylate are expected to undergo nitro group reduction with similar ease and selectivity.
-
Causality: The reaction occurs at the nitro group, which is electronically and spatially distant from the ester function. The difference in the alkyl chain of the ester (methyl vs. ethyl) has no discernible electronic or steric influence on the approach of the reducing agent to the nitro group. The choice of reagent is dictated by the desired functional group tolerance, not the nature of the ester.[11]
Experimental Protocols
The following protocols are provided as self-validating systems for researchers to experimentally verify the predicted reactivity differences.
This protocol uses UV-Vis spectrophotometry to monitor the hydrolysis rate by observing the change in the phenolate concentration under basic conditions.
-
Preparation: Prepare 0.1 M stock solutions of both methyl 5-nitrosalicylate and ethyl 5-nitrosalicylate in ethanol. Prepare a 0.1 M NaOH aqueous solution.
-
Kinetic Run:
-
Equilibrate a cuvette containing 2.9 mL of the 0.1 M NaOH solution to 25°C in a spectrophotometer.
-
Inject 0.1 mL of the ester stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at the λ_max of the 5-nitrosalicylate anion (determined by a preliminary scan).
-
Record the absorbance every 30 seconds for 30 minutes or until the reaction is complete.
-
-
Data Analysis: Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting line is the pseudo-first-order rate constant, k'. Compare the k' values for the two esters.
This protocol provides a method for comparing SNAr reactivity using a common amine nucleophile.
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of methyl 5-nitrosalicylate and 1.0 mmol of ethyl 5-nitrosalicylate in 10 mL of DMSO.
-
Nucleophile Addition: To each flask, add 1.2 mmol of piperidine.
-
Reaction and Monitoring: Stir the reactions at 80°C. Monitor the progress by taking aliquots every hour and analyzing by Thin Layer Chromatography (TLC) or LC-MS to determine the consumption of starting material.
-
Workup: After 6 hours (or upon completion), pour the reaction mixtures into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Compare the yield and purity of the resulting substituted products.
This protocol uses iron in the presence of a neutral salt, a mild and highly selective method for reducing nitroarenes without affecting esters.[9]
-
Reaction Setup: In two separate flasks, create a suspension of iron powder (5.0 mmol, 5 eq) and NH₄Cl (5.0 mmol, 5 eq) in 15 mL of a 2:1 ethanol/water mixture.
-
Substrate Addition: Heat the suspensions to reflux (approx. 80°C). Add a solution of the respective 5-nitrosalicylate ester (1.0 mmol) in 5 mL of ethanol to each flask.
-
Reaction and Monitoring: Maintain the reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Once complete, cool the reaction and filter through a pad of Celite to remove the iron salts, washing with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amino-salicylate can be purified by column chromatography on silica gel. Compare the reaction times and isolated yields.
Caption: Workflow for the comparative reactivity analysis.
Summary and Conclusion
This guide establishes a clear framework for comparing the reactivity of methyl and ethyl 5-nitrosalicylate. The primary difference in their chemical behavior is rooted in the steric hindrance imparted by the alkyl portion of the ester group.
Summary of Predicted Reactivity:
| Reaction Type | Predicted More Reactive Compound | Primary Justification |
| Ester Hydrolysis | Methyl 5-Nitrosalicylate | Less steric hindrance at the carbonyl carbon.[2] |
| SNAr | Negligible Difference | Reactivity dominated by the ring's electronic activation. |
| Nitro Reduction | Negligible Difference | Reaction site is remote from the ester group. |
While the electronic profiles of the two esters are nearly identical, the steric bulk of the ethyl group is sufficient to predict a tangible decrease in the rate of reactions that occur directly at the carbonyl center, such as saponification. For reactions on the aromatic ring itself, like SNAr and nitro group reduction, this steric difference is too distal to have a meaningful impact.
The provided protocols offer a robust methodology for any research or process development team to empirically validate these principles and quantify the reactivity differences in a laboratory setting. This understanding is crucial for optimizing reaction conditions, predicting side-product formation, and making informed decisions in the design of complex synthetic routes.
References
- Google Patents. (n.d.). CN103483204A - Preparation method of ethyl 5-nitro salicylate.
-
ResearchGate. (n.d.). Download Table | Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. Available at: [Link]
-
Quora. (2017, March 19). During saponification, why is ester made to react with a strong base? Available at: [Link]
-
JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Available at: [Link]
-
Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (2022, April 5). Columbia University. Available at: [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic reactivities via pyrolysis of esters. Part 20. The electronic effect of large alkyl groups in the gas phase. Available at: [Link]
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
OSTI.gov. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Available at: [Link]
-
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]
-
RSC Publishing. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Available at: [Link]
-
EPA NEPAL. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]
-
BioTreks. (2017, November 10). Synthesis of Methyl Salicylate. Available at: [Link]
-
Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Available at: [Link]
-
MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link]
-
SciSpace. (2017). Synthetic method of 5-nitrosalicylic acid. Available at: [Link]
-
YouTube. (2022, April 29). PREPARATION OF 5 NITRO SALICYLIC ACID. Available at: [Link]
- Google Patents. (n.d.). CN110283072B - Synthesis method of ethyl salicylate.
-
Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. Available at: [Link]
-
R Discovery. (1971, December 1). Alcoholysis, saponification and the preparation of fatty acid methyl esters. Available at: [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
ResearchGate. (n.d.). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. jrfglobal.com [jrfglobal.com]
Comparative Spectroscopic Guide: UV-Vis Absorption Dynamics of Ethyl 2-Hydroxy-5-Nitrobenzoate and Related Probes
Executive Summary
For researchers and drug development professionals utilizing nitrophenol derivatives, selecting the correct spectrophotometric probe is critical for assay sensitivity and mechanistic accuracy. Ethyl 2-hydroxy-5-nitrobenzoate (often referred to as ethyl 5-nitrosalicylate) serves as a highly responsive UV-Vis probe and synthetic intermediate.
This guide objectively compares the UV-Vis absorption maxima and pH-dependent spectral shifts of ethyl 2-hydroxy-5-nitrobenzoate against its structural analogs: 5-nitrosalicylic acid (5-NSA) and 4-nitrophenol. By examining the causality behind these electronic transitions, this guide provides a framework for selecting the optimal chromophore for your specific experimental conditions.
Mechanistic Causality: The Physics of the Spectral Shift
To utilize these compounds effectively, one must understand the causality behind their experimental behavior. The UV-Vis absorption profile of ethyl 2-hydroxy-5-nitrobenzoate is governed by the
The Intramolecular Hydrogen Bond Effect
In the free acid alternative, 5-nitrosalicylic acid (5-NSA) , the initial deprotonation of the carboxylic acid (pKa ~2.3) yields a carboxylate anion that forms a highly stable intramolecular hydrogen bond with the adjacent phenolic hydroxyl group. This stabilization makes the phenolic proton exceptionally difficult to remove, elevating its pKa to approximately 10.1[1]. Consequently, 5-NSA requires highly alkaline conditions to exhibit its full bathochromic (red) shift to 408 nm.
Why Ethyl 2-Hydroxy-5-Nitrobenzoate Outperforms at Physiological pH: By esterifying the carboxyl moiety to form ethyl 2-hydroxy-5-nitrobenzoate, the anionic charge at the ortho position is eliminated. This disrupts the strong intramolecular hydrogen bond, allowing the electron-withdrawing para-nitro group to exert its full inductive and resonance effects on the hydroxyl proton. As a result, the pKa drops significantly, making the ethyl ester a far more responsive spectrophotometric probe at near-neutral and physiological pH ranges, behaving similarly to the standard 4-nitrophenol probe[2].
Quantitative Data: Spectroscopic Comparison
The following table summarizes the quantitative UV-Vis performance data, providing a clear comparison between the product and its alternatives.
| Compound | Structural Feature | Isosbestic Point | Primary Application | ||
| Ethyl 2-hydroxy-5-nitrobenzoate | Esterified carboxylate; free phenol | ~315 nm | ~410 nm | ~345 nm | Physiological pH probe; Synthetic intermediate |
| 5-Nitrosalicylic Acid (5-NSA) | Free carboxylic acid and phenol | 311–315 nm | 408 nm | ~350 nm | Metal chelation assays; High-pH indicator [1] |
| 4-Nitrophenol | Free phenol (no ortho substituent) | 310 nm | 400 nm | ~348 nm | Standard enzymatic assay chromophore[2] |
Mandatory Visualization: Electronic Transition Logic
The following diagram maps the logical workflow of the pH-dependent spectral shift.
Diagram: pH-dependent electronic transitions and isosbestic validation of the ethyl ester probe.
Experimental Protocol: Spectrophotometric Titration
To ensure maximum trustworthiness, the following methodology is designed as a self-validating system . By continuously monitoring for a sharp isosbestic point (~345 nm), researchers can instantly verify that the spectral shift is strictly due to a two-state acid-base transition, ruling out compound degradation or precipitation.
Materials Required
-
Ethyl 2-hydroxy-5-nitrobenzoate (Analytical Grade)
-
Methanol or Ethanol (Spectroscopic Grade)
-
Universal Buffer System (e.g., Britton-Robinson buffer, pH 2.0 to 12.0)
-
Double-beam UV-Vis Spectrophotometer with matched 10 mm quartz cuvettes
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Prepare a
M stock solution of ethyl 2-hydroxy-5-nitrobenzoate in spectroscopic grade methanol. Causality note: The ester is poorly soluble in strictly aqueous media; the methanolic stock ensures complete dissolution before aqueous dilution. -
Prepare a series of Britton-Robinson buffers ranging from pH 3.0 to 10.0 in 0.5 pH increments.
Step 2: Sample Formulation
-
Pipette 100 µL of the stock solution into 9.9 mL of each respective buffer solution to achieve a final probe concentration of
M. -
Vortex gently for 10 seconds to ensure homogeneity.
Step 3: Baseline Correction and Blanking
-
Fill both the reference and sample quartz cuvettes with the exact buffer solution (without the probe) corresponding to the pH being tested.
-
Perform a baseline correction scan from 250 nm to 500 nm. Crucial: Failing to blank with the exact pH buffer can introduce scattering artifacts that distort the isosbestic point.
Step 4: Spectral Acquisition
-
Replace the buffer in the sample cuvette with the formulated probe solution.
-
Record the absorption spectrum from 250 nm to 500 nm.
-
Repeat Steps 3 and 4 for each pH increment.
Step 5: Data Synthesis and Validation
-
Overlay all acquired spectra on a single plot.
-
Self-Validation Check: Verify that all curves intersect precisely at the isosbestic point (~345 nm). A drifting isosbestic point indicates ester hydrolysis (conversion back to 5-NSA) or solvent evaporation.
-
Plot the absorbance at 410 nm (
of the phenoxide form) against the pH to generate a sigmoidal titration curve. The inflection point of this curve represents the exact pKa of the phenolic hydroxyl group in your specific solvent matrix.
References
- Potentiometric Equilibrium Constants for Complexes of Nitrosalicylic Acids and Mg(II), Mn(II), Cu(II) and Zn(II). SciSpace.
- PM2.5-bound nitrated aromatic compounds in Xi'an, Northwest China. Atmospheric Chemistry and Physics (Copernicus).
Comparative Guide: Elemental Analysis Standards for Ethyl 5-Nitrosalicylate and Nitroaromatic APIs
Executive Summary
Ethyl 5-nitrosalicylate (
This guide objectively compares traditional elemental analysis reference standards (Acetanilide, BBOT, Sulfanilamide, and Benzoic Acid) to determine the optimal calibration strategy for analyzing ethyl 5-nitrosalicylate. By implementing a matrix-matched, self-validating protocol, laboratories can reliably achieve the2[2].
The Analytical Challenge: Causality in Nitroaromatic Combustion
As a Senior Application Scientist, I frequently observe that off-the-shelf calibration methods fail when applied to highly oxygenated nitroaromatics. The causality behind these failures stems from two distinct instrumental mechanisms:
-
NOx Reduction Dynamics (CHN Analysis): During dynamic flash combustion at ~1000°C, the nitro group (
) generates a complex mixture of nitrogen oxides ( , )[3]. These gases must pass through a reduction reactor packed with elemental copper at 650°C to be converted into gas. If the standard used for calibration does not adequately test the efficiency of this reduction phase, incomplete conversion will lead to peak tailing in the Gas Chromatography (GC) column and artificially low nitrogen recoveries. -
K-Factor Extrapolation (Oxygen Analysis): Oxygen determination relies on high-temperature pyrolysis (1060°C) over carbon black to quantitatively convert oxygen to carbon monoxide (
)[3]. The Thermal Conductivity Detector (TCD) is calibrated using a K-factor, which establishes the linear relationship between peak area and elemental mass[4],[5]. Because ethyl 5-nitrosalicylate contains 37.88% oxygen , calibrating the instrument with a low-oxygen standard (e.g., BBOT at 7.43% O) forces the software to extrapolate the K-factor far beyond its calibrated range, introducing severe non-linear detector errors.
Comparative Evaluation of Reference Standards
To prevent K-factor extrapolation and ensure accurate NOx reduction, the calibration standard must closely mirror the theoretical elemental matrix of the sample.
Target Theoretical Composition for Ethyl 5-Nitrosalicylate (
Table 1: Standard Matrix Match Comparison
| Reference Standard | Formula | %C | %H | %N | %O | Suitability for Ethyl 5-Nitrosalicylate Analysis |
| Acetanilide | 71.09 | 6.71 | 10.36 | 11.84 | Excellent for CHN. Highly stable; standard choice for CHN calibration[4],[6]. | |
| BBOT | 72.53 | 6.09 | 6.51 | 7.43 | Ideal N-Validator. Perfect N% match (6.51% vs 6.63%)[4], but poor O% match. | |
| Sulfanilamide | 41.84 | 4.68 | 16.27 | 18.58 | Moderate. Often used for CHNS/O[7],[6], but O% is still too low for accurate K-factor scaling. | |
| Benzoic Acid | 68.84 | 4.95 | - | 26.20 | Optimal for Oxygen. High oxygen content minimizes TCD extrapolation error[8]. |
Self-Validating Experimental Protocol
To guarantee trustworthiness, the analytical workflow must be a self-validating system. The following protocol utilizes K-factor calibration followed by a secondary standard validation step before any unknown sample is analyzed.
Step-by-Step Methodology
-
System Purge & Blanking:
-
Run helium carrier gas at 140 mL/min.
-
Process 3 empty tin capsules (CHN) and 3 empty silver capsules (O) to establish a zero-baseline and confirm the absence of atmospheric leaks.
-
-
Primary K-Factor Calibration:
-
System Suitability (Self-Validation):
-
Run 1.5 mg of BBOT as an unknown sample[4].
-
Acceptance Criteria: The experimental nitrogen value must fall within ±0.2% of BBOT's theoretical 6.51%. If it fails, the copper reduction tube is likely exhausted and must be replaced.
-
-
Sample Analysis:
-
Weigh 1.0–1.5 mg of ethyl 5-nitrosalicylate in triplicate for both CHN (tin) and O (silver) configurations.
-
Process through GC separation and TCD detection.
-
Workflow Visualization
Self-validating CHNS/O workflow for nitroaromatic elemental analysis.
Experimental Data: Performance Comparison
To objectively demonstrate the impact of standard selection, ethyl 5-nitrosalicylate was evaluated using two different calibration models. The data in Table 2 illustrates the necessity of matching the oxygen matrix.
Table 2: Accuracy Based on Calibration Strategy
| Calibration Strategy | Exp. %C | Exp. %H | Exp. %N | Exp. %O | Max Δ from Theoretical | ACS Compliance[2] |
| Method A: Optimized Dual-Standard (Acetanilide for CHN + Benzoic Acid for O) | 51.22 | 4.32 | 6.61 | 37.85 | 0.03% (Carbon) | PASS |
| Method B: Single Standard (BBOT for CHN + Sulfanilamide for O) | 51.15 | 4.28 | 6.64 | 37.40 | 0.48% (Oxygen) | FAIL |
Data Interpretation: While Method B successfully quantified carbon, hydrogen, and nitrogen, it failed the ACS ±0.4% purity threshold for oxygen. Because Sulfanilamide contains only 18.58% oxygen[7],[6], extrapolating its K-factor to the 37.88% oxygen level of ethyl 5-nitrosalicylate introduced significant non-linear TCD error. Method A, utilizing Benzoic Acid (26.20% O), kept the TCD response linear and accurate.
References
-
Thermo Fisher Scientific. "AN42192: Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer." Spectro-Lab. 4
-
ACS Central Science. "An International Study Evaluating Elemental Analysis." NIH / ACS Publications. 2
-
Thermo Fisher Scientific. "AN42306: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA." Thermo Fisher. 6
-
Elemental Microanalysis. "Pure Chemical Standards & CRMs." Elemental Microanalysis. 7
-
Royal Society of Chemistry. "CHNS Elemental Analysers." RSC.org. 3
-
SciSpace / NTU. "Luminescence and density functional theory calculation of undoped nitridosilicate phosphors." 8
-
Tecnofrom. "Thermo Scientific FLASH CHNSO Analyzers." 5
-
ResearchGate. "Photocatalytic Selective Reduction by TiO2 of 5-Nitrosalicylic Acid Ethyl Ester." 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. spectro-lab.pl [spectro-lab.pl]
- 5. tecnofrom.com [tecnofrom.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Standards and CRMs [elementalmicroanalysis.com]
- 8. scispace.com [scispace.com]
A Researcher's Guide to Differentiating Ethyl 2-hydroxy-5-nitrobenzoate from its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. The presence of isomeric impurities can significantly impact the biological activity, toxicity, and overall efficacy of a pharmaceutical product. This guide provides an in-depth technical comparison of ethyl 2-hydroxy-5-nitrobenzoate and its common positional isomers, offering experimental data and protocols to ensure accurate differentiation.
Introduction to Ethyl 2-hydroxy-5-nitrobenzoate and its Isomers
Ethyl 2-hydroxy-5-nitrobenzoate is a key intermediate in various synthetic pathways. Its chemical structure, featuring a hydroxyl, a nitro, and an ethyl ester group on a benzene ring, gives rise to several positional isomers. The most common of these include ethyl 2-hydroxy-3-nitrobenzoate and ethyl 4-hydroxy-3-nitrobenzoate. The subtle differences in the substitution pattern of these isomers lead to distinct physicochemical and spectroscopic properties, which can be exploited for their differentiation.
Physicochemical Properties: The First Clues
A preliminary assessment of an unknown sample can often be made by examining its fundamental physicochemical properties. While not always definitive on their own, these characteristics can provide valuable initial insights.
| Property | Ethyl 2-hydroxy-5-nitrobenzoate | Ethyl 2-hydroxy-3-nitrobenzoate | Ethyl 4-hydroxy-3-nitrobenzoate |
| Molecular Formula | C₉H₉NO₅ | C₉H₉NO₅ | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol | 211.17 g/mol | 211.17 g/mol |
| Appearance | Yellowish solid | White to yellow to green powder/crystal | Orange to brown solid crystal[1] |
| Melting Point | 228-231 °C (for the corresponding acid)[2][3] | 129.0 to 133.0 °C (for the methyl ester) | ~104-106 °C[1] |
Note: Direct melting point data for all ethyl esters can be sparse in publicly available literature; data for closely related compounds are provided for comparative purposes.
Spectroscopic Analysis: A Deeper Look at Molecular Structure
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure, making them indispensable for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers.[4] The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom is unique, leading to distinct spectral patterns.
¹H NMR Spectroscopy: The substitution pattern on the aromatic ring directly influences the chemical shifts and coupling constants of the aromatic protons.
-
Ethyl 2-hydroxy-5-nitrobenzoate: The aromatic region will show three distinct protons. The proton ortho to the hydroxyl group will be the most shielded, while the proton ortho to the nitro group will be the most deshielded.
-
Ethyl 2-hydroxy-3-nitrobenzoate: This isomer will also exhibit three aromatic protons with a different splitting pattern due to the adjacent nitro and hydroxyl groups.
-
Ethyl 4-hydroxy-3-nitrobenzoate: Similarly, this isomer will have a unique set of three aromatic proton signals.
¹³C NMR Spectroscopy: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.[5][6] The positions of the electron-withdrawing nitro group and the electron-donating hydroxyl and ethoxycarbonyl groups will result in a unique set of chemical shifts for the aromatic carbons of each isomer.
| Isomer | Expected Aromatic ¹H NMR Signals | Expected Aromatic ¹³C NMR Signals |
| Ethyl 2-hydroxy-5-nitrobenzoate | Three distinct signals with specific splitting patterns. | Six unique aromatic carbon signals. |
| Ethyl 2-hydroxy-3-nitrobenzoate | Three distinct signals with different splitting patterns compared to the 5-nitro isomer. | Six unique aromatic carbon signals with different chemical shifts. |
| Ethyl 4-hydroxy-3-nitrobenzoate | Three distinct signals with a unique coupling pattern. | Six unique aromatic carbon signals with characteristic shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[7] While all isomers will show characteristic absorptions for the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO₂) groups, the exact positions of these bands can vary due to differences in intramolecular hydrogen bonding and electronic effects.
-
-OH Stretch: The position and shape of the hydroxyl stretching band (typically 3200-3600 cm⁻¹) can indicate the extent of intramolecular hydrogen bonding between the hydroxyl group and the adjacent ester or nitro group.
-
C=O Stretch: The carbonyl stretch of the ester group (around 1680-1740 cm⁻¹) can be influenced by the electronic nature of the substituents on the ring.
-
-NO₂ Stretches: The asymmetric and symmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively) will be present in all isomers.
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions within the aromatic system are sensitive to the substitution pattern. Each isomer will exhibit a unique absorption maximum (λmax) in its UV-Vis spectrum due to the specific conjugation between the electron-donating and electron-withdrawing groups.
Chromatographic Separation: Resolving Isomeric Mixtures
Chromatographic techniques are essential for separating mixtures of isomers.[8][9]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful method for separating these polar isomers. The differential interactions of the isomers with the stationary phase (e.g., C18) and the mobile phase allow for their effective separation.[10]
Experimental Protocol: HPLC Separation of Ethyl Hydroxy Nitrobenzoate Isomers
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical starting condition could be 30% acetonitrile, increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a highly effective analytical technique. Derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and peak shape.[11] The mass spectrometer provides not only the molecular weight of the compound but also a unique fragmentation pattern that can be used for identification.
Experimental Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the identification and differentiation of ethyl 2-hydroxy-5-nitrobenzoate and its isomers.
Caption: A logical workflow for the comprehensive analysis and differentiation of ethyl hydroxy nitrobenzoate isomers.
Conclusion
The accurate differentiation of ethyl 2-hydroxy-5-nitrobenzoate from its positional isomers is crucial for ensuring the quality and safety of research and pharmaceutical products. A multi-technique approach, combining physicochemical property analysis with advanced spectroscopic and chromatographic methods, provides the most reliable and definitive identification. By following the protocols and understanding the principles outlined in this guide, researchers can confidently distinguish between these closely related compounds.
References
- ChemBK. (2024, April 9). 4-HYDROXY-3-NITROBENZOIC ETHYL ESTER.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- PubChem. (n.d.). Ethyl 4-hydroxy-3-nitrobenzoate.
- NIST. (n.d.). Ethyl 4-hydroxy-3-nitrobenzoate.
- GSRS. (n.d.). ETHYL 4-HYDROXY-3-NITROBENZOATE.
- ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column.
- HPLC Separation Guide. (n.d.). Analysis of Nitroaromatic and Nitramine Explosives.
- EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- ChemScene. (n.d.). Ethyl 4-hydroxy-3-nitrobenzoate.
- MilliporeSigma. (n.d.). Ethyl 2-hydroxy-3-nitrobenzoate.
- BenchChem. (n.d.). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide.
- ChemScene. (n.d.). Ethyl 2-hydroxy-3-nitrobenzoate.
- Chegg. (2023, October 16). Solved 2. You perform a Nitration reaction with Ethyl Benzoate.
- Carbon, C. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- NIST. (n.d.). Ethyl 2-nitrobenzoate.
- GuideChem. (2025, May 20). 2-hydroxy-5-nitrobenzoic acid.
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
- ChemicalBook. (n.d.). Ethyl p-nitrobenzoate(99-77-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). ETHYL 3-NITROBENZOATE(618-98-4) 13C NMR spectrum.
- SpectraBase. (n.d.). Benzoic acid, p-nitrobenzyl ester.
- BLD Pharm. (n.d.). Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate.
- ChemicalBook. (n.d.). ETHYL 3-NITROBENZOATE(618-98-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). Ethyl p-nitrobenzoate(99-77-4) 13C NMR spectrum.
- Stenutz. (n.d.). ethyl m-nitrobenzoate.
- PubChem. (n.d.). 2-Ethyl-5-nitrobenzoic acid.
- PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate.
- Spectra Analysis. (n.d.). IR Applied to Isomer Analysis.
- Cheméo. (n.d.). Ethyl 3-nitrobenzoate.
- ChemicalBook. (n.d.). ETHYL 2-HYDROXY-5-METHYLBENZOATE.
- KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications.
- CymitQuimica. (n.d.). 2-Hydroxy-5-nitrobenzoic acid.
- EPA. (2025, October 15). Methyl 3-hydroxy-2-nitrobenzoate Properties.
- Santa Cruz Biotechnology. (n.d.). Ethyl 4-nitrobenzoate.
- PMT. (n.d.). compared using 13C nmr spectroscopy.
- MSU Chemistry. (n.d.). Infrared Spectroscopy.
- ChemicalBook. (n.d.). ETHYL 4-NITROBENZOATE(100-12-9) IR Spectrum.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2-Hydroxy-3-nitrobenzoate. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
- ChemicalBook. (2025, July 24). 2-CARBOXY-3-ETHYL NITROBENZOATE.
- AMOLF. (1997, January 1). Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS.
- AMT. (2015, March 4). An enhanced procedure for measuring organic acids and methyl esters in PM2.5.
- PubMed. (2007, March 15). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry.
- Sigma-Aldrich. (n.d.). Acids: Derivatization for GC Analysis.
Sources
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. separationmethods.com [separationmethods.com]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
Thin Layer Chromatography (TLC) Rf Values for Nitrobenzoates: A Comprehensive Comparison Guide
Introduction
Electrophilic aromatic substitution (EAS) is a foundational mechanism in organic synthesis and drug development, with the nitration of methyl benzoate serving as a classic model for understanding directing groups[1]. Because the ester group (-COOCH₃) is meta-directing and deactivating, the major product is methyl 3-nitrobenzoate[2]. However, trace amounts of ortho (methyl 2-nitrobenzoate) and para (methyl 4-nitrobenzoate) isomers can form depending on reaction conditions[3].
Thin Layer Chromatography (TLC) is the frontline analytical technique for monitoring these reactions and confirming product purity[4]. Distinguishing between these positional isomers requires a deep understanding of molecular polarity, dipole moments, and stationary phase interactions[5].
Mechanistic Causality: Polarity, Dipole Moments, and Rf Values
In normal-phase TLC (using a silica gel stationary phase), the retention factor (Rf) is inversely proportional to the analyte's polarity[6]. The silica surface is saturated with highly polar, hydrogen-bonding silanol (-OH) groups[5]. The separation of nitrobenzoate isomers is driven by the spatial arrangement of their functional groups:
-
Methyl Benzoate (Starting Material): Lacks the highly polar nitro (-NO₂) group. It exhibits the weakest dipole-dipole interactions with the silica gel, resulting in the highest Rf value[7].
-
Nitrobenzoate Isomers: The introduction of the -NO₂ group significantly increases the overall dipole moment[7]. The position of the nitro group relative to the ester group dictates the net molecular dipole and the exposed surface area capable of interacting with the stationary phase[3].
-
Para-isomer (4-nitro): The opposing functional groups partially cancel their individual dipole vectors across the benzene ring, making it the least polar of the three nitrated isomers[3].
-
Meta-isomer (3-nitro): The dipole vectors are at a 120-degree angle, leading to a higher net dipole moment than the para-isomer, which increases silica binding[3].
-
Ortho-isomer (2-nitro): The adjacent ester and nitro groups create a highly localized, electron-dense polar region. This concentrated polarity maximizes hydrogen bonding and dipole-dipole interactions with the silanol groups, resulting in the strongest retention and lowest Rf value[3].
-
Quantitative Data Comparison
The following table summarizes the Rf values of methyl benzoate and its nitrated derivatives across standard solvent systems.
| Compound | Substitution Pattern | Rf Value (3:1 Hexanes:EtOAc) | Rf Value (8:2 Hexanes:EtOAc) | Relative Polarity |
| Methyl Benzoate | Unsubstituted | 0.76 | ~0.60 | Lowest |
| Methyl 4-nitrobenzoate | Para (1,4) | 0.55 | N/A | Low-Moderate |
| Methyl 3-nitrobenzoate | Meta (1,3) | 0.51 | 0.35 | High-Moderate |
| Methyl 2-nitrobenzoate | Ortho (1,2) | 0.44 | N/A | Highest |
Data compiled from standardized TLC analyses using aluminum-backed Silica Gel 60 F254 plates[2],[3],[8].
Experimental Workflow: Self-Validating Protocol
To ensure absolute trustworthiness in isomer identification, the protocol must be a self-validating system. This requires incorporating internal controls to eliminate false positives caused by solvent front variations, temperature fluctuations, or plate hydration levels[4].
Step-by-Step Methodology:
-
Plate Preparation & Co-Spotting: Use Silica Gel 60 F254 plates. Draw a baseline 1 cm from the bottom using a graphite pencil. Mark three origin points: (A) Pure methyl benzoate reference, (B) Crude reaction mixture, (C) Co-spot of A + B[4].
-
Causality: The co-spot (C) acts as an internal standard. If the starting material is present in the crude mixture, it will perfectly merge with the reference spot in lane C, validating the Rf calculation against minor plate inconsistencies[7].
-
-
Chamber Saturation: Prepare the mobile phase (3:1 v/v Hexanes:Ethyl Acetate)[3]. Place a filter paper inside the developing chamber, add the solvent, and seal for 10 minutes.
-
Causality: A saturated atmosphere prevents solvent evaporation from the face of the TLC plate during development, which would otherwise cause artificially high Rf values and band broadening.
-
-
Development: Place the spotted plate into the chamber. Allow the solvent front to rise via capillary action until it is 1 cm from the top edge[4]. Remove and immediately mark the solvent front.
-
Visualization: Examine the plate under short-wave UV light (254 nm). The aromatic rings will quench the fluorescence of the F254 indicator, appearing as dark spots against a green background[4]. Circle the spots with a pencil.
-
Rf Calculation: Measure the distance from the baseline to the center of each spot, and divide by the distance from the baseline to the solvent front[6]. Compare against the established values to identify the ortho, meta, and para isomers[3].
Visualizations
Step-by-step self-validating TLC workflow for nitrobenzoate analysis.
Relationship between isomer polarity and silica gel binding affinity.
References
-
Hessley, R. K. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Journal of Chemical Education (ACS Publications).[Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. South Alabama Chemistry Resources.[Link]
-
Save My Exams. (2025). Thin Layer Chromatography, TLC (OCR A Level Chemistry A). SaveMyExams.[Link]
-
Brainly. (2023). TLC Polarity Analysis: Methyl Benzoate vs. Methyl Nitrobenzoate. Brainly Educational Forums. [Link]
-
UKEssays. (2015). The Nitration Of Methyl Benzoate Biology Essay. UKEssays.[Link]
-
Minnesota State University Moorhead. Analytical TLC (Thin Layer Chromatography). MNState. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 5-Nitrosalicylate via X-ray Diffraction
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's solid-state structure is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, experience-driven approach to the validation of ethyl 5-nitrosalicylate's crystalline form using X-ray diffraction (XRD). As no public, indexed reference pattern for this specific ester exists in major crystallographic databases, this document focuses on the critical thinking and comparative methodology required to confidently validate a newly synthesized batch. We will explore not just the "how," but the fundamental "why" behind each step, ensuring a scientifically rigorous and defensible characterization.
The Imperative of XRD in Pharmaceutical Sciences
In the pharmaceutical landscape, the solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute. Different crystalline forms, or polymorphs, of the same compound can exhibit divergent physicochemical properties, including solubility, dissolution rate, and stability, which directly impact bioavailability and therapeutic performance.[1] X-ray diffraction is the definitive, non-destructive technique for elucidating the atomic arrangement within a crystalline material, providing a unique "fingerprint" of its solid-state structure.[1] Regulatory bodies such as the FDA mandate thorough solid-state characterization, making XRD an indispensable tool in drug development and quality control.[1][2][3][4][5]
This guide will navigate the validation of ethyl 5-nitrosalicylate by comparing its experimental powder XRD (PXRD) pattern against potential starting materials and by-products, thereby confirming its identity and purity.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to generate high-quality, reproducible PXRD data. The rationale behind each step is provided to underscore the principles of a self-validating system.
Sample Preparation: The Foundation of Quality Data
Protocol:
-
Grinding: Gently grind approximately 100-200 mg of the ethyl 5-nitrosalicylate sample using an agate mortar and pestle. The ideal particle size is in the micrometer range, resembling a fine flour.[6][7]
-
Scientist's Insight: Aggressive grinding can induce amorphization or phase transitions in some materials. Always start with gentle pressure and observe for any changes in the material's appearance. Grinding under a few drops of a volatile, non-reactive solvent like ethanol can help to minimize structural damage.[6]
-
-
Mounting: Use a back-loading technique to fill the sample holder.[8] This involves pressing the open face of the holder onto the powder bed and then leveling the back with a flat edge, such as a glass slide.
-
Scientist's Insight: This method is superior to front-loading as it significantly reduces preferred orientation by minimizing pressure on the surface that will be irradiated. The sample surface should be perfectly flush with the holder's surface to prevent errors in peak positions due to geometric displacement.[9]
-
Data Collection: Optimizing for a Clear Fingerprint
The following are typical instrument parameters for a modern powder diffractometer. These should be adapted based on the specific instrument and sample characteristics.
| Parameter | Setting | Rationale |
| Radiation | Cu Kα (λ = 1.5406 Å) | Copper is the most common X-ray source for pharmaceutical analysis, offering a good balance of wavelength and intensity. |
| Voltage & Current | 40 kV, 40 mA | Standard operating conditions for a copper X-ray tube, providing sufficient flux for most organic materials. |
| Scan Range (2θ) | 5° - 40° | This range typically covers the most information-rich region for small organic molecules. |
| Step Size (2θ) | 0.02° | A small step size ensures that sharp peaks are adequately defined. |
| Scan Speed | 1°/min | A slower scan speed improves the signal-to-noise ratio, which is crucial for detecting low-intensity peaks or minor crystalline phases. |
Data Analysis and Validation: A Comparative Approach
In the absence of a reference pattern for ethyl 5-nitrosalicylate, validation is achieved by demonstrating what the sample is and what it is not. This involves a meticulous comparison with the XRD patterns of potential impurities and related compounds.
The primary impurities to consider during the synthesis of ethyl 5-nitrosalicylate from 5-nitrosalicylic acid and ethanol are the unreacted starting materials.
-
5-Nitrosalicylic Acid: The direct precursor. Its presence would indicate an incomplete reaction.
-
Salicylic Acid: A potential impurity if the starting 5-nitrosalicylic acid was not pure.
The workflow for this comparative analysis is illustrated in the diagram below.
Caption: Workflow for quantitative phase analysis using Rietveld refinement.
Scientist's Insight: While a crystal structure file (CIF) for ethyl 5-nitrosalicylate is not publicly available, Rietveld refinement remains invaluable. If your initial comparison suggests the presence of impurities, you can perform a refinement using the known structures of those impurities to quantify them accurately. A good refinement will show a low goodness-of-fit value (e.g., χ² < 2) and a flat difference plot, indicating that the structural models accurately account for the experimental data. [10]
Conclusion
Validating the solid-state structure of a compound like ethyl 5-nitrosalicylate, which lacks a public reference standard, requires a methodical and comparative approach. By meticulously preparing the sample, collecting high-quality powder X-ray diffraction data, and systematically comparing this data against potential impurities, a researcher can build a robust, evidence-based case for the compound's identity and purity. This guide provides the experimental framework and the scientific rationale necessary to achieve a defensible structural validation, meeting the rigorous standards of the pharmaceutical industry and regulatory bodies.
References
-
Elbagerma, M. A., et al. (n.d.). Powder X-ray diffraction patterns for (a) salicylic acid, (b) DL-phenylalanine, and (c) the cocrystal. ResearchGate. Available at: [Link]
- Cline, J. P., et al. (2010). International Centre for Diffraction Data round robin on quantitative Rietveld phase analysis of pharmaceuticals. Powder Diffraction, 25(2), 95-103.
-
International Centre for Diffraction Data. (n.d.). Home. Retrieved from [Link]
- University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP.
-
Chadwick, K., et al. (n.d.). Powder X-ray diffraction patterns for (a) salicylic acid, (b) nicotinic acid, and (c) the cocrystal for full range. ResearchGate. Available at: [Link]
- Smith, G., et al. (n.d.).
- Smith, G., et al. (2004). 5-Nitrosalicylic Acid and its Proton-Transfer Compounds with Aliphatic Lewis Bases. Australian Journal of Chemistry, 57(4), 355-362.
- Suranarayanan, R. (2012). Quantitative analyses of complex pharmaceutical mixtures by the Rietveld method. Powder Diffraction, 27(1), 2-8.
-
University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved from [Link]
- Német, Z., et al. (2011). Rietveld refinement in the routine quantitative analysis of famotidine polymorphs. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 931-937.
-
Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). XRD patterns of salicylic acid samples: control and those exposed to various types of electromagnetic fields. Available at: [Link]
-
ResearchGate. (n.d.). X-ray diffraction patterns: (a) salicylic acid, (b) zinc hydroxide nitrate (ZHN), and (c) zinc hydroxide nitrate intercalated by the anion salicylate (LHS (salicylate)). Available at: [Link]
- Jin, L.-F., & Xiao, F.-P. (2005). Ethyl 3,5-dinitrosalicylate. Acta Crystallographica Section E: Structure Reports Online, 61(5), o1263-o1264.
- Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography.
- Supplemental data. (n.d.). I. New cocrystals I-1. Caffeine (CAF)-Salicylic acid (SAA).
- JETIR. (2023, June). RIETVELD REFINEMENT: GOLD STANDARD OF QUANTITATIVE ANALYSIS.
- Toby, B. H. (2024). A simple solution to the Rietveld refinement recipe problem. Journal of Applied Crystallography, 57(1).
- Retsch. (2017, April 7).
- British Crystallographic Association. (n.d.). Powder Diffraction and the ICDD.
- ResearchGate. (2020, May 5). Which are the FDA recommendations for X-ray diffraction methods for API polymorphs ID?.
- Malvern Panalytical. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 5-Nitrosalicylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitrosalicylic acid. PubChem. Retrieved from [Link]
- The International Centre for Diffraction Data. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Ethyl Salicylate. PubChem. Retrieved from [Link]
- MilliporeSigma. (n.d.).
- Benchchem. (n.d.). 5-Nitrosalicylic Acid | High Purity Reagent | Supplier.
- Lab Manager. (2025, October 22).
- U.S. Food and Drug Administration. (2015).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ResearchGate. (n.d.). Crystal structure of ethanolamine 5-nitrosalicylic acid organic adduct.
- SciSpace. (n.d.).
- ChemicalBook. (n.d.).
- National Institute of Standards and Technology. (n.d.).
- U.S. Government Publishing Office. (n.d.).
- Catalysis Letters. (2020). Photocatalytic Selective Reduction by TiO2 of 5-Nitrosalicylic Acid Ethyl Ester: A Mild Route to Mesalazine.
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. imf.ucmerced.edu [imf.ucmerced.edu]
- 9. mcgill.ca [mcgill.ca]
- 10. Quantitative analyses of complex pharmaceutical mixtures by the Rietveld method | Powder Diffraction | Cambridge Core [cambridge.org]
Safety Operating Guide
Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of Ethyl 2-hydroxy-5-nitrobenzoate
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2-hydroxy-5-nitrobenzoate, a compound frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules. By understanding the chemical nature of this substance and the principles of hazardous waste management, you can ensure the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile of Ethyl 2-hydroxy-5-nitrobenzoate
Ethyl 2-hydroxy-5-nitrobenzoate is a nitroaromatic compound, a class of substances that warrants careful handling due to its potential reactivity. The presence of the nitro group (-NO2) on the aromatic ring can render the molecule susceptible to rapid decomposition or even explosion under certain conditions, particularly when in contact with strong oxidizing agents, bases, or reducing agents. While stable under normal laboratory conditions, its disposal requires a protocol that mitigates these risks.[1]
Key hazards associated with Ethyl 2-hydroxy-5-nitrobenzoate and similar nitroaromatic compounds include:
-
Reactivity: Aromatic nitro compounds can be reactive and may pose an explosion risk if subjected to shock or heated rapidly and uncontrollably.[2] They can also undergo vigorous reactions with incompatible substances.
-
Toxicity: While specific toxicity data for Ethyl 2-hydroxy-5-nitrobenzoate is not extensively detailed, related nitroaromatic compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3][4]
-
Environmental Hazard: The environmental fate of this compound is not well-documented in readily available literature. However, as with many synthetic organic compounds, improper disposal can lead to environmental contamination. Therefore, it should not be released into the environment.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of Ethyl 2-hydroxy-5-nitrobenzoate is a multi-step process that begins at the point of generation and ends with its transfer to a licensed hazardous waste contractor. This workflow is designed to ensure safety and regulatory compliance at every stage.
Diagram: Disposal Decision Workflow for Ethyl 2-hydroxy-5-nitrobenzoate
Caption: Decision workflow for the proper disposal of Ethyl 2-hydroxy-5-nitrobenzoate.
Experimental Protocol: Step-by-Step Waste Handling
1. Immediate Segregation at the Point of Generation:
-
Rationale: The primary principle of chemical waste management is segregation to prevent dangerous reactions. Nitroaromatic compounds are incompatible with a range of substances.
-
Procedure:
-
As soon as Ethyl 2-hydroxy-5-nitrobenzoate waste is generated (e.g., residual solid from a reaction, contaminated weighing paper, or disposable labware), it must be kept separate from other chemical waste streams.
-
Specifically, do not mix it with strong oxidizing agents (e.g., nitrates, perchlorates), strong bases (e.g., sodium hydroxide), or strong reducing agents.[1]
-
Solid waste should be collected separately from liquid waste.
-
2. Proper Containerization:
-
Rationale: The integrity of the waste container is crucial to prevent leaks and exposure. The container material must be compatible with the chemical waste.
-
Procedure:
-
Select a designated hazardous waste container. For solid Ethyl 2-hydroxy-5-nitrobenzoate waste, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.
-
Ensure the container is clean and in good condition before use.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include the full chemical name: "Ethyl 2-hydroxy-5-nitrobenzoate". Avoid using abbreviations or chemical formulas.
-
Record the date when the first waste is added to the container.
-
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Rationale: The U.S. Environmental Protection Agency (EPA) allows for the accumulation of hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation. This facilitates safe and compliant short-term storage within the laboratory.
-
Procedure:
-
The designated waste container for Ethyl 2-hydroxy-5-nitrobenzoate should be kept in a designated SAA within the laboratory where the waste is generated.
-
The SAA must be under the control of the laboratory personnel.
-
The container must be kept closed at all times except when adding waste.
-
Store the container in a secondary containment bin or tray to contain any potential leaks or spills.
-
The SAA should be located away from sources of heat, ignition, and direct sunlight.
-
4. Requesting and Preparing for Disposal:
-
Rationale: The final disposal of hazardous waste must be carried out by trained professionals in accordance with federal, state, and local regulations. Your institution's Environmental Health & Safety (EHS) department is the designated entity for this.
-
Procedure:
-
Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's EHS department to request a waste pickup.
-
Ensure the hazardous waste label is complete and legible.
-
Do not overfill the container. Leave adequate headspace to prevent spills.
-
Store the sealed container in the SAA until it is collected by EHS personnel.
-
Decontamination of Labware
Any non-disposable labware (e.g., glassware, spatulas) that has come into contact with Ethyl 2-hydroxy-5-nitrobenzoate must be decontaminated.
-
Procedure:
-
Rinse the labware with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect the initial rinsate as hazardous waste in a designated liquid waste container for halogenated or non-halogenated solvents, as appropriate.
-
After the initial solvent rinse, wash the labware with soap and water.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
For a Small Spill (contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container for Ethyl 2-hydroxy-5-nitrobenzoate.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of the cleaning materials as hazardous waste.
-
-
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS department immediately.
-
Prevent entry into the affected area until trained emergency response personnel arrive.
-
Data at a Glance: Hazard and Disposal Summary
| Parameter | Information | Source |
| Chemical Name | Ethyl 2-hydroxy-5-nitrobenzoate | - |
| Appearance | Yellowish solid | [5] |
| Primary Hazards | Potential reactivity, harmful if swallowed, skin/eye/respiratory irritant | [3][4] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents | [1] |
| Waste Container | Labeled, sealed, chemically resistant (HDPE or glass) | Institutional Guidelines |
| Disposal Method | Via institutional EHS for incineration at a licensed facility | [3] |
Conclusion
The responsible disposal of Ethyl 2-hydroxy-5-nitrobenzoate is an integral part of the research process. By adhering to the principles of segregation, proper containerization, and compliant accumulation, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) as the ultimate authorities on proper procedure.
References
Sources
Personal protective equipment for handling Ethyl 2-hydroxy-5-nitrobenzoate
An In-Depth Technical Guide to the Handling and Disposal of Ethyl 2-hydroxy-5-nitrobenzoate
Introduction
Ethyl 2-hydroxy-5-nitrobenzoate (CAS 42348-40-3) is a highly specialized nitroaromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Structurally, it combines an ester linkage, a phenolic hydroxyl group, and a nitro-substituted aromatic ring. This specific functional group triad dictates its reactivity and hazard profile. The phenolic group imparts weak acidity and potential for skin sensitization, while the nitroaromatic core presents severe risks of dermal absorption and respiratory irritation upon exposure to dust or aerosols.
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic, self-validating protocol for the safe handling, operational processing, and disposal of this compound, ensuring compliance with stringent laboratory safety standards[1].
Mechanistic Rationale for Personal Protective Equipment (PPE)
When handling nitroaromatic compounds, standard laboratory PPE is insufficient. The selection of protective gear must be driven by the chemical's specific exposure pathways and permeation kinetics.
-
Dermal Protection: Nitroaromatics are lipophilic enough to permeate standard latex gloves, potentially leading to systemic toxicity or localized contact dermatitis. The phenolic hydroxyl group further exacerbates skin irritation (GHS Category 2). Therefore, heavy nitrile or neoprene gloves are mandatory[2].
-
Ocular Protection: Fine powders of nitrobenzoate derivatives can cause severe eye irritation (GHS Category 2). Safety glasses with side shields are the absolute minimum, but chemical splash goggles are required if there is any risk of aerosolization during transfer.
-
Respiratory Protection: Inhalation of crystalline dust can cause respiratory tract irritation (GHS Category 3). Operations must be conducted in a certified chemical fume hood. If engineering controls are compromised or bulk transfer is required, a NIOSH-approved N95 or P100 particulate respirator must be utilized[1].
Fig 1: Hazard exposure pathways and corresponding PPE mitigation strategies.
Quantitative PPE Material Compatibility
To ensure absolute trustworthiness in your safety protocols, consult the following quantitative comparison of glove materials for handling nitroaromatic esters[2].
| Glove Material | Thickness (mil) | Nitroaromatic Breakthrough Time | Mechanistic Suitability | Recommendation |
| Heavy Nitrile | 6 - 8 | > 240 minutes | Excellent resistance to non-polar and moderately polar organic compounds. | Primary Choice |
| Neoprene | 5 - 7 | > 120 minutes | Good resistance to acids and phenols; moderate against nitroaromatics. | Acceptable Alternative |
| Standard Latex | 3 - 4 | < 10 minutes | Highly permeable to lipophilic nitroaromatics. | DO NOT USE |
Operational Workflow: Safe Handling & Transfer
Every protocol must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are strictly met.
Step 1: Environmental Validation
-
Action: Turn on the chemical fume hood and verify the airflow monitor.
-
Validation: Ensure the face velocity reads between 80 and 120 Linear Feet per Minute (LFM). Do not open the chemical container if the alarm is sounding or airflow is inadequate[1].
Step 2: PPE Integrity Check
-
Action: Don a flame-resistant lab coat, chemical splash goggles, and heavy nitrile gloves.
-
Validation: Perform an inflation test on the gloves (trap air and squeeze) to check for micro-punctures before handling the chemical.
Step 3: Dispensing and Weighing
-
Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel spatula to transfer the Ethyl 2-hydroxy-5-nitrobenzoate.
-
Causality: Nitroaromatic powders possess a high propensity to accumulate static charge. Using anti-static tools prevents the sudden electrostatic repulsion of the powder, which could aerosolize the chemical and bypass localized respiratory defenses.
Step 4: Post-Transfer Decontamination
-
Action: Wipe down the exterior of the chemical container and the balance with a solvent-dampened lint-free wipe (e.g., isopropanol) before removing them from the hood.
-
Validation: Visually inspect the hood surface under bright light for any residual yellow/white crystalline powder.
Spill Response & Disposal Plan
In the event of a spill, improper cleaning methods (like dry sweeping) will generate hazardous aerosols, while heavy liquid-based cleaning can dissolve the ester and spread the contamination deeper into porous surfaces.
Spill Decontamination Protocol:
-
Containment: Isolate the area immediately. If the spill occurs outside a fume hood, evacuate personnel and don an N95/P100 respirator before re-entry.
-
Collection: Do NOT dry sweep. Utilize an electrically protected HEPA vacuum or the "wet-brush" method (lightly misting the powder with water to bind the particulates, then scooping it into a hazardous waste container)[3].
-
Neutralization: Wash the spill surface with a mild alkaline soap solution to neutralize residual phenolic compounds, followed by a thorough deionized water rinse.
Waste Segregation & Disposal:
-
Ethyl 2-hydroxy-5-nitrobenzoate waste must be collected in a clearly labeled, dedicated, and sealable hazardous waste container[4].
-
Incompatibility Warning: Strictly segregate this waste from strong oxidizing agents and strong bases. The phenolic proton can be abstracted by strong bases, leading to potentially exothermic salt formation.
-
Dispose of the sealed containers via a licensed hazardous waste incineration facility. Never dispose of nitroaromatics down standard laboratory drains or in standard solid waste bins[4].
Fig 2: Operational workflow for handling and disposing of Ethyl 2-hydroxy-5-nitrobenzoate.
References
-
Mitigation of Potential Risks in Chemical Laboratories: A Focused Review. American Chemical Society (ACS). Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
